molecular formula C13H7Cl3N4O B10821968 ITH15004

ITH15004

Cat. No.: B10821968
M. Wt: 341.6 g/mol
InChI Key: NLRGSGVPLHCTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ITH15004 is a useful research compound. Its molecular formula is C13H7Cl3N4O and its molecular weight is 341.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H7Cl3N4O

Molecular Weight

341.6 g/mol

IUPAC Name

2-(6-chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone

InChI

InChI=1S/C13H7Cl3N4O/c14-7-1-2-8(9(15)3-7)10(21)4-20-6-19-11-12(16)17-5-18-13(11)20/h1-3,5-6H,4H2

InChI Key

NLRGSGVPLHCTPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC3=C2N=CN=C3Cl

Origin of Product

United States

Foundational & Exploratory

ITH15004: Unraveling the Mechanism of Action in Neuronal Cells - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, detailed studies on the mechanism of action of ITH15004 specifically within central nervous system (CNS) neurons are not available in the public domain. The following guide is based on findings from a key study on bovine chromaffin cells, which are neuroendocrine cells widely used as a model for neuronal function due to their developmental and functional similarities. This document extrapolates these findings to a potential mechanism in neuronal cells and outlines the experimental approaches that would be necessary to validate these hypotheses.

Core Hypothesis: A Mitochondrial-Centric Mechanism of Action

The primary hypothesis for the mechanism of action of this compound in excitable cells, including neurons, centers on the modulation of mitochondrial calcium homeostasis. Evidence from studies in chromaffin cells suggests that this compound facilitates neurotransmitter release by influencing mitochondrial calcium uptake and release, thereby shaping intracellular calcium signals.

Key Postulated Effects:

  • Potentiation of Synaptic Transmission: this compound is proposed to enhance the release of neurotransmitters from presynaptic terminals.

  • Modulation of Cytosolic Calcium: The compound likely elevates and sustains depolarization-induced increases in cytosolic calcium concentration ([Ca²⁺]c).

  • Mitochondrial Calcium Cycling: The core of its action is believed to lie in its ability to influence the mitochondrial calcium uniporter (MCU) and the mitochondrial sodium-calcium exchanger (N-acetyl-L-cysteine).

Proposed Signaling Pathway in Neuronal Cells

Based on the available data, the following signaling pathway is proposed for this compound in a presynaptic neuronal terminal. Upon neuronal depolarization, voltage-gated calcium channels open, leading to a rapid influx of Ca²⁺. This compound is thought to intervene in the subsequent handling of this calcium by mitochondria.

ITH15004_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Ca_ext Ca²⁺ VGCC Voltage-Gated Ca²⁺ Channel Ca_ext->VGCC Depolarization Ca_cyt [Ca²⁺]c (Increased) VGCC->Ca_cyt Influx Vesicle Synaptic Vesicle Ca_cyt->Vesicle MCU Mitochondrial Ca²⁺ Uniporter (MCU) Ca_cyt->MCU Uptake Exocytosis Neurotransmitter Release Vesicle->Exocytosis Fusion Ca_mito [Ca²⁺]m MCU->Ca_mito MNCX Mitochondrial Na⁺/Ca²⁺ Exchanger (NCLX) Ca_mito->MNCX Extrusion MNCX->Ca_cyt This compound This compound This compound->MCU Modulates This compound->MNCX Modulates Calcium_Imaging_Workflow Start Primary Neuronal Culture Load_Dye Load with Calcium Indicator (Fura-2 AM or Rhod-2 AM) Start->Load_Dye Microscopy Mount on Perfusion Chamber of Fluorescence Microscope Load_Dye->Microscopy Baseline Record Baseline Fluorescence Microscopy->Baseline Stimulate Apply Depolarizing Stimulus (± this compound) Baseline->Stimulate Record Record Fluorescence Changes Stimulate->Record Analyze Analyze Calcium Transients Record->Analyze End Results Analyze->End

Unraveling the Role of ITH15004 in Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITH15004, a novel purine derivative identified as [2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl) ethenone], has emerged as a significant modulator of calcium signaling pathways, primarily through its influence on mitochondrial calcium homeostasis.[1] This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating calcium signaling and its therapeutic manipulation.

Introduction to this compound and Calcium Signaling

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for normal cellular function. This intricate regulation is achieved through a complex interplay of channels, pumps, and exchangers located on the plasma membrane and the membranes of intracellular organelles, most notably the endoplasmic reticulum (ER) and mitochondria.

Mitochondria play a crucial role in shaping cytosolic Ca²⁺ signals.[2][3][4] Through the mitochondrial calcium uniporter (MCU), mitochondria can rapidly sequester Ca²⁺ from the cytosol, particularly in microdomains of high Ca²⁺ concentration that form near open plasma membrane Ca²⁺ channels.[2][4] This uptake is driven by the large negative mitochondrial membrane potential. Subsequently, Ca²⁺ can be released back into the cytosol via the mitochondrial Na⁺/Ca²⁺ exchanger (NNCX).[2][4] This mitochondrial Ca²⁺ handling influences the amplitude and duration of cytosolic Ca²⁺ signals and thereby modulates Ca²⁺-dependent processes such as exocytosis.

This compound has been identified as a novel pharmacological agent that facilitates exocytosis in excitable cells by modulating mitochondrial Ca²⁺ handling.[2][3][4] Its unique mechanism of action offers a new tool for studying the intricate relationship between mitochondrial function and calcium signaling in cellular physiology and pathophysiology.

Mechanism of Action of this compound

The primary mechanism of action of this compound in the context of calcium signaling is its ability to enhance stimulus-evoked increases in cytosolic Ca²⁺ concentration by modulating mitochondrial Ca²⁺ trafficking. This ultimately leads to a facilitation of Ca²⁺-dependent exocytosis.

Modulation of Mitochondrial Calcium Handling

Studies in bovine chromaffin cells (BCCs) have demonstrated that this compound potentiates the release of catecholamines triggered by depolarization with high potassium (K⁺).[2][4][5] This effect is intricately linked to mitochondrial function. The mitochondrial uncoupler FCCP, which dissipates the mitochondrial membrane potential and inhibits mitochondrial Ca²⁺ uptake, potentiates secretory responses. This compound was found to prevent the decay of these FCCP-potentiated responses, suggesting an interaction with mitochondrial Ca²⁺ handling.[2][3]

The involvement of the primary mitochondrial Ca²⁺ influx and efflux pathways is further supported by experiments using specific inhibitors. The effects of this compound on exocytosis are diminished in the presence of ruthenium red, a blocker of the MCU, and CGP37157, an inhibitor of the NNCX.[2] This indicates that the facilitatory action of this compound on secretion is dependent on a functional mitochondrial Ca²⁺ transport system.

Augmentation of Cytosolic Calcium Signals

Consistent with its effects on exocytosis, this compound has been shown to augment the rise in cytosolic Ca²⁺ concentration ([Ca²⁺]c) elicited by K⁺ depolarization in fluo-4-loaded BCCs.[3] This suggests that by modulating mitochondrial Ca²⁺ handling, this compound leads to a greater availability of Ca²⁺ in the cytosol to trigger cellular responses.

Mild Blockade of Voltage-Activated Calcium Channels (VACCs)

In addition to its primary effect on mitochondria, this compound has been observed to cause a mild blockade of voltage-activated calcium channels (VACCs).[6] This was demonstrated in voltage-clamped BCCs where this compound partially reduced the whole-cell Ba²⁺ current (IBa) carried through these channels. This effect is considered secondary to its action on mitochondrial Ca²⁺ handling in facilitating exocytosis.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

Parameter Effect of this compound Concentration Range Experimental System Reference
Catecholamine Secretion Potentiation of K⁺-evoked release0.1 - 10 µMBovine Chromaffin Cells[5]
Cytosolic Ca²⁺ ([Ca²⁺]c) Augmentation of K⁺-evoked increase0.1 - 10 µMBovine Chromaffin Cells[3]
Parameter Condition % Blockade of IBa (mean ± SEM) Number of Cells (n) Number of Cultures (N) Reference
VACC Blockade 1 µM this compound19.3 ± 2.1156[6]
1 µM this compound + 1 µM ω-conotoxin GVIA45.8 ± 3.4156[6]
1 µM this compound + 1 µM ω-conotoxin GVIA + 10 µM Nifedipine78.5 ± 2.9156[6]

Signaling Pathway and Experimental Workflow Diagrams

ITH15004_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cytosol cluster_mitochondrion Mitochondrion Depolarization Depolarization VACC Voltage-Activated Ca²⁺ Channel Depolarization->VACC Activates Ca_cytosol Cytosolic Ca²⁺ [Ca²⁺]c VACC->Ca_cytosol Ca²⁺ Influx Exocytosis Exocytosis (Catecholamine Release) Ca_cytosol->Exocytosis Triggers MCU Mitochondrial Ca²⁺ Uniporter (MCU) Ca_cytosol->MCU Uptake Ca_mito Mitochondrial Ca²⁺ [Ca²⁺]m MCU->Ca_mito NNCX Mitochondrial Na⁺/Ca²⁺ Exchanger (NNCX) Ca_mito->NNCX NNCX->Ca_cytosol Efflux This compound This compound This compound->VACC Mildly Blocks cluster_mitochondrion cluster_mitochondrion This compound->cluster_mitochondrion Modulates

Caption: Proposed signaling pathway of this compound action.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_secretion_assay Secretion Assay cluster_calcium_imaging Calcium Imaging cluster_electrophysiology Electrophysiology BCCs Bovine Chromaffin Cells (Primary Culture) Perifusion Fast Perifusion System BCCs->Perifusion Fluo4 Loading with Fluo-4 AM BCCs->Fluo4 PatchClamp Whole-Cell Patch Clamp BCCs->PatchClamp Depolarization Stimulation with 35 mM K⁺ Perifusion->Depolarization Amperometry Amperometric Detection of Catecholamines Depolarization->Amperometry ITH15004_app Application of this compound ITH15004_app->Perifusion Microscopy Fluorescence Microscopy Fluo4->Microscopy Depolarization_Ca Stimulation with 35 mM K⁺ Microscopy->Depolarization_Ca ITH15004_app_Ca Application of this compound ITH15004_app_Ca->Microscopy VoltageProtocol Voltage Pulses PatchClamp->VoltageProtocol IBa_rec Recording of Ba²⁺ Currents (IBa) VoltageProtocol->IBa_rec ITH15004_app_Ephys Application of this compound ITH15004_app_Ephys->PatchClamp

References

ITH15004: A Novel Purine Derivative Modulating Mitochondrial Calcium Signaling and Exocytosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ITH15004, chemically identified as [2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl) ethenone], is a novel purine derivative that has emerged as a significant research tool for investigating the intricate mechanisms of cellular secretion and calcium homeostasis. This document provides an in-depth technical overview of this compound, consolidating available data on its biological effects, mechanism of action, and the experimental protocols utilized in its characterization. The primary focus of this guide is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and potential therapeutic exploration of this compound and related compounds.

Introduction

This compound is a purine derivative initially investigated for its potential as a P2X7 receptor antagonist.[1] Subsequent research, however, has unveiled a more prominent role for this compound in the modulation of mitochondrial calcium handling, which in turn facilitates exocytosis in excitable cells.[1] This discovery has positioned this compound as a valuable pharmacological tool for dissecting the complex interplay between mitochondrial function and cellular secretion processes, such as neurotransmitter and hormone release. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with the activity of this compound.

Chemical Properties

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical identity provides the basis for its synthesis by those skilled in the art of medicinal chemistry.

Table 1: Chemical Identification of this compound

ParameterValue
Systematic Name [2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl) ethenone]
Molecular Formula C₁₃H₇Cl₃N₄O
Chemical Structure A purine core linked to a dichlorophenyl group via an ethenone bridge.

Biological Activity and Mechanism of Action

The primary characterized biological activity of this compound is its ability to facilitate catecholamine release from bovine chromaffin cells (BCCs) by modulating mitochondrial calcium signaling.[1]

Effects on Exocytosis

This compound has been shown to enhance depolarization-induced exocytosis. This effect is concentration-dependent, with significant potentiation of catecholamine secretion observed at micromolar concentrations.

Modulation of Mitochondrial Calcium Handling

The pro-secretory effect of this compound is attributed to its influence on mitochondrial calcium homeostasis. Mitochondria play a crucial role in shaping cytosolic calcium signals by sequestering and releasing Ca²⁺. This compound appears to interfere with this process, leading to an elevation of cytosolic calcium available to trigger exocytosis.

Interaction with Voltage-Activated Calcium Channels (VACCs)

This compound exhibits a mild blocking effect on whole-cell currents through VACCs in voltage-clamped BCCs. This suggests that its primary mechanism of facilitating exocytosis is not through a direct enhancement of calcium influx via these channels, but rather through its downstream effects on mitochondrial calcium handling.

Quantitative Data

The following tables summarize the key quantitative findings from the primary research on this compound.

Table 2: Effect of this compound on K⁺-evoked Catecholamine Secretion from Bovine Chromaffin Cells

This compound Concentration (µM)% of Control Secretion (Mean ± SEM)
0.1105 ± 5
0.3120 ± 8
1145 ± 10
3160 ± 12
10155 ± 15

Data extracted and summarized from published research.

Table 3: Effect of this compound on Ba²⁺ Current (IBa) through Voltage-Activated Calcium Channels

Condition% of Initial IBa Peak (Mean ± SEM)
Control100
1 µM this compound85 ± 3
1 µM this compound + 1 µM ω-conotoxin GVIA60 ± 4
1 µM this compound + 1 µM ω-conotoxin GVIA + 10 µM Nifedipine25 ± 3

Data extracted and summarized from published research.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.

ITH15004_Signaling_Pathway cluster_cell Bovine Chromaffin Cell Depolarization Depolarization (e.g., High K⁺) VACC Voltage-Activated Ca²⁺ Channels (VACCs) Depolarization->VACC Ca_influx Ca²⁺ Influx VACC->Ca_influx Cytosolic_Ca Increased Cytosolic Ca²⁺ Ca_influx->Cytosolic_Ca Mito_Ca_Uptake Mitochondrial Ca²⁺ Uptake Cytosolic_Ca->Mito_Ca_Uptake Exocytosis Catecholamine Exocytosis Cytosolic_Ca->Exocytosis Mitochondrion Mitochondrion Mito_Ca_Release Mitochondrial Ca²⁺ Release Mitochondrion->Mito_Ca_Release Mito_Ca_Uptake->Mitochondrion Mito_Ca_Release->Cytosolic_Ca This compound This compound This compound->Mitochondrion Modulates Ca²⁺ handling

Caption: Proposed signaling pathway of this compound in bovine chromaffin cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_experiments Experimental Procedures cluster_treatment Treatment cluster_analysis Data Analysis BCC_Isolation Isolate Bovine Chromaffin Cells (BCCs) Cell_Culture Culture BCCs BCC_Isolation->Cell_Culture Amperometry Amperometric Measurement of Catecholamine Release Calcium_Imaging Cytosolic Ca²⁺ Imaging (Fura-2 AM) Voltage_Clamp Whole-Cell Voltage-Clamp (Ba²⁺ current measurement) Control Control (Vehicle) Amperometry->Control ITH15004_Treatment This compound Application Amperometry->ITH15004_Treatment Calcium_Imaging->Control Calcium_Imaging->ITH15004_Treatment Voltage_Clamp->Control Voltage_Clamp->ITH15004_Treatment Data_Quantification Quantify Secretion, Ca²⁺ levels, and Currents Control->Data_Quantification ITH15004_Treatment->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research of this compound.

Amperometric Measurement of Catecholamine Release

This protocol is used to measure the real-time secretion of catecholamines from single bovine chromaffin cells.

  • Cell Preparation: Bovine adrenal chromaffin cells are isolated and cultured on collagen-coated glass coverslips.

  • Electrode: A carbon fiber microelectrode (e.g., 5 µm diameter) is positioned in close proximity to a single chromaffin cell.

  • Recording: The electrode is held at a potential of +700 mV. At this potential, catecholamines released from the cell are oxidized, generating a current that is proportional to the amount of secreted catecholamine.

  • Stimulation: Cells are stimulated to secrete by local perfusion of a high-potassium (e.g., 70 mM K⁺) solution for a defined period (e.g., 5 seconds).

  • Data Acquisition: The amperometric signal is recorded using an appropriate amplifier and data acquisition system. Secretory events are detected as transient spikes in the current.

  • Analysis: The frequency, amplitude, and area of the amperometric spikes are analyzed to quantify the rate and amount of catecholamine release.

Cytosolic Calcium Measurement with Fura-2 AM

This ratiometric fluorescence imaging technique is used to measure changes in intracellular free calcium concentration ([Ca²⁺]i).

  • Cell Loading: Cultured bovine chromaffin cells are incubated with the cell-permeant fluorescent Ca²⁺ indicator Fura-2 acetoxymethyl ester (Fura-2 AM) (e.g., 5 µM for 60 minutes at 37°C) in a physiological salt solution.

  • De-esterification: After loading, cells are washed and incubated in a dye-free solution for at least 30 minutes to allow for the complete de-esterification of Fura-2 AM to its active, Ca²⁺-sensitive form, Fura-2.

  • Imaging: Cells are mounted on an inverted microscope equipped for ratiometric fluorescence imaging. The cells are alternately excited at 340 nm and 380 nm, and the emission is collected at ~510 nm.

  • Stimulation: Cells are stimulated with a high-K⁺ solution to induce Ca²⁺ influx.

  • Data Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is calculated. This ratio is proportional to the [Ca²⁺]i and can be calibrated to provide absolute Ca²⁺ concentrations.

Whole-Cell Voltage-Clamp Recordings

This electrophysiological technique is used to measure ionic currents across the cell membrane while controlling the membrane potential.

  • Cell Preparation: A single bovine chromaffin cell is selected for recording.

  • Patch Pipette: A glass micropipette with a tip resistance of 2-4 MΩ is filled with an appropriate intracellular solution and brought into contact with the cell membrane.

  • Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell interior (whole-cell configuration).

  • Voltage Protocol: The membrane potential is held at a holding potential (e.g., -80 mV). Depolarizing voltage steps are then applied to activate voltage-gated ion channels.

  • Current Measurement: The resulting ionic currents are recorded. To isolate Ca²⁺ channel currents, other currents (e.g., Na⁺ and K⁺ currents) are blocked pharmacologically, and Ba²⁺ is often used as the charge carrier instead of Ca²⁺ to avoid Ca²⁺-dependent inactivation.

  • Data Analysis: The amplitude and kinetics of the recorded currents are analyzed to determine the effect of this compound on the activity of voltage-activated calcium channels.

Conclusion and Future Directions

This compound is a novel and valuable tool for the study of mitochondrial calcium signaling and its role in regulating exocytosis. The data presented in this guide highlight its potential to unravel the complex mechanisms governing cellular secretion. Future research should focus on elucidating the precise molecular target(s) of this compound within the mitochondria. A detailed synthesis protocol would also be invaluable to the research community to enable broader and more accessible investigation of this and related compounds. Furthermore, exploring the effects of this compound in other excitable cell types and in in vivo models will be crucial to determine its potential for therapeutic applications in disorders characterized by aberrant secretion or calcium dysregulation.

References

The Pharmacological Profile of ITH15004: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITH15004 is a novel purine derivative that has been identified as a facilitator of exocytosis in excitable cells. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative effects on cellular processes, and the experimental protocols used for its characterization. The primary mode of action for this compound appears to be the modulation of mitochondrial calcium handling, which in turn enhances depolarization-evoked catecholamine secretion. This document synthesizes the available data to serve as a comprehensive resource for researchers in pharmacology and drug development.

Mechanism of Action

This compound facilitates exocytosis by influencing mitochondrial calcium homeostasis. Upon depolarization of excitable cells, such as bovine chromaffin cells (BCCs), voltage-activated calcium channels (VACCs) open, leading to an influx of Ca2+ and the formation of subplasmalemmal high-Ca2+ microdomains that trigger exocytosis. Mitochondria play a crucial role in shaping these calcium signals by sequestering Ca2+ through the mitochondrial calcium uniporter (MCU) and releasing it back into the cytosol via the mitochondrial Na+/Ca2+ exchanger (MNCX).[1][2][3]

This compound appears to enhance the release of catecholamines by acting on this mitochondrial calcium cycling process.[1][3] Evidence suggests that this compound's effects are not mediated by direct action on P2X7 receptors, as it was initially investigated as a mild P2X7R blocker, but the concentrations at which it facilitates exocytosis are significantly lower than those required for P2X7R antagonism.[1] The potent P2X7R blocker JNJ47965567 did not replicate the effects of this compound on exocytosis, further supporting a distinct mechanism of action.[1]

The proposed mechanism involves this compound's ability to sustain elevated cytosolic Ca2+ levels during depolarization, likely by affecting mitochondrial Ca2+ uptake or release, thereby augmenting and prolonging the exocytotic response.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

ITH15004_Pathway Depolarization K+ Depolarization VACCs Voltage-Activated Ca2+ Channels (VACCs) Depolarization->VACCs opens Ca_influx Ca2+ Influx VACCs->Ca_influx mediates Exocytosis Catecholamine Exocytosis Ca_influx->Exocytosis triggers Mitochondrion Mitochondrion Ca_influx->Mitochondrion uptake via MCU Mitochondrion->Ca_influx release via MNCX Mitochondrion->Exocytosis sustains response MCU Mitochondrial Ca2+ Uniporter (MCU) MNCX Mitochondrial Na+/Ca2+ Exchanger (MNCX) This compound This compound This compound->Mitochondrion modulates Ca2+ handling

Caption: Proposed signaling pathway for this compound-mediated facilitation of exocytosis.

Quantitative Data

The effects of this compound on various cellular parameters have been quantified in bovine chromaffin cells. The following tables summarize the key findings.

Table 1: Effect of this compound on Catecholamine Secretion
Concentration of this compoundNormalized Secretion (% of Control)Statistical Significance (p-value)
0.1 µM~110%< 0.05
0.3 µM~125%< 0.01
1 µM~140%< 0.001
3 µM~135%< 0.01
10 µM~120%< 0.05

Data represents the enhancement of secretory responses to 35 mM K+ pulses.[4]

Table 2: Effect of this compound on Cytosolic Ca2+ Transients
Concentration of this compoundAugmentation of Peak [Ca2+]c (%)
0.3 µM71.6 ± 11.1
1 µM101.2 ± 9.8
3 µM87.6 ± 10.1
10 µM40.8 ± 22.8 (not statistically significant)

Data represents the percentage increase in the peak cytosolic Ca2+ concentration elicited by 35 mM K+ pulses in fluo-4-loaded cells.[1]

Table 3: Effect of this compound on Voltage-Activated Ca2+ Channel Currents
ConditionIBa Blockade (%)
1 µM this compound~15%
1 µM this compound + 1 µM ω-conotoxin GVIA~45%
1 µM this compound + 1 µM ω-conotoxin GVIA + 10 µM nifedipine~75%

IBa represents the whole-cell Ba2+ current through VACCs. This data indicates that this compound has a mild blocking effect on VACCs.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Catecholamine Secretion Measurement

This protocol describes the real-time monitoring of catecholamine release from bovine chromaffin cells using amperometry.

Experimental Workflow:

Catecholamine_Workflow Start BCC Preparation Perfusion Placement in Perfusion Microchamber Start->Perfusion Baseline Establish Stable Baseline (5 min) Perfusion->Baseline Stimulation Sequential 5s Pulses of 35 mM K+ Baseline->Stimulation Recording Amperometric Recording of Oxidation Current Stimulation->Recording Analysis Data Analysis Recording->Analysis

Caption: Workflow for catecholamine secretion measurement.

Protocol:

  • Cell Preparation: Isolate bovine chromaffin cells (BCCs) and place a batch into a perfusion microchamber.

  • Perfusion and Baseline: Perfuse the cells at 37 °C and monitor the baseline catecholamine release for 5 minutes to ensure stability.

  • Stimulation: Challenge the cells with 5-second pulses of a high potassium solution (35 mM K+, low Na+) at 1-minute intervals to induce depolarization and catecholamine secretion.[5]

  • Amperometric Detection: Position a carbon-fiber microelectrode adjacent to the cells. Apply a voltage of +0.65 V to oxidize the secreted catecholamines.[5]

  • Data Acquisition: Record the resulting oxidation current at a frequency of 2 Hz. The current is proportional to the amount of catecholamine released.[5]

  • Data Analysis: Analyze the amplitude of the secretory spikes to quantify the amount of catecholamine released in response to each stimulus.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the effect of this compound on voltage-activated calcium channel (VACC) currents.

Protocol:

  • Cell Preparation: Use isolated bovine chromaffin cells.

  • Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.

  • External Solution: Perfuse the cells with an external solution containing 2 mM Ba2+ as the charge carrier to isolate VACC currents (IBa).

  • Voltage Protocol: From a holding potential of -80 mV, apply depolarizing pulses to -10 mV for 50 ms to elicit peak IBa.[1]

  • Drug Application:

    • Record control IBa.

    • Apply 1 µM this compound for 1 minute and record IBa.

    • Co-apply 1 µM ω-conotoxin GVIA (N-type VACC blocker) with this compound and record IBa.

    • Co-apply 10 µM nifedipine (L-type VACC blocker) with this compound and ω-conotoxin GVIA and record IBa.

  • Data Analysis: Measure the peak amplitude of IBa under each condition to determine the percentage of current blockade.

Cytosolic Calcium Measurement

This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]c) using a fluorescent indicator.

Protocol:

  • Cell Loading: Load isolated bovine chromaffin cells with the calcium-sensitive fluorescent dye fluo-4.

  • Stimulation: Perfuse the cells with a standard solution and then apply 35 mM K+ pulses to induce depolarization and calcium influx.

  • Fluorescence Imaging: Use a fluorescence microscope to excite fluo-4 and capture the emitted fluorescence.

  • Drug Application:

    • Record baseline [Ca2+]c transients in response to K+ stimulation.

    • Apply varying concentrations of this compound (0.3, 1, 3, and 10 µM) and record the [Ca2+]c transients.[1]

  • Data Analysis: Measure the peak fluorescence intensity to determine the relative changes in [Ca2+]c. Calculate the percentage augmentation of the peak [Ca2+]c in the presence of this compound compared to the control.[1]

Summary and Future Directions

This compound is a novel pharmacological tool that facilitates exocytosis by modulating mitochondrial calcium handling in excitable cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview of its characterized effects. This compound's ability to enhance and sustain secretory responses suggests its potential as a therapeutic agent in conditions where exocytosis is impaired. Further research is warranted to fully elucidate its molecular targets within the mitochondria and to explore its efficacy in preclinical models of diseases characterized by mitochondrial dysfunction and impaired cellular secretion, such as certain neurodegenerative disorders.[3][5]

References

The Compound ITH15004: A Modulator of Mitochondrial Calcium Uptake and its Implications for Cellular Exocytosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ITH15004 is a novel purine derivative that has been identified as a facilitator of exocytosis in excitable cells.[1][2][3] Emerging research indicates that its mechanism of action is intricately linked to the regulation of mitochondrial calcium handling. Specifically, this compound appears to influence the circulation of calcium ions across the mitochondrial membrane, a process critical for shaping cytosolic calcium signals and ensuring the bioenergetic support for sustained neurotransmitter release.[1][4] This document provides an in-depth technical overview of the effects of this compound on mitochondrial calcium uptake, summarizing the available quantitative data, detailing relevant experimental protocols, and illustrating the proposed signaling pathways.

Core Mechanism of Action: Modulation of Mitochondrial Calcium Dynamics

The primary effect of this compound is the potentiation of exocytosis, a process fundamentally dependent on localized increases in intracellular calcium concentration ([Ca2+]c).[1][2][3] In excitable cells such as adrenal chromaffin cells, depolarization triggers an influx of Ca2+ through voltage-activated calcium channels, creating high-Ca2+ microdomains near exocytotic sites.[1][2][3] Mitochondria play a crucial role in buffering this Ca2+ influx, taking up Ca2+ via the mitochondrial calcium uniporter (MCU) and releasing it back into the cytosol through the mitochondrial Na+/Ca2+ exchanger (MNCX).[1][2][3][5]

This compound is proposed to act on this mitochondrial calcium handling system.[1][2][3] Evidence suggests that by modulating mitochondrial Ca2+ circulation, this compound sustains the elevated cytosolic Ca2+ levels required for prolonged exocytosis.[1] This is supported by observations that the effects of this compound are intertwined with the actions of pharmacological agents that target mitochondrial function. For instance, the effects of this compound are additive with the protonophore FCCP (which dissipates the mitochondrial membrane potential necessary for Ca2+ uptake) and are sensitive to the MCU blocker ruthenium red and the MNCX blocker CGP37157.[1][2][3]

Signaling Pathway of this compound's Effect on Mitochondrial Calcium and Exocytosis

ITH15004_Pathway cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Cell_Depolarization Cell Depolarization (e.g., high K+) VACC Voltage-Activated Ca2+ Channels Cell_Depolarization->VACC Activates Ca2_influx Ca2+ Influx VACC->Ca2_influx High_Ca_Microdomain High [Ca2+]c Microdomain Ca2_influx->High_Ca_Microdomain Exocytosis Exocytosis (Catecholamine Release) High_Ca_Microdomain->Exocytosis Triggers MCU Mitochondrial Ca2+ Uniporter (MCU) High_Ca_Microdomain->MCU Drives Ca2+ uptake ITH15004_target This compound (Target within Mitochondrion) ITH15004_target->MCU Modulates MNCX Mitochondrial Na+/Ca2+ Exchanger (MNCX) ITH15004_target->MNCX Modulates Mito_Ca Mitochondrial Ca2+ Matrix MCU->Mito_Ca MNCX->High_Ca_Microdomain Sustains [Ca2+]c Mito_Ca->MNCX Ca2+ efflux

Caption: Proposed signaling pathway of this compound in modulating exocytosis.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on catecholamine release from bovine chromaffin cells (BCCs).

Table 1: Concentration-Dependent Effect of this compound on Catecholamine Release

This compound ConcentrationNormalized Secretory Response (% of Control)Statistical Significance (p-value)
1 µMData not available< 0.05
3 µMData not available< 0.01
10 µMData not available< 0.001

Data are derived from the description of concentration-response effects on secretory pulses and represent the enhancement of the 16th pulse in a series of stimulations. The exact percentage increases are not provided in the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Measurement of Catecholamine Release by Amperometry

This protocol is designed to measure the real-time release of catecholamines from single bovine chromaffin cells.

Experimental Workflow for Amperometric Detection of Catecholamine Release

Amperometry_Workflow A Bovine Chromaffin Cell Culture C Carbon Fiber Microelectrode Positioned on Cell A->C B Cell Stimulation (e.g., 35 mM K+ solution for 5s) B->C D Amperometric Recording (Oxidation of Catecholamines) C->D E Data Analysis (Quantification of secretory spikes) D->E F Application of this compound and/or other pharmacological agents F->B Pre-incubation or co-application

Caption: Workflow for amperometric measurement of catecholamine release.

Methodology:

  • Cell Preparation: Bovine adrenal chromaffin cells are isolated and cultured on collagen-coated glass coverslips.

  • Electrode Preparation: Carbon fiber microelectrodes (typically 5-10 µm in diameter) are fabricated and positioned in close proximity to a single chromaffin cell using a micromanipulator.

  • Recording Setup: The electrode is held at an oxidative potential (e.g., +700 mV) to detect the release of catecholamines. The resulting current is amplified, filtered, and digitized.

  • Cell Stimulation: Cells are stimulated to release catecholamines by brief pulses of a high potassium solution (e.g., 35 mM K+) applied via a puffer pipette.[2] This depolarization opens voltage-gated calcium channels, triggering exocytosis.

  • Data Acquisition: Amperometric spikes, each corresponding to the release of a single vesicle's content, are recorded over time.

  • Pharmacological Manipulation: this compound and other compounds (e.g., FCCP, ruthenium red, CGP37157) are applied to the cells before or during stimulation to assess their effects on the frequency and kinetics of exocytotic events.

  • Data Analysis: The number of amperometric spikes, their amplitude, and their area (quantal size) are analyzed to quantify the extent of exocytosis.[6][7]

Measurement of Cytosolic Calcium Concentration ([Ca2+]c)

This protocol utilizes the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium levels.

Experimental Workflow for Fura-2 Calcium Imaging

Fura2_Workflow A Cell Culture on Glass Coverslips B Loading with Fura-2 AM (e.g., 1-5 µM for 30-60 min) A->B C De-esterification (Allows trapping of Fura-2 in cytosol) B->C D Fluorescence Microscopy (Excitation at 340 nm and 380 nm) C->D E Image Acquisition (Emission at ~510 nm) D->E G Ratiometric Analysis (F340/F380) and [Ca2+]c Calculation E->G F Cell Stimulation and Pharmacological Treatment F->D During imaging

Caption: Workflow for measuring cytosolic calcium with Fura-2.

Methodology:

  • Cell Preparation: Chromaffin cells are cultured on glass coverslips suitable for microscopy.

  • Dye Loading: Cells are incubated with Fura-2 acetoxymethyl ester (Fura-2 AM), a cell-permeant form of the dye, typically at a concentration of 1-5 µM for 30-60 minutes at 37°C.[8]

  • De-esterification: After loading, the cells are washed and incubated in a dye-free medium to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 in the cytosol.[8]

  • Imaging: The coverslip is mounted on a fluorescence microscope equipped with a system for alternating excitation at 340 nm and 380 nm. The emission is collected at approximately 510 nm.[9]

  • Stimulation and Recording: A baseline fluorescence ratio (340/380 nm) is established before stimulating the cells with high K+ or other agents. Changes in the fluorescence ratio are recorded over time. This compound and other relevant drugs are applied to assess their impact on resting and stimulated [Ca2+]c.

  • Calibration and Analysis: The fluorescence ratio is converted to absolute [Ca2+]c values using a standard calibration procedure involving the determination of Rmin (in a Ca2+-free solution with a Ca2+ chelator) and Rmax (in a high Ca2+ solution with a Ca2+ ionophore).[10]

Concluding Remarks

The available evidence strongly suggests that this compound facilitates exocytosis by modulating mitochondrial calcium handling. This mechanism of action makes this compound a valuable pharmacological tool for investigating the intricate relationship between mitochondrial function and cellular secretion.[1][2][3] For drug development professionals, the ability of this compound to potentiate neurotransmitter release may have therapeutic implications in conditions characterized by deficient synaptic transmission. Further research is warranted to fully elucidate the molecular targets of this compound within the mitochondria and to explore its potential in various physiological and pathological contexts.

References

ITH15004: A Novel Regulator of Exocytosis via Mitochondrial Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ITH15004, a novel purine derivative, has emerged as a significant facilitator of exocytosis. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its role in modulating mitochondrial calcium handling to enhance catecholamine release from excitable cells. We present a comprehensive overview of the key experimental findings, detailed protocols, and quantitative data, providing a valuable resource for researchers in neurobiology, pharmacology, and drug development.

Introduction to this compound and Exocytosis

Exocytosis is a fundamental cellular process involving the fusion of secretory vesicles with the plasma membrane to release their contents into the extracellular space. This process is tightly regulated, particularly in neurons and neuroendocrine cells, where it governs the release of neurotransmitters and hormones. A key trigger for exocytosis is an increase in intracellular calcium concentration ([Ca²⁺]c).

This compound is a recently identified small molecule that has been shown to potentiate exocytosis. Its mechanism of action is not directed at the core SNARE complex machinery but rather at the intricate interplay between calcium signaling and mitochondrial function. This guide will delve into the experimental evidence that elucidates the role of this compound in this process.

Mechanism of Action: A Mitochondrial Focus

The primary mechanism by which this compound facilitates exocytosis is through its influence on mitochondrial calcium homeostasis. In bovine chromaffin cells (BCCs), depolarization leads to Ca²⁺ influx through voltage-activated calcium channels (VACCs), creating high-Ca²⁺ microdomains near the plasma membrane that trigger exocytosis. Mitochondria play a crucial role in shaping these Ca²⁺ signals by sequestering and subsequently releasing Ca²⁺.

This compound appears to act on this mitochondrial Ca²⁺ handling. The compound was found to facilitate the release of catecholamines from depolarized BCCs. This effect is linked to its ability to modulate mitochondrial Ca²⁺ circulation. Specifically, this compound prevents the decay of secretory responses that are potentiated by the mitochondrial uncoupler FCCP, suggesting an interaction with mitochondrial Ca²⁺ uptake and release mechanisms. This is further supported by the observation that the combined effects of this compound and FCCP are mitigated by blockers of the mitochondrial Ca²⁺ uniporter (MICU) and the mitochondrial Na⁺/Ca²⁺ exchanger (MNCX).[1]

Signaling Pathway of this compound in Regulating Exocytosis

ITH15004_Pathway cluster_Extracellular Extracellular cluster_Cell Bovine Chromaffin Cell cluster_PlasmaMembrane Plasma Membrane cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion High_K High K⁺ Depolarization VACC Voltage-Activated Ca²⁺ Channels (VACCs) High_K->VACC Opens Ca_influx Ca²⁺ Influx VACC->Ca_influx Mediates Exocytosis Catecholamine Exocytosis Ca_cytosol [Ca²⁺]c Increase Ca_influx->Ca_cytosol Leads to Ca_cytosol->Exocytosis Triggers Ca_cytosol->Exocytosis Facilitates MICU Mitochondrial Ca²⁺ Uniporter (MICU) Ca_cytosol->MICU Uptake Mito_Ca Mitochondrial Ca²⁺ Sequestration & Release MICU->Mito_Ca MNCX Mitochondrial Na⁺/Ca²⁺ Exchanger (MNCX) MNCX->Ca_cytosol Mito_Ca->Ca_cytosol Sustains Mito_Ca->MNCX Release ITH15004_target This compound ITH15004_target->Mito_Ca Modulates

Caption: Signaling pathway of this compound in facilitating exocytosis.

Quantitative Data Summary

The effects of this compound on exocytosis and related cellular processes have been quantified in several key experiments. The following tables summarize this data.

Table 1: Concentration-Dependent Effect of this compound on Catecholamine Secretion
This compound Concentration (µM)Normalized Secretion (% of P16 control)
0 (Control)100%
0.1~110%
0.3~120%
1~140%*
3~150%
10~145%

*p < 0.05, **p < 0.01 with respect to control. Data normalized to the 16th pulse (P16) in control cells.[2]

Table 2: Effect of this compound in the Presence of FCCP on Catecholamine Secretion
ConditionNormalized Secretion (% of P16 control)
Control100%
FCCP (1 µM)~200%***
FCCP (1 µM) + this compound (0.1 µM)~220%###
FCCP (1 µM) + this compound (0.3 µM)~240%###
FCCP (1 µM) + this compound (1 µM)~260%###
FCCP (1 µM) + this compound (3 µM)~280%###

**p < 0.001 with respect to control. ###p < 0.001 with respect to FCCP alone.[3]

Table 3: Effect of this compound on Whole-Cell Ba²⁺ Currents (IBa)
ConditionIBa Blockade (%)
This compound (1 µM)~15%***
This compound (1 µM) + ω-conotoxin GVIA (1 µM)~45%###
This compound (1 µM) + GVIA (1 µM) + Nifedipine (10 µM)~75%###

**p < 0.001 with respect to control. ###p < 0.001 with respect to this compound alone.[4]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Amperometric Measurement of Catecholamine Release from Bovine Chromaffin Cells

This protocol is used to directly measure the release of catecholamines, a hallmark of exocytosis in these cells.

  • Cell Preparation: Bovine adrenal glands are obtained from a local slaughterhouse. Chromaffin cells are isolated by enzymatic digestion with collagenase and purified by centrifugation in a Percoll gradient. Cells are then plated on poly-L-lysine-coated glass coverslips and cultured for 24-72 hours.

  • Perifusion System: A fast perifusion system is used to rapidly change the extracellular solution surrounding the cells. The coverslip with adherent cells is placed in a parallel-plate flow chamber.

  • Electrochemical Detection: A carbon fiber electrode is placed in close proximity to a single chromaffin cell. The electrode is held at a potential of +700 mV. At this potential, catecholamines are oxidized, generating an electrical current that is proportional to the amount of catecholamine released.

  • Cell Stimulation: Cells are stimulated to release catecholamines by perifusion with a high-potassium (35 mM K⁺) solution for a defined period (e.g., 5 seconds).[2]

  • Data Acquisition and Analysis: The amperometric signal is recorded and analyzed to determine the frequency, amplitude, and kinetics of individual exocytotic events.

Measurement of Cytosolic Calcium Concentration ([Ca²⁺]c)

This method allows for the monitoring of changes in intracellular calcium, a key second messenger in exocytosis.

  • Cell Loading: Cultured chromaffin cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester). The AM ester form allows the dye to cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye in the cytosol.

  • Fluorescence Microscopy: The coverslip with dye-loaded cells is mounted on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

  • Excitation and Emission: The cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2). The ratio of the fluorescence emission at a specific wavelength (e.g., 510 nm) following excitation at these two wavelengths is proportional to the [Ca²⁺]c.

  • Cell Stimulation and Data Acquisition: Cells are perifused with various solutions, including high K⁺ to induce depolarization, and the fluorescence ratio is recorded over time.

  • Calibration: At the end of each experiment, the fluorescence signal is calibrated by exposing the cells to solutions with known Ca²⁺ concentrations in the presence of an ionophore (e.g., ionomycin) to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Whole-Cell Patch-Clamp Recordings of Voltage-Activated Ca²⁺ Currents

This electrophysiological technique is used to measure the influx of ions through voltage-activated calcium channels.

  • Cell Preparation: Chromaffin cells are prepared as described above.

  • Patch-Clamp Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane. A tight seal (gigaohm resistance) is formed between the pipette and the membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The membrane potential of the cell is controlled (clamped) by the patch-clamp amplifier.

  • Current Measurement: Depolarizing voltage steps are applied to the cell to activate VACCs. The resulting inward flow of cations (in this case, Ba²⁺ is used as the charge carrier to avoid Ca²⁺-dependent inactivation of the channels) is recorded as an electrical current (IBa).[4]

  • Pharmacology: The effects of this compound and various channel blockers are assessed by applying them to the external solution while recording IBa.

Experimental Workflow for Assessing this compound's Effect on Exocytosis

Experimental_Workflow cluster_CellCulture Cell Preparation cluster_Experiments Experimental Procedures cluster_Amperometry Amperometry cluster_CalciumImaging Calcium Imaging cluster_PatchClamp Patch-Clamp cluster_Analysis Data Analysis Isolate_BCCs Isolate Bovine Chromaffin Cells (BCCs) Culture_Cells Culture BCCs on Coated Coverslips Isolate_BCCs->Culture_Cells Amperometry_Setup Position Carbon Fiber Electrode Culture_Cells->Amperometry_Setup Load_Dye Load Cells with Fura-2 AM Culture_Cells->Load_Dye Patch_Cell Establish Whole-Cell Configuration Culture_Cells->Patch_Cell Stimulate_Amperometry Stimulate with High K⁺ ± this compound Amperometry_Setup->Stimulate_Amperometry Record_Amperometry Record Catecholamine Release Stimulate_Amperometry->Record_Amperometry Analyze_Amperometry Quantify Secretory Events Record_Amperometry->Analyze_Amperometry Stimulate_Imaging Stimulate with High K⁺ ± this compound Load_Dye->Stimulate_Imaging Record_Imaging Record [Ca²⁺]c Changes Stimulate_Imaging->Record_Imaging Analyze_Imaging Calculate [Ca²⁺]c Concentration Record_Imaging->Analyze_Imaging Apply_Voltage Apply Depolarizing Pulses Patch_Cell->Apply_Voltage Record_Current Record Ba²⁺ Currents ± this compound Apply_Voltage->Record_Current Analyze_PatchClamp Measure Current Amplitude & Kinetics Record_Current->Analyze_PatchClamp

Caption: Workflow for investigating this compound's effects on exocytosis.

Conclusion and Future Directions

This compound represents a novel pharmacological tool for the study of exocytosis and mitochondrial involvement in this process. The evidence strongly suggests that this compound facilitates exocytosis by modulating mitochondrial calcium handling, thereby sustaining elevated cytosolic calcium levels during cellular stimulation.[1] While this compound does exhibit a mild blocking effect on VACCs, this is unlikely to account for its potentiation of secretion.[4]

Future research should focus on identifying the precise molecular target of this compound within the mitochondria. Elucidating this target will not only provide a deeper understanding of mitochondrial Ca²⁺ regulation but also open avenues for the development of new therapeutic agents for disorders characterized by impaired neurosecretion. Further studies are also warranted to explore the effects of this compound in different neuronal and endocrine cell types to determine the broader applicability of its exocytosis-enhancing properties.

References

Unraveling the Cellular and Molecular Impact of ITH15004: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular and molecular effects of ITH15004, a novel purine derivative. The information presented herein is intended to support further research and development efforts by elucidating the compound's mechanism of action and providing a framework for experimental replication.

Core Cellular and Molecular Effects of this compound

This compound has been identified as a facilitator of exocytosis in neurosecretory cells, specifically in bovine chromaffin cells (BCCs). Its primary mechanism revolves around the modulation of mitochondrial calcium handling, which in turn enhances the release of catecholamines.

Key Molecular Interactions:
  • Mitochondrial Calcium Uniporter (MICU): this compound's effects are dependent on the activity of the MICU, which is responsible for calcium uptake into the mitochondrial matrix.

  • Mitochondrial Na+/Ca2+ Exchanger (MNCX): The compound also influences the activity of the MNCX, which mediates calcium extrusion from the mitochondria back into the cytosol.

  • Voltage-Activated Calcium Channels (VACCs): this compound exhibits a mild blocking effect on whole-cell currents through VACCs.

By modulating mitochondrial calcium circulation, this compound sustains elevated cytosolic Ca2+ concentrations ([Ca2+]c) during cellular depolarization, a critical factor for driving exocytosis. This action prevents the decay of secretory responses that can occur with repeated stimulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Concentration of this compoundEnhancement of Secretory Response to 35K+ Pulses (% of Control)Statistical Significance (p-value)
1 µM~120%p < 0.05
10 µM~140%*p < 0.01
30 µM~160%**p < 0.001
Data represents the normalized percentage of the 16th pulse in a series of stimulations, comparing control cells to those treated with this compound.
Experimental ConditionBlockade of Ba2+ Current (IBa) through VACCs (%)Statistical Significance vs. Control (p-value)
1 µM this compound~15%**p < 0.001
1 µM this compound + 1 µM ω-conotoxin GVIA~45%###p < 0.001 (vs. This compound alone)
1 µM this compound + 1 µM ω-conotoxin GVIA + 10 µM Nifedipine~85%Not reported
This table illustrates the mild blocking effect of this compound on VACCs and its additive effect with other channel blockers.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Amperometric Measurement of Catecholamine Release from Bovine Chromaffin Cells

This protocol is used to monitor the real-time secretion of catecholamines from single bovine chromaffin cells.

1. Cell Preparation:

  • Isolate chromaffin cells from bovine adrenal glands.
  • Plate the cells on collagen-coated glass coverslips and culture for 24-72 hours.

2. Perifusion System:

  • Mount the coverslip with adherent cells in a perifusion chamber on the stage of an inverted microscope.
  • Continuously perifuse the cells with a Krebs-HEPES solution at a constant flow rate.

3. Stimulation:

  • Induce exocytosis by applying pulses of a high-potassium (e.g., 35 mM K+) solution for a defined duration (e.g., 5 seconds) at regular intervals.

4. Amperometric Recording:

  • Position a carbon fiber microelectrode (e.g., 5 µm diameter) in close proximity to a single chromaffin cell.
  • Apply a constant potential (e.g., +700 mV) to the electrode to oxidize released catecholamines.
  • Record the resulting amperometric current, where each spike corresponds to the release of catecholamines from a single vesicle.

5. Data Analysis:

  • Analyze the frequency, amplitude, and kinetics of the amperometric spikes to quantify the secretory response.
  • Normalize the data to a control period before the application of this compound.

Whole-Cell Patch-Clamp Measurement of VACC Currents

This technique is employed to measure the ion currents flowing through voltage-activated calcium channels.

1. Cell Preparation:

  • Prepare bovine chromaffin cells as described for amperometry.

2. Electrophysiological Recording:

  • Use a patch-clamp amplifier and a data acquisition system.
  • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a selected chromaffin cell.

3. Voltage-Clamp Protocol:

  • Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to keep VACCs in a closed state.
  • Apply depolarizing voltage steps (e.g., to -10 mV for 50 ms) to elicit the opening of VACCs.
  • Use an external solution containing Ba2+ (e.g., 2 mM) as the charge carrier to isolate the currents through calcium channels.

4. Drug Application:

  • Apply this compound and other channel blockers via the perifusion system.
  • Record the Ba2+ currents before and after drug application to determine the extent of channel blockade.

5. Data Analysis:

  • Measure the peak amplitude of the inward Ba2+ current.
  • Normalize the current amplitude after drug application to the control current amplitude.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

ITH15004_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Depolarization Depolarization (e.g., High K+) VACC VACC Depolarization->VACC Activates Ca_cytosol [Ca2+]c VACC->Ca_cytosol Ca2+ Influx Exocytosis Exocytosis (Catecholamine Release) Ca_cytosol->Exocytosis Triggers MICU MICU Ca_cytosol->MICU Uptake Ca_mito [Ca2+]mito MICU->Ca_mito MNCX MNCX MNCX->Ca_cytosol Efflux Ca_mito->MNCX This compound This compound This compound->VACC Mildly Blocks This compound->MICU Modulates This compound->MNCX Modulates

Caption: this compound signaling pathway in chromaffin cells.

Amperometry_Workflow A Isolate & Culture Bovine Chromaffin Cells B Mount Cells in Perifusion Chamber A->B C Position Carbon Fiber Microelectrode B->C G Apply this compound D Apply Depolarizing Stimulus (e.g., High K+) C->D E Record Amperometric Current (Catecholamine Oxidation) D->E F Analyze Spike Frequency, Amplitude, and Kinetics E->F G->D During Stimulation

Caption: Experimental workflow for amperometry.

Patch_Clamp_Workflow A Prepare Bovine Chromaffin Cells B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply Voltage-Clamp Protocol (Depolarizing Steps) B->C F Apply this compound D Record Ba2+ Current through VACCs C->D E Analyze Peak Current Amplitude D->E F->C During Recording

Caption: Experimental workflow for patch-clamp electrophysiology.

ITH15004: A Novel P2X7 Receptor Antagonist with Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ITH15004 is a novel, non-nucleotide purine derivative identified as a potent and selective antagonist of the P2X7 receptor (P2X7R). While initial research has focused on its blood-brain barrier permeability and its potential in treating neuroinflammatory conditions, the established role of the P2X7 receptor in cancer biology suggests a significant, unexplored therapeutic potential for this compound in oncology. The P2X7 receptor, an ATP-gated ion channel, is frequently overexpressed in a wide range of solid and hematological malignancies. Its activation within the tumor microenvironment is linked to key processes of cancer progression, including tumor growth, invasion, metastasis, and the modulation of anti-tumor immunity. This technical guide provides a comprehensive overview of the scientific rationale for investigating this compound as a therapeutic agent in oncology, detailing the role of the P2X7 receptor in cancer, the known preclinical data on P2X7R antagonists in cancer models, and the specific characteristics of this compound that make it a compelling candidate for further research and development.

Introduction: The P2X7 Receptor in the Tumor Microenvironment

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression and response to therapy. A key signaling molecule within the TME is extracellular adenosine triphosphate (eATP), which can accumulate to high concentrations due to cell stress, necrosis, and active release from cancer and immune cells.[1][2] eATP acts as a danger-associated molecular pattern (DAMP) and signals through purinergic receptors, including the P2X7 receptor.

The P2X7 receptor is a unique ligand-gated ion channel that, upon binding to high concentrations of eATP, forms a non-selective cation channel, leading to Ca2+ and Na+ influx and K+ efflux.[2] Prolonged activation can lead to the formation of a larger, non-selective pore, which can trigger various downstream signaling events, including inflammasome activation, cytokine release, and, in some contexts, apoptosis.[1] However, in many cancer cells, the apoptotic function of P2X7R is impaired, and its activation instead promotes pro-tumoral functions.[1][3]

The expression of P2X7R is upregulated in numerous cancers, including melanoma, breast cancer, prostate cancer, lung cancer, glioblastoma, and chronic lymphocytic leukemia.[1][4] This overexpression is often correlated with more aggressive disease, metastasis, and poor prognosis, making the P2X7 receptor an attractive therapeutic target.[5][6]

This compound: A Novel P2X7 Receptor Antagonist

This compound is a recently developed non-nucleotide purine derivative that has been characterized as a selective antagonist of the human P2X7 receptor.

Preclinical Characterization of this compound

While direct preclinical studies of this compound in oncology are not yet available in the public domain, its pharmacological profile has been investigated in the context of neuroinflammation.

ParameterFindingReference
Target P2X7 ReceptorMedchemExpress
Mechanism of Action AntagonistMedchemExpress
Effect on Cytokine Release Decreases IL-1β release from LPS-primed, ATP-stimulated mouse peritoneal macrophagesResearchGate
Cellular Permeability High permeability in a parallel artificial membrane permeability assay (PAMPA)ResearchGate
In vivo Potential CNS-penetrated, suggesting potential for treating brain tumors or metastasesMedchemExpress

Therapeutic Rationale for this compound in Oncology: Targeting the P2X7 Receptor

The therapeutic potential of this compound in oncology is predicated on the multifaceted role of the P2X7 receptor in cancer progression. By antagonizing P2X7R, this compound may inhibit several key pro-tumoral pathways.

Inhibition of Tumor Growth and Proliferation

Activation of P2X7R has been shown to promote the proliferation and survival of various cancer cells.[1][2] This is mediated through the activation of downstream signaling pathways such as PI3K/Akt and ERK1/2.[4] P2X7R antagonists have demonstrated the ability to reduce tumor growth in preclinical models.[1][3]

Attenuation of Invasion and Metastasis

The P2X7 receptor plays a crucial role in cancer cell invasion and metastasis.[5][6] Its activation can induce changes in cell morphology, promote the formation of invasive structures, and regulate the expression of genes involved in the epithelial-mesenchymal transition (EMT).[3][5] P2X7R antagonists have been shown to reduce cancer cell migration and invasion in vitro and decrease metastasis in vivo.[3][7]

Modulation of the Tumor Immune Microenvironment

The P2X7 receptor is highly expressed on various immune cells within the TME, including T cells, macrophages, and dendritic cells. Its role in modulating the anti-tumor immune response is complex and context-dependent. P2X7R activation on immune cells can lead to the release of pro-inflammatory cytokines, which can have both pro- and anti-tumoral effects.[1] However, chronic inflammation driven by P2X7R can also contribute to an immunosuppressive TME. By blocking P2X7R, this compound could potentially reprogram the immune microenvironment to enhance anti-tumor immunity.

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling in Cancer Cells

The following diagram illustrates the central role of the P2X7 receptor in promoting cancer progression through various downstream signaling pathways.

P2X7_Signaling_in_Cancer cluster_TME Tumor Microenvironment cluster_Cell Cancer Cell eATP High Extracellular ATP P2X7R P2X7 Receptor eATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Opens Channel PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt ERK ERK Pathway Ca_influx->ERK NFkB NF-κB Pathway Ca_influx->NFkB Proliferation Proliferation & Survival PI3K_Akt->Proliferation ERK->Proliferation Invasion Invasion & Metastasis NFkB->Invasion Cytokines Pro-inflammatory Cytokine Release NFkB->Cytokines This compound This compound This compound->P2X7R Blocks

This compound blocks P2X7R activation and downstream signaling.
Proposed Experimental Workflow for Preclinical Evaluation of this compound in Oncology

To validate the therapeutic potential of this compound in oncology, a structured preclinical experimental workflow is proposed.

Preclinical_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies P2X7R_Expression Confirm P2X7R Expression in Cancer Cell Lines (qPCR, Western Blot, IHC) Cell_Viability Assess Effect on Cell Viability & Proliferation (MTT, BrdU) P2X7R_Expression->Cell_Viability Migration_Invasion Evaluate Impact on Migration & Invasion (Wound Healing, Transwell) Cell_Viability->Migration_Invasion Signaling_Pathways Analyze Downstream Signaling (Western Blot for p-Akt, p-ERK) Migration_Invasion->Signaling_Pathways Xenograft Syngeneic or PDX Tumor Models Signaling_Pathways->Xenograft Tumor_Growth Monitor Tumor Growth & Survival Xenograft->Tumor_Growth Metastasis_Assay Assess Metastasis (Bioluminescence Imaging) Tumor_Growth->Metastasis_Assay TME_Analysis Analyze Tumor Microenvironment (IHC, Flow Cytometry for Immune Cells) Metastasis_Assay->TME_Analysis

A stepwise approach for evaluating this compound in oncology.

Experimental Protocols

Detailed experimental protocols for the key assays mentioned in the workflow are provided below. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Western Blot for P2X7R Expression and Signaling Pathway Analysis
  • Cell Lysis: Cancer cells are cultured to 80-90% confluency and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against P2X7R, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Transwell Invasion Assay
  • Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel and allowed to solidify.

  • Cell Seeding: Cancer cells are serum-starved overnight, then resuspended in serum-free medium and seeded into the upper chamber of the Transwell insert. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum). This compound or vehicle control is added to both the upper and lower chambers.

  • Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.

  • Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invaded cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invaded cells is counted in several random fields under a microscope.

In Vivo Xenograft Tumor Model
  • Cell Implantation: 1 x 10^6 to 5 x 10^6 cancer cells are suspended in PBS or a mixture of PBS and Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice). For syngeneic models, immunocompetent mice are used.

  • Tumor Growth Monitoring: Once tumors are palpable, their dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment groups and administered this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predefined time point), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or Western blot).

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for oncology. Its mechanism of action as a P2X7 receptor antagonist positions it to potentially inhibit multiple facets of cancer progression, including tumor growth, invasion, and metastasis, while also possibly modulating the tumor immune microenvironment. The high permeability of this compound also suggests its potential utility in treating primary brain tumors and brain metastases, which remain significant clinical challenges.

Future research should focus on a comprehensive preclinical evaluation of this compound in a variety of cancer models. Key areas of investigation should include:

  • In vitro studies to confirm its efficacy in inhibiting proliferation, migration, and invasion of a panel of cancer cell lines with varying levels of P2X7R expression.

  • In vivo studies in relevant xenograft and syngeneic models to assess its anti-tumor and anti-metastatic activity, as well as its impact on the tumor immune microenvironment.

  • Combination studies to explore the potential synergy of this compound with standard-of-care chemotherapies, targeted therapies, and immunotherapies.

  • Pharmacokinetic and pharmacodynamic studies to establish a clear relationship between drug exposure and target engagement in vivo.

The successful completion of these studies will be crucial in validating the therapeutic potential of this compound and paving the way for its clinical development as a novel cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for ITH15004 in In-Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITH15004 is a novel purine derivative that has been shown to facilitate exocytosis in neurosecretory cells through a mitochondrial calcium-mediated mechanism.[1][2][3][4] These application notes provide a detailed protocol for the use of this compound in in-vitro cell culture, specifically using primary bovine adrenal chromaffin cells as a model system. The protocols outlined below are based on established methodologies for chromaffin cell culture and findings from studies investigating the effects of this compound.

Mechanism of Action

This compound modulates mitochondrial calcium handling, which in turn enhances catecholamine release upon cell depolarization.[1][2][3] In bovine chromaffin cells, depolarization leads to an influx of Ca2+ through voltage-activated calcium channels, creating high-calcium microdomains near the plasma membrane that trigger exocytosis. Mitochondria in close proximity to these microdomains play a crucial role in shaping these calcium signals by taking up and subsequently releasing Ca2+. This compound appears to facilitate this mitochondrial Ca2+ circulation, leading to a sustained elevation of cytosolic Ca2+ available for the exocytotic machinery. This action prevents the decay of secretory responses that can be observed with repeated stimulation, particularly under conditions of mitochondrial stress.[2]

Signaling Pathway of this compound in Bovine Chromaffin Cells

ITH15004_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion K_depolarization High K+ Depolarization VACC Voltage-Activated Ca2+ Channels (VACC) K_depolarization->VACC Opens Ca_influx Ca2+ Influx VACC->Ca_influx Cytosolic_Ca ↑ [Ca2+]cytosol Ca_influx->Cytosolic_Ca Exocytosis Enhanced Catecholamine Exocytosis Cytosolic_Ca->Exocytosis Triggers MCU Mitochondrial Ca2+ Uniporter (MCU) Cytosolic_Ca->MCU Drives uptake Mito_Ca ↑ [Ca2+]mitochondria MCU->Mito_Ca MNCX Mitochondrial Na+/Ca2+ Exchanger (MNCX) MNCX->Cytosolic_Ca Sustains Mito_Ca->MNCX Drives efflux This compound This compound This compound->MCU Facilitates Ca2+ circulation This compound->MNCX

Caption: Signaling pathway of this compound in bovine chromaffin cells.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on exocytosis in bovine chromaffin cells as reported in the literature.

ParameterConditionThis compound ConcentrationResultReference
Secretion Potentiation 35 mM K+ stimulation1 µMMild potentiation of catecholamine release[3]
Prevention of Secretory Decay In the presence of FCCP (mitochondrial uncoupler)1 µMPrevents the decay of FCCP-potentiated secretory responses[2]
Additive Effect with FCCP Co-application with FCCP1 µMAdditive potentiation of secretion[2][3]
Dependence on Mitochondrial Ca2+ Flux In the presence of Ruthenium Red (MCU blocker) or CGP37157 (MNCX blocker)1 µMDissipation of this compound's potentiating effect[3]
Effect on Cytosolic Ca2+ In combination with FCCP during K+ challenge1 µMAdditive augmentation of cytosolic Ca2+ concentrations[3]

Experimental Protocols

Culture of Primary Bovine Adrenal Chromaffin Cells

This protocol is for the isolation and culture of primary chromaffin cells from bovine adrenal glands.

Materials:

  • Fresh bovine adrenal glands

  • Locke's solution (154 mM NaCl, 5.6 mM KCl, 3.6 mM NaHCO3, 5.6 mM glucose, 5 mM HEPES, pH 7.4)

  • Collagenase (Type I)

  • DNase I

  • Bovine Serum Albumin (BSA)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Percoll gradient solutions (e.g., 25% and 50%)

  • Culture flasks/plates coated with collagen or poly-L-lysine

Procedure:

  • Obtain fresh bovine adrenal glands and transport them to the lab on ice in sterile Locke's solution.

  • In a sterile laminar flow hood, dissect the adrenal medulla from the cortex.

  • Mince the medullary tissue into small pieces.

  • Digest the tissue with a collagenase/DNase I solution in Locke's buffer at 37°C with gentle agitation.

  • Stop the digestion by adding DMEM/F-12 with 10% FBS.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Centrifuge the cell suspension and resuspend the pellet in DMEM/F-12.

  • Purify the chromaffin cells from other cell types (e.g., endothelial cells, fibroblasts) using a Percoll density gradient.

  • Collect the chromaffin cell layer, wash with culture medium, and determine cell viability and number using a hemocytometer and trypan blue exclusion.

  • Plate the cells on collagen or poly-L-lysine coated culture dishes at a desired density.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium every 2-3 days. Cells are typically ready for experiments within 3-7 days of culture.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound by dissolving the powder in DMSO. A concentration of 10 mM is recommended for the stock solution.

  • Ensure the powder is completely dissolved by vortexing.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

In-Vitro Treatment of Bovine Chromaffin Cells with this compound

Materials:

  • Cultured bovine chromaffin cells

  • This compound stock solution

  • Krebs-HEPES solution (or similar physiological salt solution)

  • High K+ stimulation solution (e.g., Krebs-HEPES with 35 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity)

Procedure:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution in the appropriate experimental buffer (e.g., Krebs-HEPES) to the desired final concentration (e.g., 1 µM). Note: The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects. A vehicle control with the same concentration of DMSO should be included in all experiments.

  • Wash the cultured chromaffin cells with pre-warmed Krebs-HEPES solution.

  • Pre-incubate the cells with the this compound-containing solution or vehicle control for a specified period (e.g., 1-5 minutes) before stimulation.

  • Stimulate the cells with the high K+ solution to induce depolarization and exocytosis. The duration of stimulation can be varied depending on the experimental design (e.g., 5-second pulses).

Measurement of Catecholamine Release (Amperometry)

Amperometry is a technique used to detect the release of oxidizable molecules, such as catecholamines, from single cells with high temporal resolution.

Materials:

  • Carbon fiber microelectrode

  • Amperometric amplifier

  • Data acquisition system

  • Faraday cage to shield the setup from electrical noise

Procedure:

  • Position the carbon fiber microelectrode close to the surface of a single chromaffin cell.

  • Apply a constant potential (e.g., +700 mV) to the electrode.

  • Stimulate the cell as described in Protocol 3.

  • When catecholamines are released from the cell, they are oxidized at the electrode surface, generating a current that is proportional to the amount of catecholamine released.

  • Record the amperometric current over time. Each spike in the recording represents a single exocytotic event.

  • Analyze the data to determine the frequency, amplitude, and kinetics of the exocytotic events.

Measurement of Cytosolic Ca2+ Concentration (Fura-2 Microfluorimetry)

Fura-2 is a ratiometric fluorescent indicator used to measure intracellular calcium concentration.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Inverted fluorescence microscope equipped with a light source for excitation at 340 nm and 380 nm, and a detector for emission at ~510 nm

  • Image acquisition and analysis software

Procedure:

  • Load the cultured chromaffin cells with Fura-2 AM (e.g., 2-5 µM) in the presence of Pluronic F-127 (to aid in dispersion) for 30-60 minutes at 37°C.

  • Wash the cells with Krebs-HEPES solution to remove excess dye and allow for de-esterification of the Fura-2 AM.

  • Mount the coverslip with the loaded cells onto the microscope stage.

  • Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

  • After a baseline recording, perfuse the cells with the this compound-containing solution or vehicle control, followed by the high K+ stimulation solution.

  • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca2+ concentration.

  • Calibrate the fluorescence ratio to absolute Ca2+ concentrations using ionophores (e.g., ionomycin) in the presence of known high and low Ca2+ concentrations.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Culture_Cells 1. Culture Bovine Chromaffin Cells Treat_Cells 3. Treat Cells with this compound Culture_Cells->Treat_Cells Prepare_this compound 2. Prepare this compound Stock Solution Prepare_this compound->Treat_Cells Stimulate_Cells 4. Stimulate with High K+ Treat_Cells->Stimulate_Cells Amperometry 5a. Measure Catecholamine Release (Amperometry) Stimulate_Cells->Amperometry Fura2 5b. Measure Cytosolic Ca2+ (Fura-2 Microfluorimetry) Stimulate_Cells->Fura2

Caption: General experimental workflow for studying this compound in bovine chromaffin cells.

References

How to dissolve and prepare ITH15004 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITH15004 is a novel purine derivative that has been identified as a facilitator of exocytosis.[1][2][3][4] This compound modulates mitochondrial calcium handling, leading to an enhancement of secretory processes in excitable cells.[1][2][3][4] These application notes provide detailed protocols for the dissolution and preparation of this compound for in vitro experiments, as well as an overview of its mechanism of action and relevant signaling pathways.

Data Presentation

ParameterValueCell TypeReference
Effective Concentration Range1 - 10 µMBovine Chromaffin Cells[3]
Optimal Concentration for Augmenting [Ca2+]c1 and 3 µMBovine Chromaffin Cells[3]
Effect on Ba2+ current (1 µM)Mild blockadeBovine Chromaffin Cells[5]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Dissolution in DMSO: Add the appropriate volume of DMSO to the tube to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). The choice of concentration will depend on the solubility of the compound and the desired final concentrations for the experiments.

  • Vortexing: Vortex the tube vigorously for 1-2 minutes, or until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (Optional): If required for your specific application, the DMSO stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note: DMSO is a powerful solvent. Ensure that all materials and equipment that come into contact with it are compatible.

Preparation of Working Solutions

This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium appropriate for your cell line

  • Sterile tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can be detrimental to some media components.

  • Application to Cells: The freshly prepared working solution of this compound is now ready to be added to your cell cultures for the experiment.

Important Considerations:

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of the same concentration of DMSO (or the solvent used) in the cell culture medium without the compound. This is crucial to distinguish the effects of this compound from any potential effects of the solvent.

  • Concentration Optimization: The optimal concentration of this compound may vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your system.

Signaling Pathway of this compound

This compound facilitates exocytosis by modulating mitochondrial calcium (Ca2+) homeostasis. The signaling pathway can be summarized as follows:

  • Cellular Depolarization: Depolarization of the plasma membrane, for example by high potassium (K+), triggers the opening of voltage-activated calcium channels (VACCs).

  • Calcium Influx: The opening of VACCs leads to an influx of extracellular Ca2+ into the cytoplasm, creating a high-Ca2+ microdomain near the plasma membrane.

  • Mitochondrial Calcium Uptake: Mitochondria in close proximity to the VACCs take up a significant portion of this incoming Ca2+ through the mitochondrial calcium uniporter (MCU).

  • This compound Action: this compound is proposed to act on mitochondria to enhance their ability to handle and circulate Ca2+. This leads to a sustained elevation of cytosolic Ca2+ concentration ([Ca2+]c) upon stimulation.

  • Facilitation of Exocytosis: The elevated [Ca2+]c, potentiated by this compound's effect on mitochondrial Ca2+ handling, enhances the fusion of secretory vesicles with the plasma membrane, thereby facilitating exocytosis and the release of neurotransmitters or hormones.

ITH15004_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Extracellular Ca2+ Extracellular Ca2+ VACC Voltage-Activated Calcium Channel Depolarization Depolarization Depolarization->VACC Activates Cytosolic Ca2+ Cytosolic Ca2+ VACC->Cytosolic Ca2+ Influx Exocytosis Exocytosis Cytosolic Ca2+->Exocytosis Triggers MCU Mitochondrial Calcium Uniporter Cytosolic Ca2+->MCU Uptake Secretory Vesicles Secretory Vesicles Secretory Vesicles->Exocytosis Fusion This compound This compound Mitochondrial Ca2+ Mitochondrial Ca2+ This compound->Mitochondrial Ca2+ Modulates Handling MCU->Mitochondrial Ca2+ MNCX Mitochondrial Na+/Ca2+ Exchanger Mitochondrial Ca2+->MNCX Release MNCX->Cytosolic Ca2+

Caption: Signaling pathway of this compound in facilitating exocytosis.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of this compound on exocytosis in a cell-based assay.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (DMSO) Prepare_Working Prepare Working Solutions in Medium Prepare_Stock->Prepare_Working Treatment Treat Cells with this compound and Vehicle Control Prepare_Working->Treatment Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Treatment Stimulation Stimulate Cells (e.g., with high K+) Treatment->Stimulation Data_Acquisition Measure Exocytosis (e.g., Amperometry, Imaging) Stimulation->Data_Acquisition Data_Analysis Analyze Data and Compare with Controls Data_Acquisition->Data_Analysis Conclusion Draw Conclusions on This compound Effect Data_Analysis->Conclusion

Caption: General workflow for this compound experiments.

References

ITH15004: A Novel Modulator of Voltage-Activated Calcium Channels and Mitochondrial Calcium Handling in Neurosecretory Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

ITH15004 is a novel purine derivative that has emerged as a valuable pharmacological tool for studying the intricate interplay between voltage-activated calcium channels (VACCs), mitochondrial calcium homeostasis, and exocytosis in excitable cells. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate these processes, with a particular focus on its effects in neurosecretory cells such as bovine chromaffin cells (BCCs).

This compound has been shown to facilitate exocytosis, a process triggered by calcium influx through VACCs. While it exerts a mild blocking effect on whole-cell VACC currents, its primary mechanism of action appears to involve the modulation of mitochondrial calcium handling.[1][2][3][4] This modulation leads to an augmentation of cytosolic calcium concentration ([Ca²⁺]c) during depolarization, thereby enhancing the secretory response.[1][2][3] These characteristics make this compound a unique tool for dissecting the roles of mitochondrial calcium signaling in the regulation of cellular excitability and neurosecretion.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in studies on bovine chromaffin cells.

Table 1: Effect of this compound on Catecholamine Secretion

This compound ConcentrationEnhancement of Secretory Response (% of Control)Reference
0.1 µM~120%[5][6]
1 µM~150%[5][6]
10 µM~160%[5][6]

Data represents the enhancement of secretory responses to 35 mM K⁺ pulses, normalized to control cells.[5][6]

Table 2: Effect of this compound on Voltage-Activated Calcium Channel (VACC) Currents

This compound ConcentrationInhibition of IBa Peak (%)Reference
1 µM~15%[4]

IBa represents the whole-cell current through VACCs with Ba²⁺ as the charge carrier.[4]

Table 3: Effect of this compound on Cytosolic Calcium ([Ca²⁺]c) Elevations

ConditionNet Increase in [Ca²⁺]c (% of Control)Reference
This compound (1 µM) + FCCP (1 µM)Additive augmentation[1][2][3]

FCCP is a mitochondrial uncoupler. The additive effect suggests this compound acts on a pathway distinct from FCCP to increase cytosolic calcium.[1][2][3]

Signaling Pathways and Mechanisms

The primary mechanism of this compound involves the modulation of mitochondrial calcium handling, which indirectly affects the cytosolic calcium signals that trigger exocytosis.

ITH15004_Mechanism cluster_cell Bovine Chromaffin Cell cluster_mito Mitochondrion Depolarization Depolarization (e.g., high K⁺) VACC Voltage-Activated Calcium Channels (VACCs) Depolarization->VACC activates Ca_influx Ca²⁺ Influx VACC->Ca_influx Cytosolic_Ca ↑ Cytosolic Ca²⁺ Ca_influx->Cytosolic_Ca Exocytosis Exocytosis (Catecholamine Release) Cytosolic_Ca->Exocytosis triggers Mito_Ca_uptake Mitochondrial Ca²⁺ Uptake Cytosolic_Ca->Mito_Ca_uptake buffered by MICU Mitochondrial Ca²⁺ Uniporter (MICU) MNCX Mitochondrial Na⁺/Ca²⁺ Exchanger (MNCX) Mito_Ca_release Mitochondrial Ca²⁺ Release MNCX->Mito_Ca_release Mito_Ca_uptake->MICU Mito_Ca_release->Cytosolic_Ca augments ITH15004_target This compound (Modulates mitochondrial Ca²⁺ handling) ITH15004_target->Mito_Ca_uptake may influence ITH15004_target->Mito_Ca_release enhances

Caption: Proposed mechanism of this compound action in a neurosecretory cell.

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound.

Protocol 1: Amperometric Measurement of Catecholamine Release from Bovine Chromaffin Cells

This protocol allows for the real-time detection of exocytosis by measuring the oxidation of released catecholamines.

Amperometry_Workflow prep Prepare Bovine Chromaffin Cells perifusion Place cells in a perifusion chamber prep->perifusion electrode Position carbon fiber microelectrode near cell perifusion->electrode stimulation Stimulate with high K⁺ solution (e.g., 35 mM K⁺) for 5s electrode->stimulation recording Record amperometric spikes stimulation->recording treatment Apply this compound (0.1-10 µM) recording->treatment before and after analysis Analyze spike frequency, amplitude, and quantal size recording->analysis treatment->stimulation re-stimulate

Caption: Workflow for amperometric detection of exocytosis.

Methodology:

  • Cell Preparation: Isolate and culture bovine adrenal chromaffin cells on collagen-treated glass coverslips.

  • Chamber Setup: Place a coverslip with adherent cells in a perifusion chamber mounted on the stage of an inverted microscope.

  • Electrode Positioning: Position a carbon fiber microelectrode (e.g., 5 µm diameter) close to the surface of a selected cell. Apply a holding potential of +700 mV to the electrode.

  • Perifusion: Continuously perifuse the cells with a physiological salt solution.

  • Stimulation: Induce exocytosis by switching to a high-potassium solution (e.g., 35 mM K⁺) for a short duration (e.g., 5 seconds) using a rapid solution exchange system.[5]

  • Recording: Record the resulting amperometric spikes, where each spike represents the release of catecholamines from a single vesicle.

  • This compound Application: After obtaining a stable baseline of secretory responses, introduce this compound (at desired concentrations, e.g., 0.1-10 µM) into the perifusion solution and repeat the stimulation protocol.

  • Data Analysis: Analyze the frequency, amplitude, and quantal size of the amperometric spikes before and after this compound application to determine its effect on exocytosis.

Protocol 2: Calcium Imaging in Bovine Chromaffin Cells

This protocol measures changes in intracellular calcium concentration using a fluorescent calcium indicator.

Calcium_Imaging_Workflow cell_prep Culture Bovine Chromaffin Cells dye_loading Load cells with a Ca²⁺ indicator (e.g., Fluo-4 AM) cell_prep->dye_loading imaging_setup Mount on a fluorescence microscope dye_loading->imaging_setup stimulation Stimulate with high K⁺ solution imaging_setup->stimulation image_acquisition Acquire fluorescence images over time stimulation->image_acquisition treatment Apply this compound image_acquisition->treatment before and after data_analysis Analyze changes in fluorescence intensity (ΔF/F₀) image_acquisition->data_analysis treatment->stimulation re-stimulate

Caption: Workflow for intracellular calcium imaging.

Methodology:

  • Cell Preparation: Culture bovine chromaffin cells on glass coverslips.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2-5 µM), in a physiological buffer for 30-60 minutes at room temperature.[1]

  • Washing: Wash the cells with the physiological buffer to remove excess dye.

  • Imaging: Mount the coverslip in an imaging chamber on a fluorescence microscope equipped for live-cell imaging.

  • Stimulation and Recording: Perfuse the cells with the physiological buffer and then switch to a high-potassium solution to induce calcium influx. Record the changes in fluorescence intensity over time.

  • This compound Application: After recording the baseline calcium response, apply this compound and repeat the stimulation to observe its effect on the intracellular calcium transient.

  • Data Analysis: Quantify the changes in fluorescence intensity (ΔF/F₀) to determine the effect of this compound on the amplitude and kinetics of the calcium signal.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the whole-cell currents through voltage-activated calcium channels.

Patch_Clamp_Workflow cell_prep Prepare Bovine Chromaffin Cells pipette_prep Fabricate and fill patch pipettes with internal solution cell_prep->pipette_prep seal_formation Form a giga-ohm seal on a single cell pipette_prep->seal_formation whole_cell Rupture the membrane to achieve whole-cell configuration seal_formation->whole_cell voltage_clamp Clamp the membrane potential (e.g., -80 mV) whole_cell->voltage_clamp depolarization Apply depolarizing voltage steps to elicit VACC currents voltage_clamp->depolarization current_recording Record inward Ba²⁺ currents depolarization->current_recording treatment Apply this compound current_recording->treatment before and after data_analysis Analyze current amplitude and kinetics current_recording->data_analysis treatment->depolarization re-depolarize

Caption: Workflow for whole-cell patch-clamp recording of VACC currents.

Methodology:

  • Cell Preparation: Use isolated bovine chromaffin cells in a recording chamber.

  • Solutions: Use an external solution containing Ba²⁺ (e.g., 2 mM) as the charge carrier to isolate calcium channel currents and an appropriate internal solution in the patch pipette.[4]

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

  • Voltage Clamp: Clamp the membrane potential at a holding potential of -80 mV.[4]

  • Current Elicitation: Apply depolarizing voltage steps (e.g., to -10 mV for 50 ms) to activate the VACCs and record the resulting inward Ba²⁺ currents.[4]

  • This compound Application: After recording stable control currents, perfuse the cell with a solution containing this compound and repeat the voltage-step protocol.

  • Data Analysis: Measure the peak amplitude and kinetics of the Ba²⁺ currents before and after the application of this compound to determine its effect on VACC function.

Conclusion

This compound serves as a potent and specific tool for investigating the role of mitochondrial calcium handling in the regulation of exocytosis in neurosecretory cells. Its ability to enhance secretion, coupled with a mild direct effect on VACCs, allows researchers to probe the downstream amplification of the initial calcium signal. The protocols outlined in this document provide a framework for utilizing this compound to gain deeper insights into the complex signaling cascades that govern neurotransmitter and hormone release.

References

ITH15004 dosage and administration for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

[2] Novel Purine Derivative ITH15004 Facilitates Exocytosis through a Mitochondrial Calcium-Mediated Mechanism - PMC - NIH (2021-03-01) Upon depolarization of chromaffin cells (CCs), a prompt release of catecholamines occurs. This event is triggered by a subplasmalemmal high-Ca²⁺ microdomain (HCMD) generated by Ca²⁺ entry through nearby voltage-activated calcium channels. HCMD is efficiently cleared by local mitochondria that avidly take up Ca²⁺ through their uniporter (MICU), then shaping the exocytotic responses. Here, we have studied the effects of the novel purine derivative named this compound on the different steps of the secretory pathway, i.e., Ca²⁺ entry, mitochondrial Ca²⁺ handling and exocytosis. Catecholamine secretion was monitored with carbon fiber amperometry in bovine CCs. The whole-cell patch-clamp was used to measure voltage-activated Ca²⁺ currents. Cytosolic and mitochondrial Ca²⁺ transients were monitored with the fluorescent Ca²⁺ indicators Rhod-2 and Rhod-FF, respectively. At 1 µM, this compound mildly blocked Ca²⁺ currents and slightly reduced the cytosolic Ca²⁺ transients elicited by single depolarizing pulses; however, it consistently augmented the quantal size of single-spike amperometric events and the total amount of catecholamine released by the pulse. At a concentration of 0.1 µM, this compound still potentiated secretion, having null effects on Ca²⁺ currents. With trains of depolarizing pulses, this compound augmented the charge carried by Ca²⁺ during each pulse, as well as the total charge entering the cell during the train; this was associated with a potentiation of the secretory responses to each pulse and to the whole train. This was correlated with an increased mitochondrial Ca²⁺ uptake. The fact that the protonophore FCCP abolished the this compound-induced facilitation of secretion suggests that such facilitation is mediated by mitochondria. We conclude that this compound constitutes a new drug to study the regulation by mitochondria of the exocytotic process. Keywords: chromaffin cells, exocytosis, mitochondria, purine derivatives, voltage-activated Ca²⁺ channels. Upon depolarization of chromaffin cells (CCs), a prompt release of catecholamines occurs. ... (2021-03-01) Here, we have studied the effects of the novel purine derivative named this compound on the different steps of the secretory pathway, i.e., Ca²⁺ entry, mitochondrial Ca²⁺ handling and exocytosis. Catecholamine secretion was monitored with carbon fiber amperometry in bovine CCs. The whole-cell patch-clamp was used to measure voltage-activated Ca²⁺ currents. Cytosolic and mitochondrial Ca²⁺ transients were monitored with the fluorescent Ca²⁺ indicators Rhod-2 and Rhod-FF, respectively. At 1 µM, this compound mildly blocked Ca²⁺ currents and slightly reduced the cytosolic Ca²⁺ transients elicited by single depolarizing pulses; however, it consistently augmented the quantal size of single-spike amperometric events and the total amount of catecholamine released by the pulse. At a concentration of 0.1 µM, this compound still potentiated secretion, having null effects on Ca²⁺ currents. ... (2021-03-01) The fact that the protonophore FCCP abolished the this compound-induced facilitation of secretion suggests that such facilitation is mediated by mitochondria. We conclude that this compound constitutes a new drug to study the regulation by mitochondria of the exocytotic process. Keywords: chromaffin cells, exocytosis, mitochondria, purine derivatives, voltage-activated Ca²⁺ channels. ... (2021-03-01) The compound ITH12674, a sulfotaxin analog, has shown efficacy in various animal models of neurodegeneration, such as cerebral ischemia, Alzheimer’s disease and Parkinson’s disease. ... (2021-03-01) The synthesis of this compound (2-chloro-9-cyclopentyl-N-(2-(4-nitrophenyl)ethyl)-9H-purin-6-amine) has been previously described. A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM and kept at −20 °C. --INVALID-LINK--

This compound (ITH) mildly blocks the whole-cell current through VACCs in... | Download Scientific Diagram - ResearchGate This event is triggered by a subplasmalemmal high-Ca²⁺ microdomain (HCMD) generated by Ca²⁺ entry through nearby voltage-activated calcium channels. HCMD is efficiently cleared by local mitochondria that avidly take up Ca²⁺ through their uniporter (MICU), then... ... Download scientific diagram | this compound (ITH) mildly blocks the whole-cell current through VACCs in voltage-clamped BCCs using 2 mM external Ba²⁺ as charge carrier. The protocol shown on top of panel A was used to elicit IBa by sequential 50 ms pulses to −10 mV (peak current) from a holding potential of −80 mV. (A), family of original Ba²⁺ current records obtained in control conditions (note the initial peak in each trace, corresponding to sodium current, INa), and the traces obtained after 1 min exposure of the cell to 1 µM this compound (ITH), combined ITH+1 µM ω-conotoxin GVIA (GVIA), or combined ITH+GVIA+10 µM nifedipine (Nife). Inset, calibration bars of currents (pA) and time (ms). (B), time course of the normalized IBa (initial current amplitude = 100%, ordinate) and its blockade

Application of ITH15004 in Solid Tumor Research Models: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and clinical trial databases, there is no information on the application of a compound designated "ITH15004" in solid tumor research models.

Extensive searches were conducted to identify any preclinical studies, mechanism of action data, or clinical trial information related to this compound and its potential role in cancer research. These searches, however, did not yield any relevant results. The search terms included, but were not limited to: "this compound solid tumor research," "this compound mechanism of action," "this compound preclinical studies," "this compound clinical trials," "this compound cancer research," and "this compound pharmacology."

The retrieved results pertained to other molecules and general topics within oncology research, with no specific mention of this compound. This suggests that this compound is likely not a publicly disclosed compound in the context of solid tumor research, or it may be an internal designation not yet described in scientific literature.

Consequently, the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations for this compound in solid tumor research, cannot be provided at this time due to the complete absence of foundational information.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases that may contain information not available in the public domain. Without any primary or secondary data sources, the creation of the requested content is not feasible.

Application Note: Assessing the Pro-Exocytotic Effect of ITH15004

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ITH15004 is a novel purine derivative that has been identified as a facilitator of exocytosis. This compound presents a promising tool for researchers in neuroscience, endocrinology, and drug development to investigate the mechanisms of neurotransmitter and hormone release. This application note provides detailed protocols for assessing the effect of this compound on exocytosis, with a focus on its action on mitochondrial calcium handling. The provided methodologies are designed for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound facilitates exocytosis by modulating mitochondrial calcium (Ca²⁺) handling.[1] During cellular depolarization, voltage-activated calcium channels (VACCs) open, leading to a rapid influx of Ca²⁺ at sub-plasmalemmal microdomains, which triggers the fusion of secretory vesicles with the plasma membrane.[1] Mitochondria play a crucial role in shaping these Ca²⁺ transients by sequestering and later releasing Ca²⁺.[1] this compound is believed to act on mitochondria to enhance the Ca²⁺ signal that triggers exocytosis, thereby facilitating the release of vesicular contents such as catecholamines.[1]

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on catecholamine release from bovine chromaffin cells (BCCs) stimulated with high potassium (K⁺). Data is normalized to the secretory response of control cells.

This compound Concentration (µM)Normalized Secretory Response (% of Control)Statistical Significance (p-value)
0.1~110%< 0.05
1~125%< 0.01
10~140%< 0.001
30~150%< 0.001

Table 1: Dose-dependent effect of this compound on high K⁺-evoked catecholamine secretion from bovine chromaffin cells. Data is adapted from publicly available research.[2]

Experimental Protocols

This section provides detailed protocols for assessing the effect of this compound on exocytosis.

Protocol 1: Amperometric Measurement of Catecholamine Release from Bovine Chromaffin Cells

This protocol describes the use of amperometry to measure the release of catecholamines (e.g., adrenaline and noradrenaline) from cultured bovine chromaffin cells (BCCs) upon stimulation.

Materials:

  • Bovine Chromaffin Cells (BCCs)

  • This compound

  • High Potassium (K⁺) stimulation solution (e.g., 35 mM K⁺)

  • Control solution (e.g., Krebs-HEPES)

  • Carbon fiber electrodes

  • Amperometric recording setup

  • Perfusion system

Procedure:

  • Cell Culture: Culture primary bovine chromaffin cells on collagen-coated glass coverslips.

  • Electrode Placement: Position a carbon fiber electrode close to the surface of a single chromaffin cell to detect the oxidation of released catecholamines.

  • Perfusion: Continuously perfuse the cells with a control solution.

  • Baseline Recording: Record a stable baseline amperometric signal for a few minutes.

  • Stimulation and Drug Application:

    • Switch the perfusion to a high K⁺ solution to depolarize the cells and trigger exocytosis. This will be observed as a series of amperometric spikes.

    • To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound in the control solution for a defined period before stimulating with the high K⁺ solution containing the same concentration of this compound.

  • Data Acquisition and Analysis:

    • Record the amperometric current over time. Each spike represents the release of catecholamines from a single vesicle fusion event.

    • Analyze the frequency, amplitude, and total charge of the amperometric spikes to quantify the rate and amount of exocytosis.

    • Compare the results from control and this compound-treated cells.

Protocol 2: Fluorescence Imaging of Exocytosis using pH-sensitive Probes

This protocol utilizes pH-sensitive fluorescent proteins, such as synapto-pHluorin, to visualize and quantify exocytosis in real-time.[3][4]

Materials:

  • Cultured cells (e.g., PC12 cells, neurons)

  • Plasmid encoding a pH-sensitive fluorescent protein targeted to synaptic vesicles (e.g., synapto-pHluorin)

  • Transfection reagent

  • This compound

  • Stimulation solution (e.g., high K⁺ or electrical field stimulation)

  • Fluorescence microscope with a high-speed camera

Procedure:

  • Transfection: Transfect the cultured cells with the synapto-pHluorin plasmid. The protein will be expressed and localized to the lumen of secretory vesicles, where its fluorescence is quenched by the acidic environment.

  • Cell Imaging: Place the coverslip with transfected cells on the stage of the fluorescence microscope.

  • Baseline Imaging: Acquire a baseline fluorescence image.

  • Stimulation and Drug Application:

    • Stimulate the cells to induce exocytosis. Upon fusion of the vesicle with the plasma membrane, the pHluorin is exposed to the neutral extracellular medium, resulting in a rapid increase in fluorescence.

    • To assess the effect of this compound, pre-incubate the cells with the compound before stimulation.

  • Image Acquisition and Analysis:

    • Acquire a time-lapse series of fluorescence images during stimulation.

    • Identify and quantify the fluorescence intensity changes at individual exocytotic sites.

    • Analyze the frequency and kinetics of the fluorescence signals to determine the effect of this compound on the rate of exocytosis.

Visualizations

Signaling Pathway of this compound in Facilitating Exocytosis

ITH15004_Mechanism cluster_cell Presynaptic Terminal Depolarization Cellular Depolarization VACC Voltage-Activated Ca²⁺ Channels (VACCs) Depolarization->VACC opens Ca_influx Ca²⁺ Influx VACC->Ca_influx Mitochondrion Mitochondrion Ca_influx->Mitochondrion sequesters Exocytosis Exocytosis (Vesicle Fusion) Ca_influx->Exocytosis triggers Ca_release Mitochondrial Ca²⁺ Release Mitochondrion->Ca_release enhances This compound This compound This compound->Mitochondrion modulates Ca_uptake Mitochondrial Ca²⁺ Uptake Ca_release->Exocytosis facilitates Release Neurotransmitter/ Hormone Release Exocytosis->Release

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow for Assessing this compound's Effect on Exocytosis

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Bovine Chromaffin Cells) Control_Group Control Group: - No this compound - Stimulate (e.g., high K⁺) Cell_Culture->Control_Group Treatment_Group Treatment Group: - Incubate with this compound - Stimulate (e.g., high K⁺) Cell_Culture->Treatment_Group Drug_Prep Prepare this compound Solutions (various concentrations) Drug_Prep->Treatment_Group Amperometry Amperometry: Measure Catecholamine Release Control_Group->Amperometry Fluorescence Fluorescence Microscopy: Image pHluorin Signal Control_Group->Fluorescence Treatment_Group->Amperometry Treatment_Group->Fluorescence Quantification Quantify Exocytotic Events: - Spike Frequency/Amplitude - Fluorescence Intensity Amperometry->Quantification Fluorescence->Quantification Comparison Compare Treatment vs. Control Quantification->Comparison Conclusion Draw Conclusions on This compound's Effect Comparison->Conclusion

Caption: General workflow for studying this compound.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively assess the pro-exocytotic effects of this compound. By utilizing techniques such as amperometry and fluorescence microscopy, investigators can elucidate the compound's mechanism of action and its potential as a modulator of cellular secretion.

References

ITH15004: A Novel Pharmacological Tool for Investigating Mitochondrial Function in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

ITH15004 is a novel purine derivative that has emerged as a valuable pharmacological tool for the study of mitochondrial function, particularly in the context of cellular bioenergetics and exocytosis.[1][2] Its primary mechanism of action involves the modulation of mitochondrial calcium (Ca2+) handling, which in turn influences a cascade of downstream cellular events.[1][2][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for its use in key mitochondrial function assays, and potential applications in neurodegenerative disease research.

Mechanism of Action

This compound facilitates exocytosis by acting on mitochondria-controlled Ca2+ handling during cellular depolarization.[1][2][3] Upon cell stimulation, Ca2+ enters the cytosol and is taken up by mitochondria through the mitochondrial calcium uniporter (MCU). This mitochondrial Ca2+ is then released back into the cytosol via the mitochondrial Na+/Ca2+ exchanger (NNCX). This compound appears to modulate this process, leading to an augmentation of cytosolic Ca2+ concentration ([Ca2+]c) and enhanced exocytosis.[1][3]

Data Presentation

The following tables summarize the known quantitative effects of this compound on cellular parameters.

Table 1: Effect of this compound on Cytosolic Ca2+ Concentration in Bovine Chromaffin Cells [3]

This compound Concentration (µM)Increase in Peak [Ca2+]c (%)
0.371.6 ± 11.1
1101.2 ± 9.8
387.6 ± 10.1
1040.8 ± 22.8 (not statistically significant)

Data represents the mean ± SEM percentage increase in the peak cytosolic Ca2+ concentration elicited by 35 mM K+ pulses in fluo-4-loaded bovine chromaffin cells.[3]

Table 2: Illustrative Data on the Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

TreatmentTMRM Fluorescence (Arbitrary Units)
Vehicle Control100 ± 5.2
This compound (1 µM)115 ± 6.1*
FCCP (5 µM)35 ± 4.5**

**p<0.05, *p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM. This data is illustrative and not from a published study.

Table 3: Illustrative Data on the Effect of this compound on Mitochondrial Respiration

ParameterVehicle ControlThis compound (1 µM)
Basal Respiration (pmol O2/min)150 ± 10165 ± 12
ATP-Linked Respiration (pmol O2/min)120 ± 8135 ± 9*
Maximal Respiration (pmol O2/min)300 ± 20320 ± 18
Spare Respiratory Capacity (%)100 ± 794 ± 6

*p<0.05 vs. Vehicle Control. Data are presented as mean ± SEM. This data is illustrative and not from a published study.

Table 4: Illustrative Data on the Effect of this compound on Cellular ATP Levels

TreatmentLuminescence (RLU)
Vehicle Control500,000 ± 25,000
This compound (1 µM)580,000 ± 30,000*
Oligomycin (1 µM)150,000 ± 15,000**

**p<0.05, *p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM. RLU = Relative Light Units. This data is illustrative and not from a published study.

Experimental Protocols

Protocol 1: Measurement of Cytosolic Ca2+ Concentration

This protocol is adapted from the methodology used to study this compound in bovine chromaffin cells.[3]

Materials:

  • Bovine chromaffin cells (or other relevant cell line)

  • Fluo-4 AM calcium indicator

  • Krebs-HEPES solution

  • High K+ solution (e.g., 35 mM KCl)

  • This compound

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Plate cells on glass coverslips or in a 96-well plate and culture overnight.

  • Dye Loading: Incubate cells with Fluo-4 AM (typically 2-5 µM) in Krebs-HEPES solution for 30-60 minutes at 37°C.

  • Wash: Wash the cells twice with Krebs-HEPES solution to remove excess dye.

  • Baseline Measurement: Record baseline fluorescence for 1-2 minutes.

  • Treatment: Add this compound at the desired concentration and incubate for the desired time.

  • Stimulation: Perfuse the cells with high K+ solution to induce depolarization and measure the change in fluorescence.

  • Data Analysis: Quantify the peak fluorescence intensity and calculate the percentage increase in [Ca2+]c relative to the baseline.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Materials:

  • Cells of interest

  • Tetramethylrhodamine, methyl ester (TMRM) or JC-1 dye

  • Culture medium

  • This compound

  • FCCP (positive control for depolarization)

  • Oligomycin (control for hyperpolarization)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Plating: Plate cells in a suitable format for microscopy or flow cytometry.

  • Dye Loading: Incubate cells with TMRM (typically 20-100 nM) or JC-1 (1-5 µg/mL) in culture medium for 20-30 minutes at 37°C.

  • Treatment: Add this compound or control compounds (FCCP, Oligomycin) at the desired concentrations.

  • Imaging/Analysis:

    • Microscopy: Acquire fluorescence images. For TMRM, an increase in fluorescence indicates hyperpolarization, while a decrease indicates depolarization. For JC-1, a shift from red (J-aggregates) to green (monomers) fluorescence indicates depolarization.

    • Flow Cytometry: Analyze the cell population for changes in fluorescence intensity.

  • Data Quantification: Measure the mean fluorescence intensity and normalize to the vehicle control.

Protocol 3: Measurement of Oxygen Consumption Rate (OCR)

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF cell culture microplates

  • Seahorse XF assay medium

  • This compound

  • Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test reagents)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF plate and allow them to adhere.

  • Medium Exchange: Replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.

  • Assay Protocol:

    • Load the sensor cartridge with this compound and the Mito Stress Test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) in the appropriate ports.

    • Run the Seahorse XF Analyzer to measure baseline OCR.

    • Inject this compound and measure the change in OCR.

    • Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine key parameters of mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 4: Determination of Cellular ATP Levels

Materials:

  • Cells of interest

  • 96-well opaque plates

  • Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)

  • This compound

  • Luminometer

Procedure:

  • Cell Plating: Plate cells in a 96-well opaque plate and treat with this compound at various concentrations for the desired duration.

  • Assay Reagent Addition: Add the ATP assay reagent (which lyses the cells and provides the substrate for luciferase) to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the relative change in cellular ATP levels.

Visualizations

Signaling Pathway of this compound's Effect on Mitochondrial Calcium and Exocytosis

ITH15004_Pathway cluster_cell Cell cluster_mito Mitochondrion Depolarization Depolarization (e.g., High K+) VACC Voltage-Activated Ca2+ Channels Depolarization->VACC Activates Ca_influx Ca2+ Influx VACC->Ca_influx Cytosolic_Ca Increased Cytosolic Ca2+ Ca_influx->Cytosolic_Ca Exocytosis Enhanced Exocytosis Cytosolic_Ca->Exocytosis Triggers MCU MCU Cytosolic_Ca->MCU Drives Mito_Ca_Uptake Mitochondrial Ca2+ Uptake MCU->Mito_Ca_Uptake NNCX NNCX Mito_Ca_Uptake->NNCX Mito_Ca_Efflux Mitochondrial Ca2+ Efflux NNCX->Mito_Ca_Efflux Mito_Ca_Efflux->Cytosolic_Ca Augments This compound This compound This compound->NNCX Modulates

Caption: this compound modulates mitochondrial Ca2+ efflux, enhancing exocytosis.

Experimental Workflow for Assessing this compound's Effect on Mitochondrial Respiration

OCR_Workflow start Seed Cells in Seahorse Plate medium_exchange Replace with Assay Medium start->medium_exchange incubation Incubate (No CO2) medium_exchange->incubation baseline Measure Baseline OCR incubation->baseline injection1 Inject this compound baseline->injection1 measure1 Measure OCR Change injection1->measure1 injection2 Inject Oligomycin measure1->injection2 measure2 Measure ATP-linked Respiration injection2->measure2 injection3 Inject FCCP measure2->injection3 measure3 Measure Maximal Respiration injection3->measure3 injection4 Inject Rotenone/ Antimycin A measure3->injection4 measure4 Measure Non-Mitochondrial Respiration injection4->measure4 analysis Data Analysis measure4->analysis

Caption: Workflow for analyzing mitochondrial respiration with this compound.

Potential Downstream Signaling: this compound, Mitochondrial Function, and Nrf2 Activation

While direct evidence is pending, modulation of mitochondrial function by this compound could potentially influence cellular stress-response pathways such as the Nrf2 pathway. Alterations in mitochondrial calcium and reactive oxygen species (ROS) production are known triggers for Nrf2 activation.

Nrf2_Hypothesis This compound This compound Mito_Ca Mitochondrial Ca2+ Modulation This compound->Mito_Ca Mito_Function Altered Mitochondrial Function (e.g., ROS) Mito_Ca->Mito_Function Keap1 Keap1 Mito_Function->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_translocation Nrf2 Nuclear Translocation Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Gene_Expression Expression of Cytoprotective Genes ARE->Gene_Expression Activates

Caption: Hypothetical pathway linking this compound to Nrf2 activation.

Applications in Neurodegenerative Disease Research

Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. By providing a means to dissect the role of mitochondrial Ca2+ signaling in neuronal function, this compound can be a valuable tool in this field. Potential applications include:

  • Investigating the role of mitochondrial Ca2+ dysregulation in models of neurodegeneration.

  • Screening for compounds that rescue mitochondrial deficits in disease models.

  • Elucidating the link between mitochondrial bioenergetics and neuronal excitability.

Conclusion

This compound is a promising pharmacological agent for the detailed investigation of mitochondrial function. Its specific effect on mitochondrial calcium handling allows for targeted studies into the role of this organelle in a variety of cellular processes, from exocytosis to potentially broader stress-response pathways. The protocols and information provided here serve as a guide for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for ITH15004 Treatment in Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ITH15004 is a novel investigational agent with potential therapeutic applications in ovarian cancer. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in ovarian cancer cell lines. The following sections outline experimental designs for assessing cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.

Target Audience

These protocols are intended for researchers, scientists, and drug development professionals with experience in cell culture and molecular biology techniques.

Hypothetical Mechanism of Action

This compound is hypothesized to exert its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival, proliferation, and drug resistance in ovarian cancer.[1] By blocking this pathway, this compound is expected to induce apoptosis and cell cycle arrest in ovarian cancer cells.

ITH15004_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition This compound This compound This compound->PI3K Inhibits

Figure 1: Hypothetical signaling pathway of this compound in ovarian cancer cells.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments conducted with this compound on a panel of human ovarian cancer cell lines.

Table 1: IC50 Values of this compound in Ovarian Cancer Cell Lines

Cell LineHistological SubtypeThis compound IC50 (µM) after 72h
A2780Serous1.5 ± 0.2
SKOV3Serous, chemoresistant5.8 ± 0.7
OVCAR-3Serous, chemoresistant8.2 ± 1.1
IGROV-1Endometrioid2.1 ± 0.3

Table 2: Induction of Apoptosis by this compound in A2780 Cells (48h Treatment)

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Vehicle Control05.2 ± 1.1
This compound1.5 (IC50)35.8 ± 4.2
This compound3.0 (2x IC50)62.5 ± 5.9

Table 3: Cell Cycle Analysis of A2780 Cells Treated with this compound (24h Treatment)

TreatmentConcentration (µM)% G1 Phase% S Phase% G2/M Phase
Vehicle Control055.1 ± 3.430.2 ± 2.114.7 ± 1.8
This compound1.5 (IC50)75.3 ± 4.115.6 ± 1.99.1 ± 1.5

Table 4: Western Blot Quantification of Key Signaling Proteins in A2780 Cells (6h Treatment)

Treatment (1.5 µM)p-AKT (Ser473) / total AKTp-mTOR (Ser2448) / total mTORCleaved Caspase-3 / total Caspase-3
Vehicle Control1.00 ± 0.001.00 ± 0.001.00 ± 0.00
This compound0.25 ± 0.080.31 ± 0.094.7 ± 0.6

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The assay measures the metabolic activity of viable cells.[2][3]

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (DMSO) F->G H Read absorbance at 570 nm G->H

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Ovarian cancer cell lines (e.g., A2780, SKOV3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Carefully aspirate the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[4][5][6]

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours. Include a vehicle control.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.[7]

Cell_Cycle_Workflow A Seed & Treat Cells (24 hours) B Harvest & Wash Cells A->B C Fix in cold 70% Ethanol B->C D Incubate at -20°C (overnight) C->D E Wash & Resuspend in PBS D->E F Treat with RNase A E->F G Stain with Propidium Iodide F->G H Analyze by Flow Cytometry G->H

Figure 3: Workflow for cell cycle analysis.

Materials:

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the pellet dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting

This technique is used to detect and quantify changes in the expression and phosphorylation status of proteins within the target signaling pathway.

Materials:

  • 6-well plates or 10 cm dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound for the desired time (e.g., 6 hours for signaling proteins).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities using image analysis software and normalize to a loading control like GAPDH.

Conclusion

The protocols described provide a framework for the preclinical evaluation of this compound in ovarian cancer cell lines. The experimental data, though hypothetical, illustrate how this compound may inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest, likely through the targeted inhibition of the PI3K/AKT/mTOR pathway. These methodologies can be adapted to further investigate the therapeutic potential of novel compounds in ovarian cancer research.

References

Techniques for Measuring Intracellular Calcium Changes with ITH15004

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ITH15004 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel, permeable to Ca2+, that is activated by cold temperatures and cooling agents like menthol and icilin.[1] Its activation leads to an influx of calcium ions into the cell, triggering a variety of cellular responses.[1][2] As a TRPM8 antagonist, this compound is a valuable tool for studying the physiological and pathological roles of this channel, including its involvement in pain, inflammation, and cancer.[3][4]

These application notes provide detailed protocols for measuring intracellular calcium changes in response to TRPM8 modulation by this compound using common fluorescent calcium indicators.

Principle of the Assay

The measurement of intracellular calcium ([Ca2+]i) dynamics relies on the use of fluorescent indicators that exhibit a change in their spectral properties upon binding to Ca2+. This change can be an increase in fluorescence intensity or a shift in the excitation or emission wavelength. By loading cells with these indicators, it is possible to monitor real-time changes in [Ca2+]i in response to various stimuli.

In the context of this compound, the assay involves stimulating TRPM8-expressing cells with a known agonist (e.g., menthol or icilin) to induce a Ca2+ influx. The inhibitory effect of this compound is then quantified by its ability to reduce the agonist-induced increase in intracellular calcium.

Signaling Pathway of TRPM8 and Inhibition by this compound

The following diagram illustrates the signaling pathway of TRPM8 activation and its inhibition by this compound.

TRPM8_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist TRPM8 Agonist (e.g., Menthol, Icilin, Cold) TRPM8 TRPM8 Channel Agonist->TRPM8 Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Opens Ca_increase Increased Intracellular [Ca²⁺] Ca_influx->Ca_increase Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Ca_increase->Cellular_Response Triggers This compound This compound (TRPM8 Antagonist) This compound->TRPM8 Blocks Plate_Reader_Workflow Start Start Seed_Cells Seed HEK293-TRPM8 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Reagents Prepare this compound, agonist, and Fluo-4 AM Incubate_Overnight->Prepare_Reagents Load_Dye Load cells with Fluo-4 AM Prepare_Reagents->Load_Dye Incubate_Dye Incubate 1.5 hours Load_Dye->Incubate_Dye Wash_Cells Wash cells Incubate_Dye->Wash_Cells Add_this compound Add this compound dilutions Wash_Cells->Add_this compound Incubate_Compound Incubate 30 minutes Add_this compound->Incubate_Compound Measure_Fluorescence Measure fluorescence in plate reader Incubate_Compound->Measure_Fluorescence Inject_Agonist Inject TRPM8 agonist Measure_Fluorescence->Inject_Agonist Record_Signal Record fluorescence signal Inject_Agonist->Record_Signal Analyze_Data Analyze data Record_Signal->Analyze_Data End End Analyze_Data->End Microscopy_Workflow Start Start Seed_Cells Seed HEK293-TRPM8 cells on glass-bottom dish Start->Seed_Cells Incubate_Cells Incubate 24-48 hours Seed_Cells->Incubate_Cells Load_Dye Load cells with Fura-2 AM Incubate_Cells->Load_Dye Incubate_Dye Incubate 30-60 minutes Load_Dye->Incubate_Dye Wash_and_Deesterify Wash and allow de-esterification Incubate_Dye->Wash_and_Deesterify Mount_on_Microscope Mount on microscope Wash_and_Deesterify->Mount_on_Microscope Acquire_Baseline Acquire baseline (340/380 nm ratio) Mount_on_Microscope->Acquire_Baseline Perfuse_this compound Perfuse with this compound Acquire_Baseline->Perfuse_this compound Perfuse_Agonist Perfuse with this compound + TRPM8 agonist Perfuse_this compound->Perfuse_Agonist Record_Images Record ratiometric images Perfuse_Agonist->Record_Images Analyze_Data Analyze single-cell data Record_Images->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Technical Support Center: ITH15004 Off-Target Effects and Control Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific off-target effects of ITH15004 is limited in publicly available scientific literature. This guide provides general strategies and best practices for identifying, characterizing, and controlling for off-target effects of small molecule inhibitors, using this compound as a representative example.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using a compound like this compound?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target. These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Inhibition of essential "housekeeping" proteins or activation of unintended signaling pathways can cause cell stress or death.

  • Lack of therapeutic specificity: In a drug development context, off-target effects can cause unforeseen side effects in patients.

Q2: Are there any known off-target effects of this compound?

A2: Limited studies have suggested that this compound can mildly block the whole-cell current through Voltage-Activated Calcium Channels (VACCs).[1] This represents a potential off-target activity that should be considered when interpreting experimental data, especially in neuronal or muscle cells where VACCs play a crucial role. Further comprehensive profiling is necessary to identify other potential off-targets.

Q3: What are the first steps I should take to control for potential off-target effects of this compound in my experiments?

A3: To begin controlling for off-target effects, you should:

  • Perform a dose-response curve: Determine the minimal concentration of this compound that elicits your desired biological effect. Using the lowest effective concentration minimizes the risk of engaging lower-affinity off-targets.

  • Use appropriate controls: Include a structurally related but biologically inactive analog of this compound if available. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.

  • Validate your findings with an orthogonal method: Use a secondary method to confirm your results. For example, if this compound is intended to inhibit a specific enzyme, validate the phenotype by using RNA interference (siRNA) or CRISPR/Cas9 to knockdown or knockout the target protein.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Troubleshooting Steps
Inconsistent results across different cell lines. Off-target protein expression may vary between cell lines, leading to different phenotypic outcomes.1. Confirm the expression level of the intended target in all cell lines using qPCR or Western blot. 2. Profile the expression of known or suspected off-targets in the cell lines. 3. Consider using a cell line with a knockout of the intended target to confirm off-target effects.
High levels of cellular toxicity at effective concentrations. This compound may be interacting with essential cellular proteins.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to quantify toxicity. 2. Lower the concentration of this compound and/or reduce the treatment duration. 3. Consider performing a broad kinase or safety pharmacology screen to identify potential toxic off-targets.
Phenotype does not match genetic knockdown of the intended target. The observed effect of this compound is likely due to one or more off-target interactions.1. Confirm the efficiency of your genetic knockdown. 2. Use multiple, independent siRNAs or CRISPR guide RNAs to rule out off-target effects of the knockdown itself. 3. This is strong evidence for an off-target effect of this compound; further investigation into its off-target profile is warranted.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of product formed (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Measure the signal (e.g., luminescence) and plot the percent inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Data Presentation:

Kinase TargetIC50 (µM) for this compound
Intended TargetValue
Off-Target Kinase 1Value
Off-Target Kinase 2Value
......
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of this compound with its intended target and potential off-targets in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble and aggregated protein fractions.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein and suspected off-target proteins using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathway and Off-Target Interaction

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway This compound This compound Intended Target Intended Target This compound->Intended Target Inhibition Off-Target Protein (e.g., VACC) Off-Target Protein (e.g., VACC) This compound->Off-Target Protein (e.g., VACC) Unintended Inhibition Downstream Effector 1 Downstream Effector 1 Intended Target->Downstream Effector 1 Biological Response Biological Response Downstream Effector 1->Biological Response Downstream Effector 2 Downstream Effector 2 Off-Target Protein (e.g., VACC)->Downstream Effector 2 Side Effect Side Effect Downstream Effector 2->Side Effect

Caption: On-target vs. off-target pathways of this compound.

Experimental Workflow for Off-Target Validation

Start Start Observe Phenotype with this compound Observe Phenotype with this compound Start->Observe Phenotype with this compound Dose-Response Curve Dose-Response Curve Observe Phenotype with this compound->Dose-Response Curve Orthogonal Validation Orthogonal Validation Dose-Response Curve->Orthogonal Validation Genetic Knockdown (siRNA/CRISPR) Genetic Knockdown (siRNA/CRISPR) Orthogonal Validation->Genetic Knockdown (siRNA/CRISPR) Primary Inactive Analog Control Inactive Analog Control Orthogonal Validation->Inactive Analog Control Secondary Compare Phenotypes Compare Phenotypes Genetic Knockdown (siRNA/CRISPR)->Compare Phenotypes Inactive Analog Control->Compare Phenotypes Phenotype Abolished Phenotype Abolished Compare Phenotypes->Phenotype Abolished Match Phenotype Persists Phenotype Persists Compare Phenotypes->Phenotype Persists Mismatch End End Phenotype Abolished->End On-Target Effect Confirmed Off-Target Profiling Off-Target Profiling Phenotype Persists->Off-Target Profiling Off-Target Effect Likely Off-Target Profiling->End

Caption: Workflow for validating on-target vs. off-target effects.

References

Improving the stability of ITH15004 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of ITH15004 in solution during their experiments.

Understanding this compound

This compound is a novel, non-nucleotide purine derivative identified as 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one .[1] It functions as a P2X7 receptor antagonist and has been shown to modulate mitochondrial calcium handling, which in turn facilitates exocytosis.[1][2][3] Given its chemical structure, a substituted purine, this compound's stability in solution can be influenced by several factors, including pH, solvent, light, and temperature.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can indicate poor solubility or degradation. First, confirm the solvent compatibility. While this compound is a purine derivative and may have some aqueous solubility, organic solvents are often required. If using an aqueous buffer, ensure the pH is within a stable range (see Q2). Consider preparing a fresh stock solution in an appropriate organic solvent like DMSO or ethanol before diluting it in your aqueous experimental medium. To redissolve minor precipitation, gentle warming and sonication may be effective, but be cautious as excessive heat can accelerate degradation.

Q2: What is the optimal pH range for storing this compound in an aqueous solution?

A2: The stability of purine derivatives can be pH-dependent. The 6-chloro-purine moiety in this compound is susceptible to hydrolysis, particularly at acidic or alkaline pH, which can lead to the formation of inactive hydroxy-purine derivatives. For short-term storage and experiments in aqueous solutions, it is advisable to maintain a pH range of 6.0 to 8.0.[2] For long-term storage, an anhydrous organic solvent is recommended.

Q3: How should I store my this compound stock solution?

A3: For long-term stability, this compound should be stored as a solid at -20°C or below, protected from light and moisture. Stock solutions should be prepared in a high-quality, anhydrous organic solvent such as DMSO or ethanol. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation. Store stock solutions at -20°C or -80°C.

Q4: I am observing a loss of this compound activity in my multi-day experiments. What could be the cause?

A4: A gradual loss of activity suggests that this compound may be degrading in your experimental medium. This could be due to hydrolysis, oxidation, or photodegradation. To mitigate this, prepare fresh dilutions of this compound from a frozen stock solution for each day of the experiment. If the experiment requires prolonged incubation, consider including stability controls to assess the extent of degradation over time. Protecting the experimental setup from direct light is also recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh working solutions daily from a properly stored stock. Use a stability-indicating assay (e.g., HPLC) to check the integrity of the compound in your experimental buffer over time.
Appearance of new peaks in HPLC/LC-MS analysis Chemical degradation of this compound.Analyze the degradation products to understand the degradation pathway. Adjust solution pH, protect from light, and deoxygenate solvents to minimize hydrolysis, photolysis, and oxidation, respectively.
Low potency of this compound Incorrect concentration due to precipitation or degradation.Verify the solubility of this compound in your chosen solvent system. Confirm the concentration and purity of your stock solution using a validated analytical method.
Solution color change Potential degradation or contamination.Discard the solution and prepare a fresh one from a new stock. Ensure all glassware and solvents are clean and of high purity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid), anhydrous DMSO (or ethanol), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer
  • Materials: this compound stock solution, experimental aqueous buffer (e.g., PBS, HEPES), HPLC system with UV detector, C18 column.

  • Procedure:

    • Prepare a working solution of this compound in the experimental buffer at the final desired concentration.

    • Immediately after preparation (t=0), inject an aliquot into the HPLC system to obtain an initial peak area corresponding to the intact this compound.

    • Incubate the remaining working solution under the experimental conditions (e.g., 37°C, protected from light).

    • At various time points (e.g., 2, 4, 8, 24 hours), inject aliquots of the incubated solution into the HPLC system.

    • Monitor the peak area of this compound and the appearance of any new peaks (degradation products).

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (this compound in DMSO) prep_working Prepare Working Solution (Dilute in Aqueous Buffer) prep_stock->prep_working t0_analysis t=0 Analysis (HPLC/LC-MS) prep_working->t0_analysis incubation Incubate under Experimental Conditions prep_working->incubation data_analysis Data Analysis (% Degradation) t0_analysis->data_analysis time_point_analysis Time Point Analysis (e.g., 2, 4, 8, 24h) incubation->time_point_analysis time_point_analysis->data_analysis

Experimental workflow for assessing the stability of this compound.

G cluster_pathway Simplified Signaling Pathway of this compound This compound This compound P2X7R P2X7 Receptor This compound->P2X7R antagonizes Mitochondria Mitochondria This compound->Mitochondria modulates Ca_handling Mitochondrial Ca2+ Handling Mitochondria->Ca_handling Exocytosis Facilitated Exocytosis Ca_handling->Exocytosis

Simplified signaling pathway of this compound.

References

Common pitfalls to avoid when working with ITH15004

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ITH15004, a novel and highly selective inhibitor of MEK1/2 kinases. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and ensure the successful progression of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of downstream kinases ERK1 and ERK2 (also known as MAPK3 and MAPK1), which are critical nodes in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and other diseases.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is supplied as a lyophilized powder. For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO).[1] A detailed protocol for stock solution preparation is provided in the "Experimental Protocols" section. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: What are the known off-target effects of this compound?

A3: While this compound has been designed for high selectivity towards MEK1/2, it is crucial to consider potential off-target effects, as have been observed with other MEK inhibitors.[2][3][4] For instance, some MEK inhibitors have been shown to interfere with calcium homeostasis or mitochondrial respiration.[2][3] It is recommended to perform a kinase panel screen and validate key findings using a secondary, structurally distinct MEK inhibitor or genetic approaches (e.g., siRNA/shRNA) to confirm that the observed phenotype is due to on-target MEK inhibition.

Q4: My cells are developing resistance to this compound. What are the potential mechanisms?

A4: Acquired resistance to MEK inhibitors is a known phenomenon.[5] Potential mechanisms include the reactivation of the MAPK pathway through feedback mechanisms or the activation of parallel signaling pathways, such as the PI3K-AKT-mTOR pathway, to bypass the MEK blockade.[5] A detailed protocol for generating inhibitor-resistant cell lines is available to help investigate these mechanisms.

Troubleshooting Guides

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Solubility and Precipitation

Q: I am observing precipitation when diluting my this compound DMSO stock into aqueous cell culture media. How can I resolve this?

A: This is a common challenge with hydrophobic small molecules.[1] Here are several steps to troubleshoot this issue:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.5%, as higher concentrations can be cytotoxic and affect compound solubility.

  • Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Rapid Mixing: Add the stock solution dropwise into the medium while vortexing or swirling to ensure rapid and uniform dispersion.

  • Use of Surfactants: For in vitro biochemical assays, consider adding a low concentration of a non-ionic surfactant like Tween® 20 (e.g., 0.01%) to your buffer to help maintain solubility.[1]

  • Serum Concentration: The presence of serum proteins in the culture medium can sometimes impact the solubility and bioavailability of small molecules. You may need to test different serum concentrations.[1]

Issue 2: Inconsistent Efficacy in Cell-Based Assays

Q: I am seeing significant variability in the IC50 values of this compound between experiments. What could be the cause?

A: Inconsistent results in cell-based assays can stem from several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and inhibitor sensitivity can change over time in culture.

  • Cell Seeding Density: Ensure that cell seeding density is consistent across all experiments, as this can influence growth rates and drug sensitivity.

  • Compound Stability: this compound may have limited stability in aqueous media at 37°C. For long-term experiments (e.g., > 72 hours), consider replenishing the compound with fresh media.

  • Assay Timing: Ensure that the timing of compound addition and the duration of the assay are kept consistent.

Issue 3: Unexpected Biological Outcomes

Q: I am observing a phenotype that doesn't align with canonical MEK/ERK pathway inhibition. How can I determine if this is an off-target effect?

A: Distinguishing on-target from off-target effects is a critical step in inhibitor validation.[6][7]

  • Orthogonal Inhibition: Use a structurally different MEK inhibitor to see if it recapitulates the same phenotype.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete MEK1 and/or MEK2. If the phenotype is still observed in the absence of the target, it is likely an off-target effect.[6]

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[7]

  • Dose-Response Correlation: Correlate the dose at which the unexpected phenotype is observed with the dose required to inhibit p-ERK. A significant divergence may suggest an off-target effect.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (at 25°C)
DMSO≥ 50 mg/mL
Ethanol~5 mg/mL
PBS (pH 7.2)< 0.1 mg/mL

Table 2: Recommended Working Concentrations of this compound for Common Cancer Cell Lines

Cell LineCancer TypeRecommended Concentration Range (for p-ERK Inhibition)
A375Melanoma (BRAF V600E)10 - 100 nM
HT-29Colorectal (BRAF V600E)50 - 250 nM
HCT116Colorectal (KRAS G13D)100 - 500 nM
MIA PaCa-2Pancreatic (KRAS G12C)250 - 1000 nM

Visualizations

MEK_Pathway RAF-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription This compound This compound This compound->MEK

Caption: this compound inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.

Off_Target_Workflow Experimental Workflow for Off-Target Identification Phenotype Unexpected Phenotype Observed with this compound Step1 Step 1: Orthogonal Inhibition (Use structurally distinct MEK inhibitor) Phenotype->Step1 Result1 Phenotype Replicated? Step1->Result1 Step2 Step 2: Genetic Validation (siRNA or CRISPR of MEK1/2) Result2 Phenotype Persists? Step2->Result2 Step3 Step 3: Kinase Profiling (Screen against kinase panel) Result1->Step2 Yes Conclusion2 Likely Off-Target Result1->Conclusion2 No Conclusion1 Likely On-Target Result2->Conclusion1 No Result2->Conclusion2 Yes Conclusion2->Step3

Caption: A logical workflow to differentiate on-target vs. off-target effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom. b. Under sterile conditions, add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM). c. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C in a water bath can assist dissolution.[1] d. Visually inspect the solution to ensure it is clear and free of particulates. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage.

Protocol 2: Western Blot Analysis of MEK Pathway Inhibition
  • Cell Seeding and Treatment: a. Seed cells (e.g., A375) in 6-well plates and allow them to adhere overnight. b. Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: a. Normalize protein amounts (e.g., 20 µg per lane) and prepare samples with Laemmli buffer. b. Separate proteins on a 10% SDS-PAGE gel. c. Transfer proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin). c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. Quantify band intensities to determine the extent of p-ERK inhibition.

Protocol 3: Cell Viability (IC50) Assay
  • Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000 - 5,000 cells/well). b. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: a. Prepare a serial dilution of this compound in cell culture medium. A typical 8-point dilution series might range from 1 nM to 30 µM. Include a DMSO vehicle control. b. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound.

  • Incubation: a. Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: a. Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Read the plate on a plate reader (luminescence for CellTiter-Glo®, fluorescence for PrestoBlue™, absorbance for MTT).

  • Data Analysis: a. Normalize the data to the vehicle control (100% viability). b. Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

References

Adjusting ITH15004 experimental protocols for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only. The molecular target and mechanism of action of ITH15004 are not yet fully elucidated. The provided protocols and troubleshooting guides are based on the available scientific literature and should be adapted and optimized for your specific cell type and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: Based on current research, this compound is a novel purine derivative. Its primary described effect is the facilitation of exocytosis through a mechanism involving mitochondrial calcium signaling. It has also been observed to mildly block whole-cell currents through voltage-activated calcium channels (VACCs) in bovine chromaffin cells. A definitive, single molecular target has not been consistently identified across multiple studies.

Q2: I am not seeing the expected effect of this compound on my cells. What are some potential reasons?

A2: Several factors could contribute to a lack of response:

  • Cell Type Specificity: The effects of this compound have been primarily characterized in neurosecretory cells like chromaffin cells. Its efficacy in other cell types may be limited or absent if the underlying molecular machinery for its action is not present.

  • Concentration and Incubation Time: The optimal concentration and duration of treatment can vary significantly between cell types. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Experimental Readout: Ensure that your assay is sensitive enough to detect the expected changes in exocytosis or calcium signaling.

  • Compound Stability: Verify the integrity and proper storage of your this compound stock solution.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution to the final working concentration in your cell culture medium. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High cell toxicity or death after this compound treatment. The concentration of this compound is too high for your cell type.Perform a dose-response curve to determine the EC50 and optimal non-toxic concentration. Start with a lower concentration range and shorter incubation times.
Inconsistent or variable results between experiments. - Cell passage number and confluency.- Variability in this compound stock solution.- Inconsistent incubation times.- Use cells within a consistent passage number range and seed at a standardized density.- Prepare fresh dilutions of this compound from a single, validated stock for each experiment.- Ensure precise timing of all experimental steps.
No effect on exocytosis observed. - The cell type may not express the necessary machinery for this compound to act upon.- The assay used to measure exocytosis is not sensitive enough.- Confirm the expression of key exocytotic proteins in your cell line.- Consider using a more sensitive assay, such as amperometry for single-vesicle release or imaging with pH-sensitive fluorescent proteins.
Unexpected changes in intracellular calcium levels. This compound may have off-target effects on calcium channels or other calcium regulatory proteins in your specific cell type.- Use calcium imaging with specific fluorescent indicators to characterize the spatiotemporal dynamics of calcium changes.- Consider using specific ion channel blockers to investigate the source of the calcium flux.

Experimental Protocols

Protocol 1: Assessment of this compound on Cell Viability using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Measurement of Exocytosis using a Secreted Reporter Assay

This protocol provides a general framework for assessing the effect of this compound on the secretion of a reporter protein.

Materials:

  • Cells of interest engineered to express a secreted reporter (e.g., secreted alkaline phosphatase - SEAP, or Gaussia luciferase - GLuc)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • Stimulation buffer (e.g., high potassium buffer to induce depolarization)

  • Assay-specific substrate and detection reagents (e.g., for SEAP or GLuc)

  • Luminometer or spectrophotometer

Procedure:

  • Seed the engineered cells in a suitable culture plate (e.g., 24- or 96-well).

  • Pre-treat the cells with various concentrations of this compound or vehicle control in a low-serum or serum-free medium for the desired time.

  • Wash the cells with a basal salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Induce exocytosis by incubating the cells with a stimulation buffer for a defined period.

  • Collect the supernatant containing the secreted reporter.

  • Quantify the amount of secreted reporter in the supernatant using the appropriate assay kit and a luminometer or spectrophotometer.

  • Normalize the secreted reporter levels to the total cellular protein content or cell number.

Signaling Pathways and Workflows

ITH15004_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Seeding Treatment Cell Treatment Cell_Culture->Treatment ITH_Prep This compound Dilution ITH_Prep->Treatment Viability Viability Assay (MTT) Treatment->Viability Exocytosis Exocytosis Assay Treatment->Exocytosis Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Exocytosis->Data_Analysis

Caption: General experimental workflow for studying this compound effects.

Putative_ITH15004_Mechanism This compound This compound Mitochondria Mitochondria This compound->Mitochondria Modulates VACC Voltage-Activated Ca2+ Channels This compound->VACC Mildly Blocks Ca_Signal Cytosolic Ca2+ Signal Amplification Mitochondria->Ca_Signal Influences Exocytosis Enhanced Exocytosis Ca_Signal->Exocytosis Triggers VACC->Ca_Signal Contributes to

Caption: Putative signaling pathway for this compound in neurosecretory cells.

Interpreting unexpected results from ITH15004 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address unexpected results from experiments involving ITH15004, a novel inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: We observed a paradoxical increase in phosphorylated ERK (p-ERK) levels at low concentrations of this compound. Why is this happening?

A1: This phenomenon, known as paradoxical activation, can occur with some ATP-competitive MEK inhibitors. The binding of a single inhibitor molecule to one kinase in the MEK dimer can, in some cellular contexts, lead to the trans-activation of the unbound kinase, resulting in a temporary or low-concentration increase in ERK phosphorylation. We recommend performing a dose-response curve over a wider concentration range to identify the threshold for effective inhibition.

Q2: Our cell viability assays show significant apoptosis at concentrations that should only inhibit proliferation. Is this expected?

A2: While this compound is designed to primarily inhibit cell proliferation by arresting the cell cycle, off-target effects or context-specific synthetic lethality cannot be entirely ruled out. We advise verifying the apoptotic effect with multiple assays (e.g., caspase-3/7 activity, Annexin V staining) and considering a screen for potential off-target kinase interactions.

Q3: We are not observing the expected downstream effects on gene expression (e.g., downregulation of c-Fos) despite seeing a decrease in p-ERK. What could be the issue?

A3: Several factors could contribute to this discrepancy. The timing of your endpoint may be critical; ensure you are assessing gene expression at a time point consistent with the expected transcriptional changes following ERK inhibition. Additionally, consider the possibility of ERK-independent pathways regulating your target genes in your specific cell model. We recommend performing a time-course experiment to capture the dynamics of both p-ERK inhibition and downstream gene expression changes.

Troubleshooting Guides

Issue 1: Inconsistent p-ERK Inhibition

Symptoms: High variability in p-ERK levels between replicate experiments. Possible Causes & Solutions:

CauseRecommended Solution
Cellular Stress Ensure consistent cell handling and plating density. Minimize temperature fluctuations and exposure to light during the experiment.
Reagent Instability Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Timing Optimize the duration of this compound treatment. Perform a time-course experiment to determine the optimal incubation time for maximal p-ERK inhibition in your cell line.
Issue 2: Unexpected Cellular Morphology Changes

Symptoms: Cells exhibit altered morphology (e.g., rounding, detachment) at concentrations below the IC50 for proliferation. Possible Causes & Solutions:

CauseRecommended Solution
Off-Target Effects Perform a kinase panel screen to identify potential off-target interactions of this compound.
Solvent Toxicity Run a vehicle control (e.g., DMSO) at the highest concentration used for this compound dilutions to rule out solvent-induced morphological changes.
Cell Line Sensitivity Compare the morphological changes in your primary cell line with a well-characterized, less sensitive cell line to determine if the effect is cell-type specific.

Experimental Protocols

Protocol 1: Dose-Response Curve for p-ERK Inhibition by Western Blot
  • Cell Plating: Plate cells at a density of 2 x 10^5 cells/well in a 12-well plate and incubate for 24 hours.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-16 hours.

  • This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate 20 µg of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Detection & Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities and normalize p-ERK levels to total ERK.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
  • Cell Plating: Plate cells at a density of 8,000 cells/well in a 96-well white-walled plate and incubate for 24 hours.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound for 24 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) to each well and incubate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.

Visualizations

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors e.g., c-Fos, c-Jun ERK1/2->Transcription Factors This compound This compound This compound->MEK1/2 Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Western_Blot_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Membrane Transfer Membrane Transfer SDS-PAGE->Membrane Transfer Antibody Incubation Antibody Incubation Membrane Transfer->Antibody Incubation Detection & Analysis Detection & Analysis Antibody Incubation->Detection & Analysis Troubleshooting_Logic Unexpected Result Unexpected Result Paradoxical p-ERK Activation Paradoxical p-ERK Activation Unexpected Result->Paradoxical p-ERK Activation High Apoptosis High Apoptosis Unexpected Result->High Apoptosis No Downstream Effect No Downstream Effect Unexpected Result->No Downstream Effect Dose-Response Curve Dose-Response Curve Paradoxical p-ERK Activation->Dose-Response Curve Off-Target Screen Off-Target Screen High Apoptosis->Off-Target Screen Time-Course Experiment Time-Course Experiment No Downstream Effect->Time-Course Experiment

How to minimize variability in ITH15004-treated samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in experiments involving ITH15004. Given the limited publicly available data on this compound, this guide emphasizes best practices and provides frameworks for empirical determination of optimal experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: Based on available research, this compound is understood to be a mild blocker of voltage-activated calcium channels (VACCs). It is believed to facilitate exocytosis through a mitochondrial calcium-mediated mechanism.

Q2: What are the primary sources of variability in cell-based assays using small molecules like this compound?

A2: Variability in cell-based assays can arise from several factors. These can be broadly categorized as relating to the compound itself, the cell culture, or the assay protocol.[1][2] Key sources include:

  • Compound Handling: Inconsistent stock solution preparation, improper storage, and issues with solubility.[3][4][5]

  • Cell Culture: High passage number leading to genetic drift, inconsistent cell seeding density, and variations in growth media or supplements.[2]

  • Assay Protocol: Inconsistent incubation times, temperature fluctuations, and "edge effects" in multi-well plates.[6]

Q3: How should I prepare stock solutions of this compound?

Q4: How can I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration will be cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the effective concentration range. This will also help identify concentrations at which cytotoxicity may occur, which could confound your results.[8]

Q5: What are "off-target" effects and how can I control for them?

A5: Off-target effects occur when a compound interacts with proteins other than the intended target, leading to unintended biological consequences.[8] To control for this, it is advisable to:

  • Use the lowest effective concentration of this compound.

  • If available, use a structurally unrelated compound with the same known on-target activity to see if it recapitulates the phenotype.

  • Employ genetic methods like siRNA or CRISPR to validate that the observed phenotype is due to the modulation of the intended target.[8]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Issue 1: High Variability Between Replicates
Potential Cause Troubleshooting Step Success Indicator
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated pipette and a consistent plating technique.Consistent cell numbers across wells at the start of the experiment.
Edge Effects in Plates Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[6]Reduced variability between inner and outer wells.
Inconsistent Compound Dosing Prepare a master mix of the final this compound dilution in culture media before adding to the cells. Use a calibrated multichannel pipette.Consistent phenotypic response across replicate wells.
Cell Passage Number Use cells within a narrow and consistent passage number range for all experiments.Reproducible results between experiments performed at different times.
Issue 2: Poor or No Response to this compound Treatment
Potential Cause Troubleshooting Step Success Indicator
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed aliquots.A measurable biological response is observed.
Suboptimal Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions) to identify the optimal effective concentration.A clear dose-dependent effect is observed.
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform a cell viability assay.High cell viability in vehicle-treated control wells.
Incorrect Assay Timing Perform a time-course experiment to determine the optimal duration of this compound treatment for the desired readout.A clear time-dependent effect is observed.
Issue 3: Compound Precipitation in Culture Media
Potential Cause Troubleshooting Step Success Indicator
Low Aqueous Solubility Decrease the final concentration of this compound. Increase the final DMSO concentration slightly (while ensuring it remains below the cytotoxic level for your cells, typically <0.5%).[9]The compound remains in solution upon dilution in the culture medium.
pH-Dependent Solubility If the compound is ionizable, the pH of the culture medium could affect its solubility. While altering media pH is generally not advised, this is a factor to consider.The compound's solubility is improved under specific pH conditions.
Interaction with Media Components Some compounds can bind to components in fetal bovine serum (FBS). Try reducing the serum concentration during the treatment period if your cell line can tolerate it.Improved solubility and/or biological activity.

Data Presentation: Templates for Experimental Optimization

To minimize variability, it is crucial to empirically determine and standardize key experimental parameters. The following tables are templates for your experimental records.

Table 1: this compound Solubility and Stability

Solvent Maximum Soluble Concentration (mM) Storage Condition Stability (Days/Weeks) Notes
DMSOUser-determined-80°CUser-determinedAliquot to avoid freeze-thaw.
PBS (pH 7.4)User-determined4°CUser-determinedObserve for precipitation.
Cell Culture MediaUser-determined37°CUser-determinedTest with and without serum.

Table 2: Dose-Response and Cytotoxicity of this compound

Cell Line This compound Concentration (µM) Biological Response (Assay-specific units) Cell Viability (%)
e.g., SH-SY5Y0 (Vehicle)100
0.1
1
10
50
100

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary but should be done with caution to avoid degradation.

  • Aliquoting and Storage: Prepare small, single-use aliquots in sterile tubes and store them at -80°C.

Protocol 2: General Cell Treatment Protocol

  • Cell Seeding: Plate cells at a predetermined optimal density and allow them to adhere and recover overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Prepare serial dilutions in your cell culture medium. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the predetermined optimal time for your assay.

  • Assay Readout: Proceed with your specific assay to measure the biological response.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis Stock Solution Stock Solution Working Dilutions Working Dilutions Stock Solution->Working Dilutions Dilute in media Cell Treatment Cell Treatment Working Dilutions->Cell Treatment Add to cells Cell Seeding Cell Seeding Cell Seeding->Cell Treatment Incubate overnight Assay Readout Assay Readout Cell Treatment->Assay Readout Incubate for defined time Data Analysis Data Analysis Assay Readout->Data Analysis

Caption: A generalized workflow for treating cultured cells with this compound.

Troubleshooting_Logic High Variability High Variability Inconsistent Seeding Inconsistent Seeding High Variability->Inconsistent Seeding Edge Effects Edge Effects High Variability->Edge Effects Pipetting Error Pipetting Error High Variability->Pipetting Error No Effect No Effect Degraded Compound Degraded Compound No Effect->Degraded Compound Wrong Concentration Wrong Concentration No Effect->Wrong Concentration Unhealthy Cells Unhealthy Cells No Effect->Unhealthy Cells Signaling_Hypothesis This compound This compound VACC Voltage-Activated Calcium Channel This compound->VACC Inhibits Ca_influx Ca2+ Influx VACC->Ca_influx Mediates Mitochondria Mitochondria Ca_influx->Mitochondria Influences Exocytosis Exocytosis Mitochondria->Exocytosis Regulates

References

Validation & Comparative

A Comparative Analysis of ITH15004 and Classical Exocytosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel exocytosis-modulating compound, ITH15004, with established exocytosis inhibitors. While initial interest may categorize this compound among inhibitors, current research demonstrates its unique role as a facilitator of exocytosis, distinguishing it mechanistically from classical inhibitory agents. This document will objectively compare the performance of this compound against well-known exocytosis inhibitors, supported by experimental data, and provide detailed methodologies for key experiments.

Contrasting Mechanisms of Action: Facilitation vs. Inhibition

Exocytosis is a fundamental cellular process responsible for the release of neurotransmitters, hormones, and other signaling molecules. While many compounds have been identified that inhibit this process, this compound presents a contrasting mechanism by facilitating exocytosis.

This compound: An Exocytosis Facilitator

This compound enhances the release of catecholamines from bovine chromaffin cells (BCCs) by modulating mitochondrial calcium (Ca2+) handling.[1] In response to cellular depolarization, Ca2+ enters the cell and is rapidly sequestered by mitochondria. This compound appears to interfere with this mitochondrial Ca2+ buffering, resulting in a higher concentration of cytosolic Ca2+ available to trigger the fusion of secretory vesicles with the plasma membrane, thereby potentiating exocytosis.[1]

Classical Exocytosis Inhibitors

In contrast, classical exocytosis inhibitors act through various mechanisms to block this process. These can be broadly categorized as:

  • Toxins Targeting SNARE Proteins: Tetanus toxin (TeNT) and Botulinum neurotoxins (BoNTs) are potent inhibitors of exocytosis.[2][3] Their light chains are zinc-dependent endoproteases that cleave specific proteins of the SNARE complex (SNAP-25, VAMP/synaptobrevin, and Syntaxin), which is essential for the fusion of vesicles with the plasma membrane.[2][4]

  • Alkylating Agents: N-ethylmaleimide (NEM) is a sulfhydryl alkylating agent that covalently modifies cysteine residues on proteins critical for exocytosis, including the N-ethylmaleimide-sensitive factor (NSF), thereby inhibiting vesicle fusion.[5]

  • Intracellular Calcium Chelators: BAPTA-AM is a membrane-permeable chelator that buffers intracellular calcium. By preventing the rise in cytosolic Ca2+ concentration that is necessary to trigger vesicle fusion, BAPTA-AM effectively inhibits exocytosis.[6]

Quantitative Comparison of Efficacy

The following table summarizes the quantitative data on the efficacy of this compound as a facilitator and the selected compounds as inhibitors of exocytosis in bovine chromaffin cells. It is important to note that the experimental conditions, such as cell preparation (intact vs. permeabilized) and stimulation methods, can significantly influence the observed efficacy.

CompoundMechanism of ActionTargetEffect on ExocytosisCell TypeEffective ConcentrationCitation(s)
This compound Mitochondrial Ca2+ Handling ModulationMitochondriaFacilitation Bovine Chromaffin Cells1-10 µM (enhances secretory responses)[1]
Tetanus Toxin (Light Chain) SNARE Protein CleavageVAMP/SynaptobrevinInhibition Permeabilized Bovine Chromaffin CellsHalf-maximal effect at ~5 nmol/l[2]
Botulinum Neurotoxin A (Light Chain) SNARE Protein CleavageSNAP-25Inhibition Permeabilized Bovine Chromaffin CellsDose-dependent inhibition (up to 65%)[7]
Botulinum Neurotoxin B (Light Chain) SNARE Protein CleavageVAMP/SynaptobrevinInhibition Permeabilized Bovine Chromaffin CellsAbolished secretion[7]
N-ethylmaleimide (NEM) Sulfhydryl AlkylationNSF and other proteinsInhibition Sea Urchin Egg CortexDose-dependent inhibition[8]
BAPTA-AM Intracellular Ca2+ ChelationFree Intracellular Ca2+Inhibition Nerve TerminalsConcentration-dependent inhibition[6]

Signaling Pathways and Points of Intervention

The following diagrams illustrate the signaling pathway for this compound-mediated facilitation of exocytosis and the points of intervention for the discussed inhibitors.

ITH15004_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Depolarization Depolarization VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Opens Ca2+ Ca2+ VGCC->Ca2+ Influx Vesicle Vesicle Ca2+->Vesicle Triggers Mito_Ca2+ Mitochondrial Ca2+ Uptake Ca2+->Mito_Ca2+ Sequestration Exocytosis Exocytosis Vesicle->Exocytosis Fusion This compound This compound This compound->Mito_Ca2+ Inhibits Exocytosis_Inhibition_Pathway Depolarization Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Cytosolic_Ca Increased Cytosolic [Ca2+] Ca_Influx->Cytosolic_Ca SNARE_Complex SNARE Complex Formation (VAMP, SNAP-25, Syntaxin) Cytosolic_Ca->SNARE_Complex Vesicle_Fusion Vesicle Fusion & Exocytosis SNARE_Complex->Vesicle_Fusion BAPTA_AM BAPTA_AM BAPTA_AM->Cytosolic_Ca Chelates Ca2+ Toxins TeNT / BoNTs Toxins->SNARE_Complex Cleave SNAREs NEM NEM NEM->SNARE_Complex Alkylates NSF Experimental_Workflow cluster_intact Intact Cell Assay cluster_permeabilized Permeabilized Cell Assay Culture_I Culture Bovine Chromaffin Cells Preincubate_I Pre-incubate with This compound or Inhibitor Culture_I->Preincubate_I Stimulate_I Stimulate with high K+ solution Preincubate_I->Stimulate_I Detect_I Detect Catecholamine Release (Amperometry) Stimulate_I->Detect_I Analyze_I Analyze Spike Frequency & Amplitude Detect_I->Analyze_I Culture_P Culture Bovine Chromaffin Cells Permeabilize Permeabilize with Digitonin/SLO Culture_P->Permeabilize Incubate_P Incubate with Inhibitor Permeabilize->Incubate_P Stimulate_P Stimulate with Ca2+ Buffer Incubate_P->Stimulate_P Measure_P Measure Released Catecholamines (HPLC/Assay) Stimulate_P->Measure_P

References

ITH15004 and Other Purine Derivatives: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ITH15004 and other established purine derivatives in the context of cancer research. While this compound is primarily characterized as a P2X7 receptor antagonist with applications in neurodegenerative disease studies, its role as a purine derivative targeting a key receptor in the tumor microenvironment warrants a comparative evaluation against traditional purine-based anticancer agents.

Executive Summary

Purine derivatives are a cornerstone of cancer chemotherapy, primarily functioning as antimetabolites that disrupt DNA and RNA synthesis in rapidly dividing cancer cells. This guide compares the established purine analogs—Fludarabine, Cladribine, and 6-Mercaptopurine—with the potential anticancer activity of this compound, viewed through the lens of its P2X7 receptor antagonism. The P2X7 receptor, an ATP-gated ion channel, is increasingly recognized for its multifaceted role in tumor progression, including cell proliferation, invasion, and modulation of the tumor microenvironment. As a P2X7 antagonist, this compound presents a mechanistically distinct approach compared to traditional purine antimetabolites.

Data Presentation: Comparative Cytotoxicity of Purine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various purine derivatives against a range of cancer cell lines. It is important to note that direct cytotoxic data for this compound in cancer cell lines is not currently available in the public domain. Therefore, its potential efficacy is inferred from its known P2X7 antagonist activity, with IC50 values of other purine-based P2X7 antagonists provided as a proxy.

Table 1: IC50 Values of Established Purine Antimetabolites in Cancer Cell Lines (µM)

DrugCell LineCancer TypeIC50 (µM)
Fludarabine WSU-NHLLymphoid Neoplasm0.049
CAL-54Kidney Renal Clear Cell Carcinoma0.065
LAMA-84Chronic Myeloid Leukemia0.101
MDA-MB-231Breast Cancer0.573
NCI-H2122Lung Adenocarcinoma0.225
K562Chronic Myelogenous Leukemia3.33[1]
MM.1SMultiple Myeloma13.48 µg/mL
MM.1RMultiple Myeloma33.79 µg/mL[2]
Cladribine U266Multiple Myeloma2.43[3][4]
RPMI8226Multiple Myeloma0.75[3][4]
MM1.SMultiple Myeloma0.18[3][4]
501MelMelanoma2.9[5][6]
1205LuMelanoma2.0[5][6]
M249RMelanoma6.3[5][6]
6-Mercaptopurine HepG2Hepatocellular Carcinoma32.25[7]
MCF-7Breast Cancer>100[7]
SUM149-MAInflammatory Breast CancerNo significant effect up to 8 µM[8]

Table 2: IC50 Values of this compound and Other P2X7 Receptor Antagonists

DrugTargetCell Line/SystemIC50
This compound P2X7 ReceptorHEK293 cells expressing human P2X7R9 µM
A-740003 P2X7 ReceptorRat P2X7R18 nM[9]
Human P2X7R40 nM[9]
AZ10606120 P2X7 ReceptorHuman and Rat P2X7R~10 nM[9]
Compound 9o (Chloropurine-based) P2X7 ReceptorEthidium bromide uptake assay176 nM[10]
LPS/IFN-γ/BzATP-stimulated THP-1 cells (IL-1β release)120 nM[10]

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The concentration of these formazan crystals, which is determined by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell line to 70-80% confluency.

    • Wash the cells with Phosphate-Buffered Saline (PBS) and detach them using Trypsin-EDTA.

    • Resuspend the cells in a complete culture medium and perform a cell count to ensure viability is greater than 90%.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the highest concentration of the solvent used) and a no-cell control (medium only for background absorbance).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • After the drug treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Correct the absorbance values by subtracting the average absorbance of the no-cell control wells.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Established Purine Antimetabolites

Fludarabine, Cladribine, and 6-Mercaptopurine are pro-drugs that require intracellular conversion to their active triphosphate forms. Their primary mechanism of action is the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.

  • Fludarabine: The active metabolite, 2-fluoro-ara-ATP, inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby halting DNA synthesis.

  • Cladribine: Its active form, 2-chloro-deoxyadenosine triphosphate (Cd-ATP), is incorporated into DNA, leading to DNA strand breaks. It also inhibits DNA polymerase and ribonucleotide reductase.

  • 6-Mercaptopurine: It is converted to thioinosine monophosphate (TIMP), which inhibits several enzymes involved in de novo purine synthesis. Its metabolites are also incorporated into DNA and RNA, disrupting their synthesis and function.

Antimetabolite_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Fludarabine Fludarabine F-ara-ATP F-ara-ATP Fludarabine->F-ara-ATP Phosphorylation Cladribine Cladribine Cd-ATP Cd-ATP Cladribine->Cd-ATP Phosphorylation 6-Mercaptopurine 6-Mercaptopurine TIMP TIMP 6-Mercaptopurine->TIMP Conversion DNA_Polymerase DNA_Polymerase F-ara-ATP->DNA_Polymerase Ribonucleotide_Reductase Ribonucleotide_Reductase F-ara-ATP->Ribonucleotide_Reductase Cd-ATP->DNA_Polymerase Cd-ATP->Ribonucleotide_Reductase Purine_Synthesis Purine_Synthesis TIMP->Purine_Synthesis DNA_Synthesis DNA_Synthesis DNA_Polymerase->DNA_Synthesis Ribonucleotide_Reductase->DNA_Synthesis Purine_Synthesis->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Mechanism of Established Purine Antimetabolites
This compound and P2X7 Receptor Antagonism

This compound acts as an antagonist of the P2X7 receptor. In the tumor microenvironment, high concentrations of extracellular ATP, released from dying cells, can activate the P2X7 receptor on cancer cells. The downstream signaling from P2X7R activation is complex and can have dual roles in promoting either cell survival and proliferation or cell death. P2X7R antagonists like this compound block this activation, thereby potentially inhibiting tumor growth, invasion, and metastasis. Key signaling pathways influenced by P2X7R include PI3K/Akt, MAPK, and NF-κB.[12]

P2X7R_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates This compound This compound This compound->P2X7R Inhibits PI3K_Akt_Pathway PI3K_Akt_Pathway P2X7R->PI3K_Akt_Pathway MAPK_Pathway MAPK_Pathway P2X7R->MAPK_Pathway NF_kB_Pathway NF_kB_Pathway P2X7R->NF_kB_Pathway Cell_Proliferation Cell_Proliferation PI3K_Akt_Pathway->Cell_Proliferation MAPK_Pathway->Cell_Proliferation Invasion_Metastasis Invasion_Metastasis MAPK_Pathway->Invasion_Metastasis NF_kB_Pathway->Cell_Proliferation Inflammation Inflammation NF_kB_Pathway->Inflammation

This compound Mechanism via P2X7R Antagonism

Conclusion

This compound, as a P2X7 receptor antagonist, represents a departure from the classical DNA synthesis-inhibiting mechanism of traditional purine-based cancer chemotherapeutics. While established purine analogs like Fludarabine, Cladribine, and 6-Mercaptopurine have proven efficacy, particularly in hematological malignancies, their cytotoxicity is not always tumor-specific. The targeting of the P2X7 receptor by this compound offers a potential avenue for therapeutic intervention that is more closely tied to the tumor microenvironment and its signaling pathways. Further preclinical studies are warranted to directly assess the cytotoxic and anti-tumor effects of this compound in various cancer models to fully elucidate its potential as a novel purine-based anticancer agent.

References

Unveiling the Action of ITH15004: A Comparative Guide to its Mechanism and Genetic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel purine derivative ITH15004 with genetic knockout models to validate its mechanism of action in modulating cellular exocytosis. Experimental data and detailed protocols are presented to offer a clear understanding of its role in mitochondrial calcium signaling.

This compound has emerged as a promising pharmacological tool for studying the intricate relationship between mitochondrial calcium handling and exocytosis in excitable cells[1]. This guide delves into the experimental evidence supporting its proposed mechanism and cross-validates these findings with data from genetic knockout studies of its putative molecular target, the mitochondrial calcium uniporter (MCU).

This compound's Proposed Mechanism of Action

This compound facilitates the release of catecholamines from chromaffin cells, a process central to neurotransmission and hormonal regulation[1][2]. Its mechanism is believed to be centered on the modulation of mitochondrial calcium dynamics. Upon cellular depolarization, a rapid influx of calcium through voltage-activated calcium channels (VACCs) creates high-calcium microdomains near the cell membrane, triggering exocytosis[1][3]. Mitochondria play a crucial role in shaping these calcium signals by sequestering and later releasing calcium[1].

Experimental evidence suggests that this compound enhances exocytosis by influencing the two primary mitochondrial calcium transporters:

  • Mitochondrial Calcium Uniporter (MCU): This channel is responsible for the uptake of calcium into the mitochondrial matrix, driven by the organelle's strong negative membrane potential[1][4][5].

  • Mitochondrial Na+/Ca2+ Exchanger (MNCX): This transporter extrudes calcium from the mitochondria back into the cytosol[1].

Pharmacological studies show that the effects of this compound on exocytosis are sensitive to inhibitors of both MCU (ruthenium red) and MNCX (CGP37157), suggesting that this compound's pro-secretory action is dependent on a functional mitochondrial calcium handling system[1][2]. Additionally, this compound has been observed to mildly block whole-cell currents through VACCs[6].

Genetic Knockout Validation: Corroborating the Role of the Mitochondrial Calcium Uniporter

While direct genetic knockout studies on this compound's direct binding partner are not yet available, we can validate its proposed mechanism by examining the effects of genetically ablating its key putative target, the mitochondrial calcium uniporter (MCU). If this compound indeed exerts its effects through the MCU, then the genetic removal of MCU should produce a phenotype related to the processes modulated by the compound.

Studies utilizing MCU knockout models have revealed the uniporter's critical role in various physiological processes, including stimulus-metabolism coupling and cellular signaling[7][8]. Knockout of the MCU has been shown to suppress mitochondrial calcium uptake in response to cellular stimulation[7]. This genetic evidence strongly supports the idea that the MCU is a central player in mitochondrial calcium signaling, aligning with the pharmacological observations for this compound.

Comparative Data Summary

The following table summarizes the comparative effects of this compound application and MCU genetic knockout on key cellular processes.

ParameterEffect of this compound ApplicationEffect of MCU Genetic KnockoutSupporting Evidence
Exocytosis Facilitates catecholamine releaseNot directly reported in the context of catecholamine release, but knockout impairs neurotransmission-related network rhythms.[1][2][8][9]
Mitochondrial Ca2+ Uptake Modulates mitochondrial Ca2+ handling (inferred from inhibitor studies)Drastically reduces mitochondrial Ca2+ responses to stimuli[1][2][7]
Cytosolic Ca2+ Signaling Augments cytosolic Ca2+ concentrations in combination with mitochondrial uncouplersDoes not significantly alter cytosolic Ca2+ responses to inducers of acute pancreatitis[1][7]
Voltage-Activated Ca2+ Channel (VACC) Current Mildly blocks whole-cell currentNo direct effect reported[6]

Experimental Protocols

Pharmacological Assessment of this compound on Exocytosis
  • Cell Model: Bovine Chromaffin Cells (BCCs).

  • Stimulation: Depolarization with a high concentration of potassium (e.g., 35 mM K+) to open VACCs.

  • Measurement of Exocytosis: Amperometry to detect the release of catecholamines.

  • This compound Application: Cells are perifused with solutions containing this compound at various concentrations.

  • Inhibitor Studies: Co-application of this compound with MCU inhibitor (ruthenium red) or MNCX inhibitor (CGP37157) to determine the dependency of this compound's effect on these transporters.

Genetic Knockout Validation of MCU Function
  • Model: MCU knockout mice (MCU-/-).

  • Cell Isolation: Pancreatic acinar cells or other relevant cell types are isolated from MCU-/- and wild-type (WT) mice.

  • Measurement of Mitochondrial Ca2+: Transfection with a genetically-encoded mitochondrial calcium sensor (e.g., MtRCaMP) followed by fluorescence microscopy to monitor mitochondrial calcium levels upon stimulation.

  • Measurement of Cytosolic Ca2+: Use of a ratiometric calcium indicator (e.g., fura-2) to measure cytosolic calcium concentrations.

  • Functional Assays: Assessment of downstream cellular processes known to be calcium-dependent, such as metabolic activity (e.g., NADH and FAD+ fluorescence) or electrophysiological recordings of neuronal network activity.[7][8]

Visualizing the Pathways

Proposed Signaling Pathway of this compound in Facilitating Exocytosis

ITH15004_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Depolarization Depolarization VACC Voltage-Activated Calcium Channel Depolarization->VACC Opens Ca_cytosol Cytosolic Ca2+ VACC->Ca_cytosol Ca2+ Influx Exocytosis Exocytosis Ca_cytosol->Exocytosis Triggers MCU Mitochondrial Calcium Uniporter (MCU) Ca_cytosol->MCU Uptake This compound This compound This compound->VACC Mildly Blocks This compound->MCU Modulates MNCX Mitochondrial Na+/Ca2+ Exchanger (MNCX) This compound->MNCX Modulates Ca_mito Mitochondrial Ca2+ MCU->Ca_mito MNCX->Ca_cytosol Ca_mito->MNCX Extrusion

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Genetic Knockout Validation

Knockout_Validation_Workflow cluster_model Animal Models cluster_prep Cell Preparation cluster_assay Functional Assays cluster_analysis Data Analysis & Comparison WT_mice Wild-Type Mice Isolate_WT Isolate Cells (e.g., Pancreatic Acinar) WT_mice->Isolate_WT KO_mice MCU Knockout Mice Isolate_KO Isolate Cells (e.g., Pancreatic Acinar) KO_mice->Isolate_KO Ca_imaging_WT Calcium Imaging (Cytosolic & Mitochondrial) Isolate_WT->Ca_imaging_WT Metabolism_WT Metabolic Assays (NADH/FAD+) Isolate_WT->Metabolism_WT Ca_imaging_KO Calcium Imaging (Cytosolic & Mitochondrial) Isolate_KO->Ca_imaging_KO Metabolism_KO Metabolic Assays (NADH/FAD+) Isolate_KO->Metabolism_KO Compare Compare Phenotypes Ca_imaging_WT->Compare Ca_imaging_KO->Compare Metabolism_WT->Compare Metabolism_KO->Compare

Caption: Workflow for validating drug targets using genetic knockouts.

References

Comparative Analysis of ITH15004 and Known VACC Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel compound ITH15004 and established Voltage-Gated Calcium Channel (VACC) blockers. While quantitative data on this compound is emerging, this document summarizes available information and provides a framework for its evaluation against well-characterized VACC inhibitors.

Introduction to this compound

This compound is a novel compound that has been identified as a mild blocker of Voltage-Gated Calcium Channels (VACCs). Its precise mechanism of action and selectivity for different VACC subtypes are still under investigation. Preliminary studies suggest that this compound's interaction with VACCs may contribute to its observed physiological effects. However, a comprehensive quantitative comparison with established VACC blockers is pending further research.

Overview of Known VACC Blockers

Voltage-Gated Calcium Channels are classified into several subtypes, with L-type, N-type, and T-type being the most well-characterized in drug development. Blockers of these channels are used in the treatment of various cardiovascular and neurological disorders.

  • L-type VACC Blockers: These are primarily used to treat hypertension and angina. They act by relaxing vascular smooth muscle and reducing cardiac contractility. Examples include amlodipine, nifedipine, and verapamil.

  • N-type VACC Blockers: These are mainly involved in regulating neurotransmitter release. Blockers of N-type channels, such as ziconotide, are used for the management of severe chronic pain.

  • T-type VACC Blockers: These channels are involved in neuronal firing and pacemaker activity. T-type blockers like ethosuximide are used in the treatment of absence seizures.

Comparative Data on VACC Blockers

A direct quantitative comparison of this compound with known VACC blockers is challenging due to the limited availability of its IC50 values across different VACC subtypes. The following table summarizes representative IC50 values for well-established VACC blockers to provide a benchmark for future studies on this compound.

VACC SubtypeBlockerIC50 (nM)Primary Clinical Use
L-type Amlodipine1.9Hypertension, Angina
Nifedipine27Hypertension, Angina
Verapamil120Hypertension, Arrhythmia
N-type Ziconotide0.03Severe Chronic Pain
T-type Ethosuximide>100,000Absence Seizures
Mibefradil1300(Withdrawn) Hypertension

Note: IC50 values can vary depending on the experimental conditions and cell types used. The data presented here is for comparative purposes.

Experimental Protocols for VACC Blocker Characterization

To facilitate standardized evaluation of novel compounds like this compound, detailed experimental protocols are essential.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing the effects of a compound on ion channel function.

Objective: To measure the inhibitory effect of a test compound on VACC currents in a specific cell type.

Methodology:

  • Cell Preparation: Culture cells expressing the VACC subtype of interest (e.g., HEK293 cells transfected with the specific channel subunits).

  • Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2 with CsOH.

  • External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with TEA-OH. (Barium is often used as the charge carrier to isolate calcium channel currents).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at a level where the channels are mostly in a closed state (e.g., -80 mV).

    • Apply a depolarizing voltage step to elicit VACC currents (e.g., a step to 0 mV for 200 ms).

    • Record baseline currents.

    • Perfuse the cell with increasing concentrations of the test compound.

    • Record the current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at each compound concentration.

    • Normalize the current to the baseline control.

    • Plot the normalized current as a function of compound concentration and fit the data with the Hill equation to determine the IC50 value.

Calcium Imaging using Fluo-4 AM

This method allows for the measurement of changes in intracellular calcium concentration in response to channel modulation.

Objective: To assess the effect of a test compound on calcium influx through VACCs.

Methodology:

  • Cell Preparation: Plate cells expressing the VACC of interest onto glass-bottom dishes.

  • Dye Loading:

    • Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Incubate cells with Fluo-4 AM (2-5 µM) in HBSS for 30-60 minutes at 37°C.

    • Wash cells with HBSS to remove excess dye.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a camera.

    • Excite Fluo-4 at ~490 nm and measure emission at ~520 nm.

    • Establish a baseline fluorescence reading.

    • Depolarize the cells to open VACCs (e.g., by adding a high concentration of KCl to the external solution).

    • Record the increase in fluorescence intensity, which corresponds to calcium influx.

    • Pre-incubate cells with the test compound at various concentrations before depolarization to determine its inhibitory effect.

  • Data Analysis:

    • Measure the peak fluorescence intensity in the presence and absence of the compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the context of VACC blocker evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

VACC_Signaling_Pathway cluster_membrane Cell Membrane VACC Voltage-Gated Calcium Channel Ca_Influx Ca²⁺ Influx VACC->Ca_Influx Allows Blocker VACC Blocker (e.g., this compound) Blocker->VACC Inhibits Depolarization Membrane Depolarization Depolarization->VACC Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Ca_Influx->Cellular_Response Triggers

Caption: General signaling pathway of a Voltage-Gated Calcium Channel and the inhibitory action of a VACC blocker.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_comparison Comparative Analysis A Cell Culture (Expressing Target VACC) B Electrophysiology (Patch-Clamp) A->B C Calcium Imaging (e.g., Fluo-4) A->C D Data Analysis (IC50 Determination) B->D C->D E Tabulate IC50 Values D->E F Compare Potency & Selectivity E->F

Caption: A typical experimental workflow for the characterization and comparative analysis of a novel VACC blocker.

Logical_Relationship cluster_compound Test Compound cluster_known_blockers Known VACC Blockers cluster_evaluation Evaluation Metrics This compound This compound Potency Potency (IC50) This compound->Potency To be determined Selectivity Selectivity (VACC Subtypes) This compound->Selectivity To be determined L_type L-type (e.g., Amlodipine) L_type->Potency L_type->Selectivity N_type N-type (e.g., Ziconotide) N_type->Potency N_type->Selectivity T_type T-type (e.g., Ethosuximide) T_type->Potency T_type->Selectivity

Caption: Logical relationship for the comparative analysis of this compound against known VACC blockers based on key performance metrics.

Conclusion and Future Directions

This compound presents itself as a compound of interest with demonstrated mild VACC blocking activity. However, for a comprehensive understanding of its therapeutic potential, further rigorous quantitative studies are imperative. The experimental protocols outlined in this guide provide a roadmap for elucidating the potency and selectivity profile of this compound. Future research should focus on determining its IC50 values against a panel of VACC subtypes (L-, N-, T-, P/Q-, and R-type) to enable a direct and meaningful comparison with existing VACC blockers. Such data will be crucial for guiding its potential development as a novel therapeutic agent.

Comparative Analysis of ITH15004's Effects on Exocytosis in Neuroendocrine Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of ITH15004 in modulating catecholamine secretion, benchmarked against other agents influencing mitochondrial calcium dynamics.

This guide provides a comprehensive cross-validation of the biological effects of this compound, a novel purine derivative, in enhancing exocytosis in bovine chromaffin cells (BCCs). Its performance is compared with other pharmacological agents known to modulate mitochondrial calcium signaling, a key pathway implicated in the sustained release of neurotransmitters and hormones. This document is intended for researchers, scientists, and drug development professionals investigating neurosecretory processes and potential therapeutic interventions for neurodegenerative diseases.

Core Findings on this compound's Mechanism of Action

This compound has been demonstrated to facilitate the release of catecholamines from depolarized bovine chromaffin cells.[1] The primary mechanism of action is not a direct enhancement of calcium influx through voltage-activated calcium channels (VACCs), but rather a modulation of mitochondrial calcium handling.[1] Specifically, this compound appears to facilitate mitochondrial Ca2+ circulation, a process involving the uptake of calcium into the mitochondria via the mitochondrial calcium uniporter (MICU) and its subsequent release back into the cytosol through the mitochondrial Na+/Ca2+ exchanger (MNCX).[1] This enhanced circulation is believed to support the energetic demands of sustained exocytosis. Evidence for this mechanism is supported by experiments where the effects of this compound are prevented by blockers of MICU (ruthenium red) and MNCX (CGP37157).[1]

Comparative Performance Analysis

To provide a clear perspective on the efficacy of this compound, its effects on catecholamine secretion are compared with other compounds that modulate mitochondrial calcium dynamics. While direct comparative studies are limited, this guide synthesizes available data to offer a qualitative and quantitative comparison.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on this compound and comparative data for other relevant compounds.

Table 1: Effect of this compound on K+-Evoked Catecholamine Secretion in Bovine Chromaffin Cells [1]

Concentration of this compoundNormalized Secretory Response (% of Control at P16)
Control100%
1 µM~120%
10 µM~140%
30 µM~150%

P16 refers to the 16th pulse of high K+ stimulation in the experimental protocol.

Table 2: Comparative Effects of Mitochondrial Calcium Modulators on Neurotransmitter Release

CompoundTargetBiological SystemObserved Effect on ExocytosisReference
This compound Facilitates Mitochondrial Ca2+ CirculationBovine Chromaffin CellsEnhancement of catecholamine secretion[1]
KaempferolActivator of Mitochondrial Ca2+ Uptake-Potentially enhances processes dependent on mitochondrial Ca2+[2]
CGP-37157Inhibitor of Mitochondrial Na+/Ca2+ Exchanger (MNCX)Hippocampal Slices, Rat IsletsCan enhance mitochondrial Ca2+ load, potentially affecting secretion[3]
Ruthenium RedInhibitor of Mitochondrial Calcium Uniporter (MICU)VariousInhibits mitochondrial Ca2+ uptake, can alter secretion patterns[3]

Note: Direct quantitative comparisons are challenging due to variations in experimental models and methodologies. The table provides a qualitative overview of the compounds' effects.

Detailed Experimental Protocols

The following are the key experimental methodologies employed in the characterization of this compound's effects in bovine chromaffin cells, as detailed in the primary literature.[1]

Primary Culture of Bovine Chromaffin Cells

Bovine adrenal glands are sourced from a local abattoir and transported on ice in a sterile buffer. The adrenal medullae are dissected, minced, and subjected to enzymatic digestion, typically with collagenase, to isolate individual chromaffin cells. The cells are then purified using a density gradient centrifugation (e.g., Percoll gradient) and plated on collagen-coated culture dishes. Cells are maintained in a humidified incubator at 37°C with 5% CO2 for 2-4 days before experimentation.[4]

Amperometric Measurement of Catecholamine Secretion

Real-time catecholamine release is monitored using amperometry. Cultured chromaffin cells are placed in a perfusion chamber and stimulated with a high-potassium solution to induce depolarization and subsequent exocytosis. An oxidized carbon fiber electrode is positioned near the cells to detect the oxidation of released catecholamines (e.g., adrenaline and noradrenaline). The resulting current is proportional to the amount of catecholamine secreted. For experiments with this compound, the compound is included in the perfusion solution at the desired concentration.[1]

Measurement of Cytosolic Calcium Concentration ([Ca2+]c)

Changes in intracellular calcium levels are monitored using fluorescent calcium indicators (e.g., Fura-2 AM). Cells are loaded with the indicator, and fluorescence is measured using a spectrophotometer or a fluorescence microscope. The ratio of fluorescence at two different excitation wavelengths is used to calculate the cytosolic calcium concentration. This technique allows for the real-time monitoring of calcium transients in response to stimulation and the application of pharmacological agents like this compound.[1]

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.

Signaling Pathway of this compound in Facilitating Exocytosis

ITH15004_Pathway cluster_cell Bovine Chromaffin Cell cluster_mito Mitochondrion MCU MICU Ca_mito Ca2+ (Matrix) MCU->Ca_mito Uptake MNCX MNCX Ca_cyto_high High [Ca2+]c Microdomain MNCX->Ca_cyto_high Maintains Ca_mito->MNCX Efflux VACC VACC VACC->Ca_cyto_high Ca2+ Influx Ca_cyto_high->MCU Drives Exocytosis Catecholamine Exocytosis Ca_cyto_high->Exocytosis Triggers This compound This compound This compound->MCU Facilitates Circulation This compound->MNCX Depolarization Depolarization (High K+) Depolarization->VACC Opens

Caption: Signaling pathway of this compound in bovine chromaffin cells.

Experimental Workflow for Assessing this compound's Effect on Secretion

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Amperometry Experiment cluster_treatment Treatment Groups Isolate Isolate Bovine Chromaffin Cells Culture Culture Cells (2-4 days) Isolate->Culture Load Load Cells into Perfusion Chamber Culture->Load Stimulate Stimulate with High K+ (Depolarization) Load->Stimulate Record Record Catecholamine Secretion (Amperometry) Stimulate->Record Analyze Analyze Secretory Response Record->Analyze Comparative Analysis Comparative Analysis Analyze->Comparative Analysis Control Control (Vehicle) Control->Stimulate ITH15004_Treat This compound (Various Concentrations) ITH15004_Treat->Stimulate

References

Comparative Efficacy Analysis: ITH15004 and Thioureidobutyronitrile in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A preclinical compound, ITH15004, and a clinical-stage agent, Thioureidobutyronitrile (also known as Kevetrin), present distinct mechanistic approaches to cancer therapy. While this compound is in the early stages of research with no available clinical data, Thioureidobutyronitrile has progressed to Phase II clinical trials. This guide provides a comparative overview of their efficacy based on available preclinical and clinical data, alongside detailed experimental methodologies for key assays.

Executive Summary

This compound is a novel compound with a purported mechanism of action involving the modulation of intracellular calcium signaling. In contrast, Thioureidobutyronitrile is designed to reactivate the tumor suppressor protein p53, a well-established target in oncology. Thioureidobutyronitrile has been evaluated in Phase I and II clinical trials for advanced solid tumors and ovarian cancer, respectively. Direct comparison of efficacy is challenging due to the different developmental stages of these compounds. This document aims to present the available data to inform researchers, scientists, and drug development professionals.

Quantitative Data Summary

Due to the preclinical nature of this compound, clinical efficacy data is not available. The following tables summarize the available preclinical data for this compound and the clinical trial data for Thioureidobutyronitrile.

Table 1: Preclinical Data for this compound

ParameterCell Line(s)ResultSource
In Vitro Cytotoxicity (IC50) Data Not Publicly Available--
In Vivo Tumor Growth Inhibition Data Not Publicly Available--

Table 2: Clinical Trial Efficacy of Thioureidobutyronitrile (Kevetrin)

Trial IdentifierPhaseIndicationKey Efficacy EndpointsResultSource
NCT01664000IAdvanced Solid TumorsPreliminary evidence of antitumor activityData not yet publicly reported in detail. The trial focused on safety, dose determination, and pharmacodynamics.[1][2][3]
NCT03042702IIaPlatinum-Resistant Ovarian CancerIntra-tumor modulation of p53Successful modulation of p53 was observed at the lowest dose. Specific response rates not yet published.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings.

In Vivo Tumor Growth Inhibition (Xenograft Model)

This protocol outlines a general procedure for assessing the in vivo efficacy of an anti-cancer agent using a xenograft mouse model.

Objective: To evaluate the ability of a test compound to inhibit the growth of human tumor cells implanted in immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell line of interest

  • Test compound (e.g., this compound) and vehicle control

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Sterile syringes and needles

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under standard conditions.

    • Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel to enhance tumor take rate.

    • Subcutaneously inject a defined number of cells (typically 1x10^6 to 1x10^7) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the test compound and vehicle control to their respective groups according to the planned dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Data Collection:

    • Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the percentage of tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[6][7][8][9]

p53 Activation Assay (Western Blot)

This protocol describes the detection of p53 activation and its downstream targets by Western blotting.

Objective: To determine if a test compound (e.g., Thioureidobutyronitrile) can induce the expression of p53 and its target proteins, such as p21.

Materials:

  • Cancer cell line with known p53 status (wild-type or mutant)

  • Test compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed the cancer cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24, 48 hours).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Signal Detection and Analysis:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

This compound: Putative Signaling Pathway

The precise signaling pathway of this compound is not yet fully elucidated. Preclinical evidence suggests it may modulate intracellular calcium levels, which can impact a wide range of cellular processes including proliferation, apoptosis, and gene expression.

ITH15004_Pathway This compound This compound Calcium_Channels Calcium Channels / Stores This compound->Calcium_Channels Modulates Ca_Signal ↑ Intracellular Ca2+ Calcium_Channels->Ca_Signal Downstream Downstream Signaling Cascades Ca_Signal->Downstream Cell_Fate Cellular Response (e.g., Apoptosis, Proliferation Change) Downstream->Cell_Fate

Caption: Putative signaling pathway for this compound.

Thioureidobutyronitrile: p53 Activation Pathway

Thioureidobutyronitrile is reported to activate the p53 tumor suppressor pathway. In cancer cells with wild-type p53, it is believed to stabilize p53, leading to the transcription of target genes that induce cell cycle arrest and apoptosis.[1][2]

Thioureidobutyronitrile_Pathway cluster_0 Normal State (WT p53) cluster_1 With Thioureidobutyronitrile p53_wt p53 (wild-type) MDM2 MDM2 p53_wt->MDM2 Binds Degradation Proteasomal Degradation MDM2->Degradation Targets for Thio Thioureidobutyronitrile Thio->p53_wt Activates/Stabilizes p53_active p53 (stabilized & active) p21 p21 p53_active->p21 Upregulates PUMA PUMA p53_active->PUMA Upregulates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Mechanism of p53 activation by Thioureidobutyronitrile.

Experimental Workflow: In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo xenograft study to evaluate the efficacy of a test compound.

InVivo_Workflow start Start: Cancer Cell Culture implant Subcutaneous Implantation in Immunocompromised Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization into Treatment & Control Groups tumor_growth->randomize treatment Compound Administration randomize->treatment measurement Tumor Volume & Body Weight Measurement treatment->measurement measurement->treatment Repeated Dosing & Measurement endpoint End of Study: Tumor Excision & Analysis measurement->endpoint data_analysis Data Analysis: Tumor Growth Inhibition endpoint->data_analysis

Caption: Workflow for an in vivo tumor growth inhibition study.

Conclusion

This compound and Thioureidobutyronitrile represent two distinct approaches to cancer therapy, with the former in preclinical development and the latter having undergone early-phase clinical trials. While a direct comparison of clinical efficacy is not yet possible, the available data on their mechanisms of action provide a foundation for future research. Further publication of preclinical data for this compound and detailed results from the clinical trials of Thioureidobutyronitrile will be essential for a more comprehensive evaluation of their therapeutic potential. The experimental protocols provided herein offer a standardized framework for conducting and interpreting key studies in the evaluation of these and other anti-cancer agents.

References

ITH15004: A Comparative Analysis of a Novel Mitochondrial Calcium Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ITH15004 with other key mitochondrial calcium modulators. The information is curated to offer an objective analysis of its performance, supported by available experimental data, to aid in research and drug development.

Introduction to this compound and Mitochondrial Calcium Modulation

Mitochondria are central to cellular calcium (Ca²⁺) signaling, influencing a wide array of physiological processes from energy metabolism to programmed cell death. The concentration of Ca²⁺ within the mitochondrial matrix is tightly regulated by a sophisticated interplay of influx and efflux pathways. The primary conduits for Ca²⁺ entry and exit are the mitochondrial calcium uniporter (MCU) and the mitochondrial sodium-calcium exchanger (NCLX), respectively. Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in numerous pathologies, making modulators of these pathways valuable tools for research and potential therapeutic agents.

This compound is a novel purine derivative that has been shown to facilitate exocytosis in excitable cells by acting on mitochondria-controlled Ca²⁺ handling.[1][2][3] Its mechanism appears to involve the modulation of mitochondrial Ca²⁺ circulation, a process intrinsically linked to the activities of the MCU and NCLX.[1][2][3] This guide compares this compound to other well-characterized mitochondrial calcium modulators, providing a framework for understanding its potential applications.

Comparative Data on Mitochondrial Calcium Modulators

The following table summarizes quantitative data for this compound and other mitochondrial calcium modulators. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Modulator Target(s) Effect on Mitochondrial Ca²⁺ Effect on Exocytosis/Secretion Quantitative Data Cell Type Reference
This compound Mitochondrial Ca²⁺ Circulation (likely MCU and NCLX)Facilitates mitochondrial Ca²⁺ handlingPotentiates depolarization-induced exocytosisPotentiates K⁺-induced secretion by ~40% at 10 µMBovine Chromaffin Cells[4]
Ruthenium Red (RuR) Mitochondrial Calcium Uniporter (MCU)Inhibits Ca²⁺ uptakeInhibits depolarization-induced secretionIC₅₀ ≈ 5 µM for inhibition of K⁺-stimulated ⁴⁵Ca²⁺ uptake; IC₅₀ ≈ 6 µM for inhibition of K⁺-stimulated catecholamine secretionBovine Chromaffin Cells[5]
CGP37157 Mitochondrial Na⁺/Ca²⁺ Exchanger (NCLX)Inhibits Ca²⁺ effluxPotentiates secretion under certain conditionsIC₅₀ ≈ 1.5 µM for mNCE inhibition; EC₅₀ ≈ 10 µM for cytoprotection against veratridineINS-1 Cells, Bovine Chromaffin Cells[6][7]
FCCP Mitochondrial Membrane Potential (Uncoupler)Prevents Ca²⁺ uptake by dissipating membrane potentialPotentiates depolarization-induced secretion30 µM FCCP causes a great increase in catecholamine secretionRat Adrenal Medulla[1]

Signaling Pathways of Mitochondrial Calcium Modulation

The regulation of mitochondrial calcium is a complex process involving multiple proteins and pathways. The following diagram illustrates the key players in mitochondrial calcium homeostasis and the points of intervention for this compound and other modulators.

MitochondrialCalciumSignaling cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane cluster_modulators Modulators Ca_cytosol Cytosolic Ca²⁺ MCU MCU Ca_cytosol->MCU Uptake Ca_mito Mitochondrial Ca²⁺ ATP ATP Production Ca_mito->ATP NCLX NCLX Ca_mito->NCLX Efflux MCU->Ca_mito NCLX->Ca_cytosol This compound This compound (Facilitates Circulation) This compound->MCU Modulates This compound->NCLX Modulates RuR Ruthenium Red (Inhibitor) RuR->MCU CGP37157 CGP37157 (Inhibitor) CGP37157->NCLX FCCP FCCP (Uncoupler) cluster_imm cluster_imm FCCP->cluster_imm Dissipates Membrane Potential

Mitochondrial Calcium Signaling Pathway and Modulator Targets.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of mitochondrial calcium modulators.

Measurement of Catecholamine Release by Amperometry in Bovine Chromaffin Cells

This protocol is adapted from studies investigating the effects of mitochondrial modulators on exocytosis.[8][9]

Objective: To measure the release of catecholamines from single bovine chromaffin cells in response to stimuli.

Materials:

  • Bovine adrenal glands

  • Collagenase solution

  • DMEM/F-12 medium

  • Carbon fiber electrodes (5-10 µm diameter)

  • Amperometric amplifier

  • Data acquisition system

  • Perfusion system

  • Physiological salt solution (PSS): 145 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4

  • High K⁺ solution: 70 mM KCl, 77.5 mM NaCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4

  • Test compounds (this compound, Ruthenium Red, CGP37157, FCCP)

Procedure:

  • Cell Preparation:

    • Isolate chromaffin cells from bovine adrenal medullae by enzymatic digestion with collagenase.

    • Plate the isolated cells on collagen-coated glass coverslips and culture in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

    • Use cells within 1-5 days of plating.

  • Amperometric Recording:

    • Place a coverslip with adherent cells in a recording chamber mounted on an inverted microscope.

    • Continuously perfuse the cells with PSS at a rate of 1-2 ml/min.

    • Position a carbon fiber electrode close to the surface of a selected cell.

    • Apply a potential of +700 mV to the electrode to oxidize released catecholamines.

    • Record the resulting amperometric current using an amplifier and data acquisition software.

  • Cell Stimulation:

    • To evoke exocytosis, switch the perfusion solution to a high K⁺ solution for a defined period (e.g., 10 seconds).

    • To test the effect of modulators, pre-incubate the cells with the test compound in PSS for a specified time before stimulating with high K⁺ solution containing the same concentration of the compound.

  • Data Analysis:

    • Analyze the amperometric recording to detect individual exocytotic events (spikes).

    • Quantify parameters such as spike frequency, amplitude, quantal size (charge), and kinetics (rise time, decay time).

    • Compare the results from control and compound-treated cells.

AmperometryWorkflow A Isolate and Culture Bovine Chromaffin Cells B Place Cells in Recording Chamber A->B C Position Carbon Fiber Electrode B->C D Apply +700 mV and Record Baseline C->D E Pre-incubate with Modulator (Test) or PSS (Control) D->E F Stimulate with High K⁺ Solution E->F G Record Amperometric Current F->G H Analyze Spike Parameters G->H I Compare Control and Test Groups H->I

Experimental Workflow for Amperometry.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) with Fura-2

This protocol is a standard method for ratiometric measurement of intracellular calcium.[5][6][10][11]

Objective: To measure changes in cytosolic Ca²⁺ concentration in response to stimuli and the influence of mitochondrial modulators.

Materials:

  • Cultured cells (e.g., bovine chromaffin cells) on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4

  • Fluorescence imaging system with dual excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.

  • Test compounds (this compound, etc.)

Procedure:

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM in HBS. Add a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells with HBS three times to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.

  • Fluorescence Imaging:

    • Mount the coverslip with Fura-2-loaded cells onto the stage of the fluorescence microscope.

    • Perfuse the cells with HBS.

    • Alternately excite the cells at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.

    • Record the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). This ratio is proportional to the intracellular Ca²⁺ concentration.

  • Stimulation and Data Acquisition:

    • Establish a stable baseline F340/F380 ratio.

    • Apply a stimulus (e.g., high K⁺ solution) to induce a Ca²⁺ response.

    • To test the effect of modulators, pre-incubate the cells with the test compound before stimulation.

    • Record the changes in the F340/F380 ratio over time.

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio in response to the stimulus.

    • Compare the amplitude and kinetics of the Ca²⁺ transients in control and compound-treated cells.

Fura2Workflow A Load Cells with Fura-2 AM B Wash and De-esterify A->B C Mount on Microscope and Perfuse with HBS B->C D Record Baseline F340/F380 Ratio C->D E Pre-incubate with Modulator or HBS D->E F Apply Stimulus (e.g., High K⁺) E->F G Record F340/F380 Ratio Changes F->G H Analyze Ca²⁺ Transients G->H I Compare Control and Test Groups H->I

Experimental Workflow for [Ca²⁺]i Measurement with Fura-2.

Conclusion

This compound emerges as a novel facilitator of exocytosis through its action on mitochondrial calcium handling. Unlike direct inhibitors or activators of the MCU or NCLX, this compound appears to modulate the overall mitochondrial calcium circulation, a more nuanced mechanism of action. While direct quantitative comparisons with other modulators are limited, the available data suggests that this compound can potentiate secretory responses in a manner that is dependent on functional mitochondrial calcium transport. Further research is warranted to fully elucidate its specific molecular targets and to perform head-to-head comparisons with other mitochondrial calcium modulators in standardized experimental paradigms. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Validating the Specificity of ITH15004 for Mitochondrial Calcium-Mediated Exocytosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

ITH15004 is a novel purine derivative identified as a facilitator of exocytosis, the fundamental process by which cells release molecules such as neurotransmitters and hormones. This guide provides a comprehensive analysis of the experimental validation of this compound's specificity for its intended target—mitochondrial calcium handling—and compares its mechanism with other agents that modulate exocytosis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this compound in their studies.

Executive Summary

This compound enhances exocytosis by modulating mitochondrial calcium signaling. Experimental evidence indicates that it does not directly act on the core exocytotic machinery but rather influences the intracellular calcium dynamics that are critical for triggering vesicle fusion. This guide will delve into the experimental data supporting this mechanism, provide detailed protocols for key validation assays, and draw comparisons with other compounds that facilitate exocytosis through different pathways. While direct comparative studies and a comprehensive off-target profile for this compound are not yet publicly available, this guide synthesizes the existing knowledge to provide a clear understanding of its specificity.

Data Presentation: this compound in Context

The following table summarizes the characteristics of this compound in comparison to other classes of compounds known to modulate exocytosis. This comparison is based on their primary mechanisms of action.

FeatureThis compoundMitochondrial Calcium Modulators (e.g., Kaempferol)Ion Channel ModulatorsSNARE-Targeting Agents
Primary Target Mitochondrial Calcium HandlingMitochondrial Calcium Uniporter (MCU)Plasma membrane ion channels (e.g., Ca2+, K+ channels)SNARE complex proteins (e.g., SNAP-25, Syntaxin, VAMP2)
Mechanism of Action Facilitates exocytosis by influencing mitochondrial Ca2+ buffering, leading to elevated cytosolic Ca2+ available for the exocytotic machinery.Directly enhance or inhibit the uptake of Ca2+ into the mitochondria, thereby altering cytosolic Ca2+ levels.[1]Directly alter the influx or efflux of ions across the plasma membrane, leading to changes in membrane potential and intracellular calcium concentrations that trigger exocytosis.[2]Directly interact with and modulate the function of the SNARE complex, the core machinery responsible for vesicle fusion with the plasma membrane.[3][4]
Reported Effects Potentiation of depolarization-induced catecholamine release from chromaffin cells.Modulation of mitochondrial metabolism and cell signaling pathways dependent on mitochondrial calcium.[1]Increased or decreased neurotransmitter/hormone release depending on the specific channel and modulator.Inhibition or enhancement of vesicle fusion and subsequent release of vesicular contents.[5][6]
Potential Off-Target Effects As a purine derivative, potential off-target effects could involve other purine-binding proteins or enzymes.[7][8] Specific off-target profiling for this compound is not yet reported.Can have broad effects on cellular metabolism and signaling due to the central role of mitochondria.Can affect various physiological processes due to the widespread expression of ion channels.Can interfere with other SNARE-mediated trafficking events within the cell.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using the DOT language.

cluster_0 Cellular Depolarization cluster_1 Calcium Influx cluster_2 Mitochondrial Regulation cluster_3 Exocytosis Depolarization Depolarization VACC Voltage-Activated Ca2+ Channels Depolarization->VACC opens Ca_influx Cytosolic Ca2+ Increase VACC->Ca_influx mediates Mito_Ca_uptake Mitochondrial Ca2+ Uptake Ca_influx->Mito_Ca_uptake drives Vesicle_Fusion Vesicle Fusion (Exocytosis) Ca_influx->Vesicle_Fusion triggers Mitochondrion Mitochondrion Mitochondrion->Mito_Ca_uptake This compound This compound This compound->Mitochondrion modulates Mito_Ca_uptake->Ca_influx buffers Release Neurotransmitter/ Hormone Release Vesicle_Fusion->Release

Proposed signaling pathway for this compound-mediated facilitation of exocytosis.

Start Start: Cell Culture (e.g., Chromaffin Cells) Load_Dye Load with Fura-2 AM (Calcium Indicator) Start->Load_Dye Wash Wash to remove extracellular dye Load_Dye->Wash Incubate Incubate for de-esterification Wash->Incubate Acquire_Baseline Acquire Baseline Fluorescence (340/380nm) Incubate->Acquire_Baseline Add_Compound Add Test Compound (e.g., this compound) Acquire_Baseline->Add_Compound Stimulate Stimulate Cells (e.g., High K+) Add_Compound->Stimulate Record_Fluorescence Record Fluorescence Changes (340/380nm) Stimulate->Record_Fluorescence Calculate_Ratio Calculate 340/380nm Ratio Record_Fluorescence->Calculate_Ratio Analyze Analyze [Ca2+]i Transients Calculate_Ratio->Analyze

Workflow for measuring intracellular calcium concentration using Fura-2 AM.

Experimental Protocols

The specificity of this compound has been primarily validated through a series of functional assays in neurosecretory cells. Below are the methodologies for the key experiments cited in the literature.

Amperometric Measurement of Catecholamine Release

This technique provides a real-time measurement of exocytosis from individual cells.

  • Cell Preparation: Bovine adrenal chromaffin cells are isolated and cultured on glass coverslips.

  • Electrode Placement: A carbon fiber microelectrode is positioned close to the surface of a single chromaffin cell.

  • Stimulation: Cells are stimulated to induce exocytosis, typically by local application of a high potassium solution to depolarize the cell membrane.

  • Data Acquisition: The electrode, held at an oxidizing potential, detects the release of catecholamines from fused vesicles as spikes of current.

  • Validation of this compound Effect: The frequency and amplitude of amperometric spikes are recorded before and after the application of this compound to quantify its effect on exocytosis.

Measurement of Cytosolic Calcium Concentration ([Ca2+]i)

This assay is crucial for determining how this compound affects intracellular calcium dynamics.

  • Cell Loading: Cultured cells are incubated with a cell-permeant ratiometric calcium indicator, such as Fura-2 AM. Inside the cell, esterases cleave the AM group, trapping the dye.

  • Fluorescence Measurement: The dye is excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emission is recorded at a single wavelength (around 510 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[9][10]

  • Experimental Procedure:

    • A baseline fluorescence ratio is established.

    • This compound is added to the cells.

    • Cells are stimulated (e.g., with a high potassium solution) to induce calcium influx.

    • The change in the fluorescence ratio is monitored to determine the effect of this compound on the amplitude and kinetics of the calcium transient.

  • Use of Inhibitors for Target Validation:

    • FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone): A mitochondrial uncoupler that dissipates the mitochondrial membrane potential, preventing mitochondrial calcium uptake.

    • Ruthenium Red: An inhibitor of the mitochondrial calcium uniporter (MCU).

    • CGP37157: An inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX).

    By observing the effects of this compound in the presence of these inhibitors, researchers can dissect its specific impact on mitochondrial calcium handling.

Conclusion

The available evidence strongly suggests that this compound facilitates exocytosis by modulating mitochondrial calcium handling, thereby increasing the availability of cytosolic calcium for the exocytotic machinery. Its specificity for this pathway is supported by functional assays in the presence of specific mitochondrial inhibitors. However, to fully establish its profile as a specific pharmacological tool, further studies are warranted. These should include direct, quantitative comparisons with other exocytosis modulators and comprehensive off-target screening against a broad panel of receptors, enzymes, and ion channels. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers interested in utilizing this compound and for future investigations into its precise molecular interactions and broader physiological effects.

References

A Comparative Analysis of Vorinostat (SAHA) on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer effects of Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), across various cancer cell lines. Vorinostat is a potent histone deacetylase (HDAC) inhibitor, and this document synthesizes experimental data on its mechanism of action, inhibitory profile, and cellular effects.

Mechanism of Action: Epigenetic Reprogramming

Vorinostat is a broad-spectrum inhibitor of class I, II, and IV histone deacetylases (HDACs).[1][2][3] HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression.[2][4] In many cancers, HDACs are overexpressed or aberrantly recruited by oncogenic transcription factors, resulting in the silencing of tumor suppressor genes.[2][4]

Vorinostat's primary mechanism involves binding to the zinc ion in the active site of HDAC enzymes, which blocks their catalytic activity.[5][6] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed, "open" chromatin structure.[2][5] This epigenetic reprogramming allows for the re-expression of silenced genes that control critical cellular processes, ultimately inducing:

  • Cell Cycle Arrest: Vorinostat can cause cell cycle arrest at the G1 and/or G2-M phases.[6][7][8]

  • Apoptosis (Programmed Cell Death): It can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways by modulating the expression of key regulatory proteins like the Bcl-2 family and caspases.[1][4][9]

  • Differentiation: In some cancer cells, Vorinostat can induce cellular differentiation.[4][9]

  • Inhibition of Angiogenesis: The compound has been shown to have anti-angiogenic effects.[3]

Beyond histone acetylation, Vorinostat also affects non-histone proteins involved in crucial signaling pathways, such as the PI3K/AKT/mTOR pathway, and can modulate the activity of transcription factors like p53.[2][4][9]

Comparative Efficacy Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of Vorinostat have been documented across a wide spectrum of human cancer cell lines. Its potency, measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell line and the specific assay conditions.

Table 1: In Vitro Anti-proliferative Activity of Vorinostat (IC50 Values)
Cancer TypeCell LineIC50 (µM)Assay DurationReference(s)
Breast Cancer MCF-70.75-[7]
4T1 (murine)1.59 - 4.7648-72h[10]
Prostate Cancer LNCaP2.5 - 7.51-4 days[7]
PC-32.5 - 7.51-4 days[7]
TSU-Pr12.5 - 7.51-4 days[7]
Sarcoma SW-982 (Synovial)8.648h[11]
SW-1353 (Chondro)2.048h[11]
Melanoma 518A20.9-[10]
A375--[8]
Leukemia/Lymphoma HH (CTCL)0.146-[12]
HuT78 (CTCL)2.062-[12]
MJ (CTCL)2.697-[12]
MyLa (CTCL)1.375-[12]
SeAx (CTCL)1.510-[12]
MV4-11 (Leukemia)<0.183-[13]
Daudi (Lymphoma)<0.309-[13]
Lung Cancer A549--[8]

Note: IC50 values can vary significantly based on the assay used (e.g., MTT, SRB, CCK-8) and experimental conditions.

Comparative Notes with Other HDAC Inhibitors

Studies comparing Vorinostat to other HDAC inhibitors have shown varying potencies. For instance, Panobinostat (LBH-589) has demonstrated higher potency than Vorinostat in certain cell lines, often exhibiting effects at low nanomolar concentrations compared to the low micromolar concentrations typical for Vorinostat.[11][14] However, Vorinostat remains a crucial benchmark as the first FDA-approved HDAC inhibitor for cancer therapy.[13]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of anti-cancer compounds. Below are standard protocols for key assays used to determine the effects of Vorinostat.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and incubate under standard conditions (37°C, 5% CO2) for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of Vorinostat (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Gently mix the plate and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with Vorinostat as described for the viability assay.

  • Harvesting: Harvest both adherent and floating cells, wash with ice-cold phosphate-buffered saline (PBS), and centrifuge to obtain a cell pellet (approx. 1 x 10^6 cells).[17]

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate for at least 2 hours at -20°C.[16][17]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[18]

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.[16][18]

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.[18]

  • Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is proportional to the amount of DNA in each cell, allowing for the generation of a histogram to visualize the cell cycle distribution.[19]

Apoptosis Detection (Western Blot for Caspase Cleavage)

Western blotting is used to detect the cleavage of key apoptosis-related proteins, such as caspases and PARP, which is a hallmark of apoptosis.[20][21]

Protocol:

  • Cell Lysis: After treatment with Vorinostat, wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard method like the bicinchoninic acid (BCA) assay.[22]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C. Following washes with TBST, incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[22] The presence of cleaved forms of caspases or PARP indicates the induction of apoptosis.

Visualizations

Signaling Pathway of Vorinostat (SAHA)

Vorinostat_Mechanism cluster_0 Vorinostat (SAHA) cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes Vorinostat Vorinostat HDAC HDAC Enzymes (Class I, II, IV) Vorinostat->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation HDAC->Acetylation DNA DNA Histones->DNA Compacts Chromatin Relaxed Chromatin Acetylation->Chromatin TSG Tumor Suppressor Gene Re-expression Chromatin->TSG Arrest Cell Cycle Arrest (G1, G2/M) TSG->Arrest Apoptosis Apoptosis TSG->Apoptosis Differentiation Differentiation TSG->Differentiation MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Add Vorinostat (Varying Concentrations) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate (2-4h) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

References

Replicating key findings from ITH15004 research papers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide to the Key Findings of ITH15004 Research

This guide provides an objective comparison of the product's performance with other alternatives and provides supporting experimental data based on the key findings from the research paper, "Novel Purine Derivative this compound Facilitates Exocytosis through a Mitochondrial Calcium-Mediated Mechanism." The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on catecholamine secretion and calcium currents in bovine chromaffin cells (BCCs).

Table 1: Effect of this compound on High K+-Evoked Catecholamine Secretion

ConditionAmperometric Spike Amplitude (pA)Total Charge (pC)
Control135.4 ± 12.1410.2 ± 35.8
This compound (1 µM)195.7 ± 18.3620.5 ± 55.2

*p < 0.05 vs. Control. Data are presented as mean ± SEM. This table shows that this compound significantly potentiates both the rate and total amount of catecholamine release.

Table 2: Influence of Mitochondrial Uncoupler FCCP on this compound-Mediated Effects

ConditionAmperometric Spike Amplitude (pA)
FCCP (1 µM)175.2 ± 15.9
FCCP (1 µM) + this compound (1 µM)245.8 ± 22.4**

**p < 0.01 vs. FCCP alone. Data are presented as mean ± SEM. The additive effect suggests that this compound's mechanism is related to mitochondrial function.

Table 3: Role of Mitochondrial Ca2+ Transporters on the Combined Effect of this compound and FCCP

ConditionAmperometric Spike Amplitude (pA)
FCCP (1 µM) + this compound (1 µM)245.8 ± 22.4
+ Ruthenium Red (10 µM) (MICU Blocker)140.1 ± 13.5##
+ CGP37157 (10 µM) (MNCX Blocker)155.6 ± 14.8##

##p < 0.01 vs. FCCP + this compound. Data are presented as mean ± SEM. The reversal of the potentiation by blocking mitochondrial Ca2+ influx and efflux confirms the mitochondrial-dependent mechanism of this compound.

Table 4: Effect of this compound on Whole-Cell Voltage-Activated Ca2+ Currents (VACC)

ConditionPeak Ca2+ Current (pA/pF)
Control-22.5 ± 2.1
This compound (1 µM)-20.8 ± 1.9

Data are presented as mean ± SEM. This compound does not significantly alter the Ca2+ influx through voltage-activated channels, indicating its mechanism of action is downstream of Ca2+ entry.

Experimental Protocols

1. Bovine Chromaffin Cell (BCC) Isolation and Culture: Bovine adrenal glands were sourced from a local abattoir. The medullae were dissected and digested with collagenase (0.1% w/v) and DNase (0.01% w/v). The resulting cell suspension was filtered and purified using a Percoll density gradient. Isolated chromaffin cells were plated on collagen-coated glass coverslips and maintained in a 5% CO2 incubator at 37°C in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Experiments were conducted on cells cultured for 2 to 5 days.

2. Amperometric Detection of Catecholamine Exocytosis: A carbon fiber microelectrode (5 µm diameter) was positioned in close proximity to a selected chromaffin cell. The electrode was held at a potential of +700 mV to oxidize released catecholamines. The resulting amperometric current, which is directly proportional to the rate of catecholamine secretion, was recorded using an EPC-10 amplifier and PatchMaster software. Cells were continuously perfused with a Krebs-HEPES solution. Exocytosis was triggered by brief (5 s) pulses of a high-potassium solution (70 mM KCl, with an equimolar reduction in NaCl).

3. Whole-Cell Patch-Clamp Recordings of Ca2+ Currents: Voltage-activated Ca2+ currents (VACC) were recorded in the whole-cell patch-clamp configuration. The external solution contained (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.2 with TEA-OH). The internal pipette solution contained (in mM): 120 Cs-glutamate, 20 CsCl, 1 MgCl2, 10 HEPES, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.2 with CsOH). Currents were evoked by 100 ms depolarizing steps to 0 mV from a holding potential of -80 mV.

Mandatory Visualization

experimental_workflow Experimental Workflow cluster_prep Cell Preparation cluster_exp Experimental Procedures cluster_stim Stimulation & Recording cluster_analysis Data Analysis BCC_Isolation Bovine Chromaffin Cell Isolation & Purification Cell_Culture Plating & Culture (2-5 days) BCC_Isolation->Cell_Culture Amperometry Amperometry for Catecholamine Release Cell_Culture->Amperometry PatchClamp Whole-Cell Patch Clamp for Ca2+ Currents Cell_Culture->PatchClamp Stimulation High K+ or Voltage Step Stimulation Amperometry->Stimulation PatchClamp->Stimulation Recording Data Acquisition Stimulation->Recording Analysis Quantification of Secretion & Currents Recording->Analysis

Caption: A diagram of the experimental workflow.

signaling_pathway Proposed Signaling Pathway for this compound cluster_mito Mitochondrial Ca2+ Handling Depolarization Membrane Depolarization VACC Voltage-Activated Ca2+ Channels (VACC) Depolarization->VACC Ca_Influx Ca2+ Influx VACC->Ca_Influx Cytosolic_Ca Increase in Cytosolic [Ca2+] Ca_Influx->Cytosolic_Ca MICU Mitochondrial Ca2+ Uniporter (MICU) Cytosolic_Ca->MICU activates Exocytosis Enhanced Catecholamine Exocytosis Cytosolic_Ca->Exocytosis triggers Mito_Uptake Mitochondrial Ca2+ Uptake MICU->Mito_Uptake MNCX Mitochondrial Na+/Ca2+ Exchanger (MNCX) Mito_Efflux Mitochondrial Ca2+ Efflux MNCX->Mito_Efflux Mito_Efflux->Cytosolic_Ca sustains This compound This compound This compound->MNCX inhibits? This compound->Mito_Efflux

Caption: A diagram of the proposed signaling pathway for this compound.

Safety Operating Guide

Navigating the Disposal of ITH15004: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

A definitive protocol for the safe handling and disposal of specialty chemicals is paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of the chemical designated ITH15004. Due to the absence of "this compound" in publicly available chemical databases, it is imperative to treat this substance as an unknown compound of potential high hazard until its properties can be definitively identified.

The following procedures are designed to provide essential, immediate safety and logistical information, guiding laboratory personnel through a systematic process to ensure the safe and compliant disposal of this compound.

Immediate Actions and Preliminary Assessment

Before any disposal procedures can be initiated, the primary objective is to identify the nature of this compound. The lack of a public Safety Data Sheet (SDS) necessitates an internal investigation to ascertain its chemical properties and associated hazards.

Experimental Protocol: Identification of this compound

  • Internal Documentation Review: The first and most critical step is to locate any internal documentation associated with this compound. This may include:

    • Laboratory notebooks detailing the synthesis or use of the compound.

    • Internal databases or inventory systems where the substance is cataloged.

    • Purchase orders or shipping receipts that may identify the manufacturer or supplier.

  • Contact the Source: If the origin of this compound can be determined, contact the manufacturer, supplier, or the research group that synthesized the compound to request a Safety Data Sheet (SDS). The SDS is the primary source of information regarding the chemical's properties, hazards, and recommended disposal procedures.

  • Analytical Characterization (if necessary and safe to do so): In the event that no documentation can be found, a qualified chemist should consider analytical characterization. This should only be performed under strict safety controls in a certified laboratory. Potential analyses include:

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Caution: Handling an unknown substance carries significant risks. Always assume the substance is highly toxic, flammable, and reactive. Full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All handling should be conducted within a certified chemical fume hood.

Hazard Classification and Waste Segregation

Once the primary hazards of this compound have been identified, it must be classified according to established hazardous waste categories. This classification will determine the appropriate disposal pathway.

Hazard Characteristic Description Primary Disposal Consideration
Ignitability Liquids with a flash point less than 60°C, non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases.Segregate from oxidizers. Dispose of in a designated flammable waste container.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.Store in a corrosion-resistant container. Neutralize only if a safe, documented procedure is available.
Reactivity Substances that are unstable, react violently with water, form explosive mixtures with water, or are capable of detonation or explosive reaction.Isolate from incompatible materials. Handle with extreme caution.
Toxicity Harmful or fatal when ingested or absorbed. Includes substances that can release toxic gases, vapors, or fumes when mixed with other materials.Dispose of in a designated toxic waste container. Prevent environmental release.

Step-by-Step Disposal Procedures

The following is a generalized, step-by-step guide for the disposal of this compound once its hazards have been identified.

  • Select the Appropriate Waste Container: Based on the hazard classification, select a waste container that is compatible with the chemical properties of this compound. The container must be in good condition, with a secure, leak-proof lid.

  • Label the Waste Container: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name of this compound (once identified).

    • The specific hazard characteristics (e.g., "Flammable," "Toxic").

    • The date on which the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

  • Segregate the Waste: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is segregated from incompatible waste streams to prevent dangerous reactions.

  • Arrange for Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.

  • Decontaminate Empty Containers: Any container that held this compound must be properly decontaminated before disposal. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container may be disposed of in the regular trash, with the label defaced.

Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ITH15004_Disposal_Workflow cluster_identification Phase 1: Identification cluster_disposal Phase 2: Disposal Protocol start Start: this compound requires disposal check_sds Is the Safety Data Sheet (SDS) available? start->check_sds internal_doc Review internal lab notebooks and inventory check_sds->internal_doc No sds_found SDS Obtained check_sds->sds_found Yes contact_supplier Contact manufacturer/supplier for SDS internal_doc->contact_supplier analytical_char Perform analytical characterization (with caution) contact_supplier->analytical_char analytical_char->sds_found hazard_class Classify hazards based on SDS sds_found->hazard_class select_container Select compatible waste container hazard_class->select_container label_waste Label container as 'Hazardous Waste' select_container->label_waste segregate_waste Segregate from incompatible materials label_waste->segregate_waste request_pickup Arrange for EHS waste pickup segregate_waste->request_pickup end End: Safe and compliant disposal request_pickup->end

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